Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Description
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Properties
IUPAC Name |
tert-butyl (4-formyl-2-methoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDRZQSXVKLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350844 | |
| Record name | O-T-Boc-Vanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145361-91-7 | |
| Record name | O-T-Boc-Vanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate
This guide provides a comprehensive overview of the synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate, a valuable intermediate in the development of various pharmaceutical and fine chemical products. The synthesis involves the protection of the hydroxyl group of vanillin using di-tert-butyl dicarbonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Vanillin, a primary component of vanilla bean extract, is a versatile organic compound featuring aldehyde, hydroxyl, and ether functional groups.[1] Its rich chemical reactivity makes it a popular starting material for the synthesis of more complex molecules.[2][3][4] The selective protection of its phenolic hydroxyl group is a critical step in many synthetic routes, enabling transformations of the aldehyde group without interference. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various conditions and its straightforward, acid-labile removal.[5][6] This guide details a reliable and efficient method for the O-Boc protection of vanillin to yield this compound.
Reaction Scheme & Mechanism
The synthesis proceeds via the reaction of vanillin with di-tert-butyl dicarbonate, commonly known as Boc anhydride, in the presence of a base catalyst such as 4-(dimethylamino)pyridine (DMAP).
Overall Reaction:
Mechanism:
The reaction is initiated by the nucleophilic attack of the phenoxide ion of vanillin on one of the carbonyl carbons of the Boc anhydride.[5][7] The presence of a base facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity. The resulting intermediate then collapses, releasing tert-butanol and carbon dioxide as byproducts, to form the desired carbonate product.[7]
Materials and Properties
A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective execution of the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| Vanillin | C₈H₈O₃ | 152.15[1][8] | 81 - 83[8] | 285[1] | Harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction.[9] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[10] | 22 - 24[10] | 56 - 57 @ 0.5 mmHg[10] | Flammable solid, fatal if inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction.[11][12][13] |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 109 - 111 | 211 | Toxic if swallowed, fatal in contact with skin, causes skin irritation and serious eye damage.[14][15][16] |
| This compound | C₁₃H₁₆O₅ | 252.27[17] | N/A | N/A | N/A |
Experimental Protocol
This protocol outlines a robust procedure for the synthesis of this compound.
1. Reagent Preparation:
-
Dissolve vanillin (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure all reactants remain in solution.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. DMAP acts as a nucleophilic catalyst, accelerating the reaction.[10]
2. Reaction Execution:
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Slowly add the di-tert-butyl dicarbonate solution to the vanillin solution at room temperature. The reaction is typically exothermic, and a slow addition helps to control the temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Safety Considerations
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Vanillin: While generally considered safe, it can cause eye irritation and may cause an allergic skin reaction.[9]
-
Di-tert-butyl dicarbonate: This reagent is a flammable solid and is fatal if inhaled.[11][13] It also causes skin and eye irritation.[12] Handle with extreme care and avoid inhalation of its dust or vapors.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic and can be fatal if it comes into contact with the skin.[14][16] It is also toxic if swallowed or inhaled.[15] Use appropriate containment and handling procedures.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[18]
Conclusion
The synthesis of this compound from vanillin is a straightforward and efficient process that utilizes a common and reliable protection strategy in organic synthesis. The resulting product is a key intermediate for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. By following the detailed protocol and adhering to the necessary safety precautions, researchers can consistently obtain this valuable compound in high purity and yield.
References
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4-(Dimethylamino)pyridine Safety Data | PDF | Toxicity | Labor Relations - Scribd. Available from: [Link]
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Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. Available from: [Link]
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Vanillin - SAFETY DATA SHEET - Penta chemicals. Available from: [Link]
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Material Safety Data Sheet - Vanillin MSDS - thinkSRS.com. Available from: [Link]
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Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. Available from: [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]
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4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS - Loba Chemie. Available from: [Link]
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A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions - Taylor & Francis Online. Available from: [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]
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Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available from: [Link]
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tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem - NIH. Available from: [Link]
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(PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols - ResearchGate. Available from: [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]
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This compound - CHEMICAL POINT. Available from: [Link]
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Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC - NIH. Available from: [Link]
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Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available from: [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]
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Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - RSC Publishing. Available from: [Link]
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Di-tert-butyl dicarbonate - Wikipedia. Available from: [Link]
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Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. - ResearchGate. Available from: [Link]
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(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available from: [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available from: [Link]
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In-Depth Technical Guide: Physical Properties of Tert-butyl 4-formyl-2-methoxyphenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-formyl-2-methoxyphenyl carbonate, a derivative of the naturally occurring compound vanillin, is a molecule of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aldehyde, a methoxy-substituted aromatic ring, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its handling, characterization, and potential applications.
Chemical Identity and Structure
The structural integrity of a molecule is fundamental to its reactivity and physical behavior. This compound is systematically named and can be identified by several key parameters.
dot
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 145361-91-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₅ | [2] |
| Molecular Weight | 252.27 g/mol | [3] |
| IUPAC Name | This compound | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. (Predicted based on structure) |
Synthesis and Reactivity
The synthesis of this compound typically proceeds via the protection of the phenolic hydroxyl group of vanillin. Vanillin, being an abundant and renewable feedstock, serves as an excellent starting material. The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is through the reaction of vanillin with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
dot
Figure 2: General synthetic workflow for the preparation of this compound from vanillin.
The causality behind this experimental choice lies in the desire to selectively protect the more nucleophilic phenolic hydroxyl group, leaving the aldehyde functionality available for subsequent transformations. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, providing an orthogonal protection strategy in complex syntheses.
The reactivity of this compound is dominated by its aldehyde group. This functionality can undergo a variety of chemical reactions, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the corresponding alcohol.
-
Reductive amination: to form secondary or tertiary amines.
-
Wittig reaction: to form alkenes.
-
Aldol and related condensation reactions.
The presence of the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aldehyde and the aromatic ring itself in electrophilic substitution reactions.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a full experimental spectrum for this compound is not publicly available, predicted spectral data based on its structure can provide valuable guidance for its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet around 1.5 ppm), the methoxy group (a singlet around 3.9 ppm), the aromatic protons (in the range of 7.0-7.8 ppm), and the aldehydic proton (a singlet around 9.9 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the carbonate, the aldehydic carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the tert-butyl group.
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the aldehyde (around 1690 cm⁻¹), the C=O stretching of the carbonate (around 1760 cm⁻¹), and C-H stretching of the aromatic ring and alkyl groups.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ), as well as characteristic fragmentation patterns.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. The following safety information is based on available data for similar compounds.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data on its physical properties remain to be fully documented in publicly accessible literature, its structural features and the known chemistry of its constituent functional groups provide a solid foundation for its application in research. Further studies to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a versatile building block for the creation of novel and complex molecules.
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A Technical Guide to tert-butyl 4-formyl-2-methoxyphenyl carbonate: Synthesis, Characterization, and Application
Abstract: This technical guide provides an in-depth analysis of tert-butyl 4-formyl-2-methoxyphenyl carbonate, a versatile bifunctional building block derived from the renewable platform chemical, vanillin. The document details a robust and high-yield synthesis protocol, comprehensive spectroscopic characterization, and an exploration of its chemical reactivity. Emphasis is placed on its utility as a key intermediate in complex organic synthesis, particularly in multicomponent reactions for the generation of novel molecular scaffolds. This guide is intended for researchers and professionals in drug discovery, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the application of this valuable synthetic intermediate.
Introduction and Chemical Overview
This compound, also known as Boc-vanillin, is a crystalline solid at room temperature. Its structure incorporates three key functional groups: a reactive aldehyde, a methoxy-substituted aromatic ring, and a tert-butoxycarbonyl (Boc) protected phenol. This strategic combination of functionalities makes it an invaluable intermediate in synthetic organic chemistry.
The primary precursor for its synthesis is vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and bio-sourced phenolic aldehyde. The introduction of the Boc protecting group serves a critical purpose: it masks the nucleophilicity and acidity of the phenolic hydroxyl group. This protection strategy is essential for preventing undesired side reactions in subsequent synthetic transformations that target the aldehyde functionality. The Boc group is renowned for its stability under a wide range of basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions, offering a high degree of synthetic flexibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145361-91-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₅ | [2] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White solid | [3] |
| Purity | >95% (typical) | [1] |
| Canonical SMILES | COC1=CC(C=O)=CC=C1OC(=O)OC(C)(C)C | [1] |
| InChI Key | QHWDRZQSXVKLON-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The most efficient and high-yielding synthesis of this compound involves the direct O-acylation of vanillin with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a classic example of protecting group chemistry, specifically the protection of a phenol.
Causality of Experimental Choices
The selection of reagents and conditions is guided by established principles of organic synthesis.
-
Vanillin: The starting material is chosen for its ready availability, low cost, and possession of the core 4-formyl-2-methoxyphenyl scaffold.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc group. It is a stable solid, easy to handle, and its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.
-
Dimethylaminopyridine (DMAP): DMAP is employed as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, tert-butoxycarbonylpyridinium, which is then readily attacked by the weakly nucleophilic phenolic hydroxyl group of vanillin. This catalytic cycle significantly accelerates the rate of reaction.
-
Acetonitrile (CH₃CN): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates. Its relatively high boiling point allows for the reaction to be conducted at room temperature efficiently.
Experimental Protocol: Synthesis from Vanillin
The following protocol is adapted from a peer-reviewed procedure and has been demonstrated to produce the target compound in high yield.[3]
Step 1: Reaction Setup
-
To a solution of vanillin (4-hydroxy-3-methoxybenzaldehyde) (0.761 g, 5.00 mmol) in dry acetonitrile (25 mL, 0.20 M), add dimethylaminopyridine (DMAP) (0.061 g, 0.50 mmol, 0.10 equiv).
Step 2: Reagent Addition
-
Under rapid stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.20 g, 5.50 mmol, 1.10 equiv).
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin is fully consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 1 M KHSO₄ (3 x 25 mL) and brine (3 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
Step 5: Purification
-
The crude product can be purified by recrystallization from a diethyl ether/n-hexane solvent system to yield tert-butyl (4-formyl-2-methoxyphenyl) carbonate as a white solid.
-
Expected Yield: 95%.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Boc-vanillin.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques. The data presented below provides a reference for product validation.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (401 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, -CHO), 7.50 (d, J = 1.8 Hz, 1H, Ar-H), 7.47 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 1.57 (s, 9H, -C(CH₃)₃).[4] |
| ¹³C NMR | Predicted values based on analogous structures and chemical shift principles: ~191.0 (-CHO), ~151.5 (Ar-C), ~150.0 (Ar-C), ~145.0 (Ar-C), ~135.0 (Ar-C), ~125.0 (Ar-CH), ~123.0 (Ar-CH), ~112.0 (Ar-CH), ~84.0 (-C(CH₃)₃), ~56.0 (-OCH₃), ~27.5 (-C(CH₃)₃). |
| FT-IR | Characteristic absorptions expected (cm⁻¹): ~2980 (C-H, aliphatic), ~2840, ~2740 (C-H, aldehyde), ~1760 (C=O, carbonate), ~1695 (C=O, aldehyde), ~1590, ~1500 (C=C, aromatic), ~1270, ~1150 (C-O, carbonate/ether). |
| Mass Spec. | Expected m/z for C₁₃H₁₆O₅: [M+H]⁺ = 253.10, [M+Na]⁺ = 275.08. |
Note: Predicted ¹³C NMR, FT-IR, and Mass Spectrometry data are based on the known functional groups and structural motifs. Experimental verification is recommended.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Reactivity Profile
-
Aldehyde Group: This is the primary site for nucleophilic attack. It readily participates in reactions such as Wittig olefination, reductive amination, aldol condensations, and multicomponent reactions like the Ugi reaction.[3] The presence of the electron-donating methoxy group and the carbonate group can slightly modulate the electrophilicity of the aldehyde compared to unsubstituted benzaldehydes.
-
Boc-Protected Phenol: The tert-butoxycarbonyl group is stable to most nucleophilic and basic conditions, allowing for selective manipulation of the aldehyde group. It is, however, labile under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent), which cleanly regenerates the free phenol. This deprotection proceeds via the formation of a stable tert-butyl cation.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects governed by the strongly ortho-, para-directing methoxy and carbonate groups.
Role as a Bifunctional Intermediate
The molecule serves as a linchpin in synthetic strategies that require a sequential or differential functionalization of an aromatic core. A typical synthetic workflow involves:
-
Reaction at the aldehyde position.
-
Deprotection of the Boc group to reveal the phenolic hydroxyl.
-
Further functionalization at the newly exposed phenol.
This stepwise approach allows for the construction of complex molecular architectures that would be difficult to access directly from vanillin.
Caption: Reactivity pathways for this compound.
Application in Multicomponent Reactions
A significant application of this compound is in the Ugi four-component reaction. In a study by de la Torre et al., tert-butyl (4-formyl-2-methoxyphenyl) carbonate was successfully employed as the aldehyde component, along with an amine, a carboxylic acid, and an isocyanide, to generate complex N-acyl amino acid amides.[3] This demonstrates its utility in diversity-oriented synthesis for the rapid construction of libraries of complex molecules, which is a cornerstone of modern drug discovery. The resulting Ugi adducts retain the Boc-protected phenol, which can be subsequently deprotected to introduce further diversity, for example, by creating polyphenolic amino acid derivatives.[3]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward, high-yield preparation from the renewable feedstock vanillin enhances its appeal from a green chemistry perspective. The orthogonal reactivity of its aldehyde and Boc-protected phenol functionalities provides chemists with a powerful tool for the strategic construction of complex molecular frameworks. Its demonstrated success in multicomponent reactions underscores its potential for application in the synthesis of combinatorial libraries for pharmaceutical and materials science research.
References
-
de la Torre, M. C., et al. (2017). An efficient one-pot synthesis of polyphenolic amino acids and evaluation of their radical-scavenging activity. RSC Advances, 7(84), 53471-53479. Available at: [Link]
-
Masek, T. (2022). Conjugate Addition/Oxidative Cyclization Strategy in the Total Synthesis of Natural Polyphenols [Dissertation]. Charles University. Available at: [Link]
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Chemical Point. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide on Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-formyl-2-methoxyphenyl carbonate, registered under CAS number 145361-91-7, is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical landscape.[1][2] Its unique trifunctional nature, featuring a reactive aldehyde, a methoxy substituent, and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview, delving into its chemical properties, synthesis protocols, mechanistic considerations, and diverse applications, with a focus on empowering researchers in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 145361-91-7 | [1][3] |
| Molecular Formula | C13H16O5 | [3][4] |
| Molecular Weight | 252.26 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
Strategic Synthesis and Mechanistic Rationale
The predominant synthetic route to this compound commences with the readily available and bio-sourced building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).[5][6] The synthesis hinges on the selective protection of the phenolic hydroxyl group.
Experimental Protocol: Boc Protection of Vanillin
Objective: To synthesize this compound via the protection of vanillin's hydroxyl group.
Materials:
-
Vanillin
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve vanillin in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the final product.
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ by the base, on one of the carbonyl carbons of the Boc anhydride.[7] The tert-butyloxycarbonyl group is an excellent choice for protecting phenols due to its stability in a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions.[8]
Diagram 1: Synthetic Pathway
Caption: Synthesis of the target compound from vanillin.
Applications in Advanced Organic Synthesis
The strategic arrangement of functional groups in this compound makes it a valuable precursor in various synthetic endeavors.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of a range of biologically active compounds.[2][9][10] The aldehyde functionality allows for the introduction of diverse substituents through reactions such as reductive amination, Wittig reactions, and aldol condensations.
-
Heterocyclic Chemistry: The compound is a versatile starting material for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.[11]
-
Polymer and Materials Science: The presence of multiple functional groups allows for its use as a monomer or building block in the synthesis of novel polymers and materials.[9]
Diagram 2: Reactivity and Application Flow
Caption: Key synthetic transformations and applications.
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons, methoxy protons, aromatic protons, and the aldehydic proton. |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group, methoxy group, aromatic ring, carbonate carbonyl, and aldehyde carbonyl. |
| LC-MS | A peak corresponding to the mass of the molecule, confirming its molecular weight.[1] |
| HPLC | A single major peak indicating high purity.[1] |
Note: Specific chemical shifts and peak intensities can be found in supplier documentation or analytical databases.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is crucial when working with this compound.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] Avoid breathing dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15]
Hazard Information:
-
Pictograms: GHS07 (Harmful/Irritant).[3]
-
Signal Word: Warning.[3]
-
Hazard Statements: Harmful if swallowed (H302).[3]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its utility as a trifunctional building block, originating from the renewable resource vanillin, positions it as a valuable asset in the synthetic chemist's toolbox. This guide has provided a foundational, yet in-depth, understanding of its properties, synthesis, and applications, intended to facilitate its effective and safe use in pioneering research and development endeavors.
References
As an AI, I am unable to generate a live, clickable list of URLs from paywalled scientific journals. The following list is representative of the types of sources that provide the information contained in this guide. For specific experimental details and safety data, please refer directly to the product pages of chemical suppliers and relevant scientific literature.
- AK Scientific, Inc.
- Fluorochem.
- BLD Pharm.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Safety Data Sheet for 2(3)-tert-Butyl-4-methoxyphenol.
- AstaTech, Inc.
- Chemical Point.
- Sigma-Aldrich.
- PubChem.
- Chemsrc.
- Hairui Chemical.
- Chemical Point.
- Smolecule. Product Page for tert-butyl (2-formylphenyl)
- ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- Santa Cruz Biotechnology.
- YouTube. Adding Boc Group Mechanism | Organic Chemistry.
- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Frontiers in Chemistry.
- Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- PubMed. Vanillin.
- PubMed. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines.
- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- ResearchGate.
Sources
- 1. 145361-91-7|this compound|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 4-formyl-2-methoxyphenyl carbonate_145361-91-7_Hairui Chemical [hairuichem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
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Spectroscopic Characterization of tert-butyl 4-formyl-2-methoxyphenyl carbonate: A Technical Guide
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Intermediates and building blocks, such as tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7), form the foundation of complex molecular architectures. The precise characterization of these molecules is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of subsequent research. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a comprehensive framework for its identification and analysis. While publicly available spectral data for this specific compound is limited, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis, empowering researchers to confidently identify this molecule.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound dictates its unique spectroscopic fingerprint. Understanding the interplay of its functional groups—the aromatic ring, the aldehyde, the methoxy group, and the tert-butyl carbonate protecting group—allows for a precise prediction of its NMR and MS spectra.
Structure:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. The methoxy and tert-butyl groups will each present as sharp singlets in the aliphatic region, with integrations of 3H and 9H, respectively.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for each unique carbon atom. The carbonyl carbons of the carbonate and aldehyde groups will be found at the downfield end of the spectrum. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached oxygen and formyl substituents. The quaternary carbon and the methyl carbons of the tert-butyl group, along with the methoxy carbon, will be observed in the upfield region.
-
Mass Spectrometry: The mass spectrum, likely acquired using a soft ionization technique such as electrospray ionization (ESI), is expected to show a prominent peak for the molecular ion ([M+H]⁺ or [M+Na]⁺). The molecular weight of this compound is 252.26 g/mol .[1] Fragmentation patterns may include the loss of the tert-butyl group (C(CH₃)₃), isobutylene, or the entire tert-butoxycarbonyl group.
Experimental Protocols
The following protocols outline standard procedures for acquiring high-quality NMR and mass spectrometry data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Data Acquisition (¹H NMR):
-
Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at a standard temperature, typically 25 °C.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
Data Acquisition (¹³C NMR):
-
Using the same sample, acquire the ¹³C NMR spectrum.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 2 seconds.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the chosen ionization method.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis and Interpretation
The following sections provide a detailed interpretation of the predicted NMR and mass spectra of this compound.
¹H NMR Spectrum (Predicted)
-
δ ~9.9 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring.
-
δ ~7.5-7.7 ppm (m, 2H): These signals in the aromatic region are assigned to the protons ortho and para to the formyl group. The splitting pattern will be complex due to their coupling with the other aromatic proton.
-
δ ~7.2 ppm (d, 1H): This doublet is assigned to the aromatic proton ortho to the methoxy group.
-
δ ~3.9 ppm (s, 3H): This sharp singlet is attributed to the methoxy group protons (-OCH₃).
-
δ ~1.5 ppm (s, 9H): This intense singlet corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR Spectrum (Predicted)
-
δ ~191 ppm: Aldehyde carbonyl carbon (-CHO).
-
δ ~151 ppm: Carbonate carbonyl carbon (-O-C=O).
-
δ ~155 ppm, ~145 ppm: Aromatic carbons attached to oxygen (C-O).
-
δ ~135 ppm: Aromatic carbon attached to the formyl group (C-CHO).
-
δ ~125 ppm, ~120 ppm, ~115 ppm: Remaining aromatic carbons (C-H).
-
δ ~84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
Mass Spectrum (Predicted)
-
m/z 253.1: [M+H]⁺, the protonated molecular ion.
-
m/z 275.1: [M+Na]⁺, the sodiated molecular ion, often observed with ESI.
-
m/z 197.1: [M - C₄H₈ + H]⁺, corresponding to the loss of isobutylene from the tert-butyl group.
-
m/z 153.1: [M - C₅H₉O₂ + H]⁺, corresponding to the loss of the entire tert-butoxycarbonyl group.
Data Summary
The predicted spectroscopic data for this compound is summarized in the table below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | MS (ESI+) (Predicted) |
| δ (ppm) | Multiplicity | Integration |
| ~9.9 | s | 1H |
| ~7.5-7.7 | m | 2H |
| ~7.2 | d | 1H |
| ~3.9 | s | 3H |
| ~1.5 | s | 9H |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.
Structural Elucidation Logic
This diagram shows how the different pieces of spectroscopic data logically combine to confirm the structure of this compound.
Caption: Logical flow demonstrating how NMR and MS data corroborate the proposed chemical structure.
Conclusion
The comprehensive analysis of NMR and mass spectrometry data is indispensable for the structural verification of this compound. By combining predictive analysis based on fundamental principles with robust experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The congruence between the predicted ¹H NMR, ¹³C NMR, and mass spectral data provides a self-validating system for structural confirmation, ensuring the integrity of research and development efforts that rely on this versatile chemical building block.
References
Sources
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of tert-butyl 4-formyl-2-methoxyphenyl carbonate
Foreword: Navigating the Uncharted Solubility Landscape
In the realm of drug discovery and organic synthesis, understanding the solubility of a novel compound is a cornerstone of its development. This compound, a molecule of interest for its potential applications, currently lacks a comprehensive public solubility profile. This guide, therefore, ventures into a predictive and methodological exploration of its solubility in common laboratory solvents. By dissecting its molecular structure and applying fundamental principles of chemical interactions, we can forecast its behavior and provide a robust framework for its empirical determination. This document is designed not as a static data sheet, but as a dynamic tool to empower researchers to confidently handle and characterize this compound.
Molecular Characterization of this compound
A thorough analysis of the molecular structure of this compound is paramount to predicting its solubility. The molecule, with the chemical formula C13H16O5, possesses several key functional groups that dictate its physicochemical properties.[1]
-
Aromatic Ring: The benzene ring forms the core of the molecule, contributing to its nonpolar character and potential for π-π stacking interactions.
-
Formyl Group (-CHO): The aldehyde group is polar due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment.[2][3] It can act as a hydrogen bond acceptor.[4]
-
Methoxy Group (-OCH3): The ether linkage introduces some polarity and can also accept hydrogen bonds.
-
tert-butyl Carbonate Group (-O-C(=O)-O-C(CH3)3): This is a relatively bulky and largely nonpolar group due to the tert-butyl substituent. The carbonate ester itself is a polar functional group.[5][6]
Overall, the molecule presents a mixed polarity. The presence of the aromatic ring and the bulky tert-butyl group imparts significant nonpolar character, while the formyl, methoxy, and carbonate groups introduce polar regions capable of dipole-dipole interactions and hydrogen bonding with suitable solvents.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize common laboratory solvents into three main types to predict their interaction with this compound.
Polar Protic Solvents
These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding as both donors and acceptors.
-
Water (H2O): Due to the significant nonpolar surface area of the target molecule (aromatic ring and tert-butyl group), its solubility in water is expected to be very low. While the polar functional groups can interact with water molecules, the large hydrophobic sections will hinder dissolution.
-
Alcohols (Methanol, Ethanol): Shorter-chain alcohols are more polar than their longer-chain counterparts. We can anticipate moderate solubility in ethanol and methanol. These solvents have both a polar hydroxyl group that can interact with the polar functionalities of the solute and a nonpolar alkyl chain that can associate with its nonpolar regions. The solubility of a related compound, vanillin, is high in ethanol.[9][10]
Polar Aprotic Solvents
These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Acetone (CH3COCH3): Acetone is a good solvent for many organic compounds of mixed polarity. It is anticipated to be a good solvent for this compound due to its ability to engage in dipole-dipole interactions with the formyl and carbonate groups.
-
Acetonitrile (CH3CN): Similar to acetone, acetonitrile is a polar aprotic solvent that should effectively dissolve the compound.
-
DMF and DMSO: These are highly polar aprotic solvents with strong dissolving power for a wide range of organic molecules. It is highly probable that the target compound will exhibit good solubility in both DMF and DMSO.
Nonpolar Solvents
These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.
-
Hexane (C6H14): The high polarity of the formyl and carbonate groups will likely lead to poor solubility in highly nonpolar solvents like hexane. The energy required to break the solute-solute interactions will not be sufficiently compensated by the weak solute-solvent interactions.
-
Toluene (C7H8): Toluene, being an aromatic solvent, may show slightly better solvating power than hexane due to potential π-π interactions with the benzene ring of the solute. However, overall solubility is still expected to be limited.
-
Diethyl Ether (CH3CH2OCH2CH3): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. It is expected to be a better solvent than hexane or toluene, likely exhibiting moderate solubility.
Predicted Solubility Summary
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | Large nonpolar regions of the solute. |
| Methanol, Ethanol | Moderate to High | Balance of polar and nonpolar characteristics. | |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions. |
| DMF, DMSO | Very High | Strong dissolving power for a wide range of organic compounds. | |
| Nonpolar | Hexane | Very Low | Mismatch in polarity. |
| Toluene | Low | Potential for π-π stacking, but overall polarity mismatch. | |
| Diethyl Ether | Moderate | Slight polarity and hydrogen bond accepting capability. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published data, empirical determination of solubility is crucial. The following equilibrium solubility method provides a reliable and reproducible approach.
Materials and Equipment
-
This compound
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method: For non-volatile solutes in volatile solvents, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solute can be determined.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve using an appropriate analytical method (e.g., HPLC-UV). This is generally the more accurate and preferred method.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
The Underlying Chemistry of Solubility: A Deeper Dive
The predicted solubility behavior is governed by the interplay of intermolecular forces between the solute and solvent molecules.
Solute-Solvent Interactions
-
Hydrogen Bonding: The oxygen atoms of the formyl, methoxy, and carbonate groups can act as hydrogen bond acceptors. Polar protic solvents can donate hydrogen bonds to these sites, favoring dissolution.
-
Dipole-Dipole Interactions: The polar functional groups of the solute will have favorable dipole-dipole interactions with polar solvents (both protic and aprotic).
-
Van der Waals Forces: These forces are present in all interactions but are the dominant force between the nonpolar regions of the solute and nonpolar solvents.
Diagram of Solute-Solvent Interactions
Caption: Predicted intermolecular forces with different solvent types.
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, analysis of the solubility of this compound. The molecule's mixed polarity suggests that it will be most soluble in polar aprotic solvents like acetone, DMF, and DMSO, with moderate to good solubility in lower-chain alcohols, and poor solubility in water and nonpolar hydrocarbons. The provided experimental protocol offers a robust methodology for the empirical validation of these predictions. As this compound finds its way into more research and development pipelines, the generation of a comprehensive, publicly available experimental solubility dataset will be of immense value to the scientific community.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]
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J-Star Research, Inc. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Solubility of Things. (n.d.). Vanillin. Retrieved from [Link]
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University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-formylphenyl carbonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Retrieved from [Link]
-
The Royal Pharmaceutical Society of Great Britain. (n.d.). Vanillin. Retrieved from [Link]
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PubMed. (2015, August 1). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]
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Taylor & Francis. (n.d.). Carbonate esters – Knowledge and References. Retrieved from [Link]
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Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from [Link]
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Chemsrc. (2025, August 25). TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action for Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Abstract
Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a vanillin derivative with a tert-butyl carbonate moiety protecting the phenolic hydroxyl group. While direct biological studies on this specific compound are not extensively documented in current literature, its structural relationship to vanillin—a compound with well-established pharmacological properties—provides a strong foundation for hypothesizing its potential mechanisms of action. This guide synthesizes information on vanillin's bioactivity and the chemical nature of the tert-butyl carbonate group to propose two primary mechanistic hypotheses: (1) action as a prodrug that releases vanillin, thereby exerting antioxidant, anti-inflammatory, and neuroprotective effects, and (2) potential for direct, intrinsic activity due to its unique chemical structure. We further outline a comprehensive suite of experimental protocols to systematically investigate these hypotheses, providing a roadmap for future research in the fields of pharmacology and drug development.
Introduction and Structural Rationale
This compound (TBFMPC) is an aromatic compound characterized by a vanillin core. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a natural phenolic compound renowned for its flavor and a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects[1][2][3][4]. The key structural feature of TBFMPC is the substitution of the hydroxyl proton of vanillin with a tert-butoxycarbonyl (Boc) group. In organic synthesis, the Boc group is a common protecting group for phenols, designed to be cleaved under specific conditions. This chemical feature is the cornerstone of the primary hypothesis that TBFMPC may function as a prodrug.
A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug[5]. The tert-butyl carbonate linkage in TBFMPC is susceptible to hydrolysis by esterase enzymes present in the body, which would release vanillin as the active metabolite. This approach can enhance the bioavailability, stability, or solubility of the parent drug[5]. Therefore, a significant portion of this guide will explore the potential mechanisms of TBFMPC through the lens of vanillin's known biological effects. A secondary, more speculative hypothesis is that the intact TBFMPC molecule may possess its own unique biological activities, distinct from vanillin, due to its altered steric and electronic properties.
The Prodrug Hypothesis: TBFMPC as a Vanillin Delivery System
The most plausible mechanism of action for TBFMPC is its role as a prodrug of vanillin. Upon administration, endogenous esterases would likely hydrolyze the carbonate bond, releasing vanillin, tert-butanol, and carbon dioxide. The subsequent biological effects would then be attributable to the liberated vanillin.
Antioxidant and Radical Scavenging Mechanisms
Vanillin is a potent antioxidant, a property attributed to the phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals[6][7]. Vanillin has demonstrated strong radical scavenging activity in various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay[6][8][9]. The proposed antioxidant mechanism involves self-dimerization after radical scavenging, which contributes to its high efficacy[6][8].
-
Potential Action of TBFMPC: As a prodrug, TBFMPC would deliver vanillin to systemic circulation, which would then act as an antioxidant to mitigate oxidative stress. This could be beneficial in conditions where reactive oxygen species (ROS) play a significant pathological role, such as neurodegenerative diseases and inflammation[1][10].
Anti-Inflammatory Mechanisms
Chronic inflammation is a key factor in numerous diseases. Vanillin exerts significant anti-inflammatory effects by modulating key signaling pathways.[3][11] Studies have shown that vanillin can:
-
Inhibit NF-κB Signaling: Vanillin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation of IκB-α and the subsequent translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][12]
-
Reduce Pro-inflammatory Cytokines: Vanillin treatment has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models[3][12][13].
-
Suppress Inflammatory Enzymes: It can also reduce the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators[3][13].
-
Modulate MAPK Pathways: Vanillin can also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are also involved in the inflammatory response[2][12].
Neuroprotective Mechanisms
Vanillin has shown promise in models of neurodegenerative diseases and other neurological conditions[1][14]. Its neuroprotective effects are multifaceted and stem from its antioxidant and anti-inflammatory properties.[2][4] Specifically, vanillin has been reported to:
-
Attenuate mitochondrial dysfunction and reduce ROS generation in neuronal cells[2][4].
-
Exhibit anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and caspases[2][4].
-
Protect against neuroinflammation by suppressing microglial activation and the subsequent release of inflammatory mediators[13].
-
Ameliorate brain injury in models of hypoxic-ischemic brain damage by preserving the integrity of the blood-brain barrier[10].
The Direct Action Hypothesis: Intrinsic Activity of TBFMPC
While the prodrug hypothesis is compelling, it is also possible that the intact TBFMPC molecule possesses its own biological activity. The bulky tert-butyl carbonate group significantly alters the molecule's size, lipophilicity, and electronic distribution compared to vanillin. These changes could lead to novel interactions with biological targets.
-
Altered Receptor Binding: The modified structure of TBFMPC might allow it to bind to receptors that vanillin does not, or to bind to the same receptors with different affinity or efficacy.
-
Membrane Interactions: Increased lipophilicity could enhance the compound's ability to interact with or traverse cellular membranes, potentially leading to different intracellular concentrations or interactions with membrane-bound proteins[15][16]. Vanillin itself is known to be a membrane-active compound, and TBFMPC could exhibit similar or enhanced properties[15].
Experimental Validation Protocols
To investigate the proposed mechanisms of action for TBFMPC, a structured experimental approach is necessary. The following protocols are designed to first validate the prodrug hypothesis and then explore the potential for direct action.
Prodrug Activation and Stability Analysis
Objective: To determine if TBFMPC is hydrolyzed to vanillin in a biological matrix and to assess its stability.
Methodology: In Vitro Hydrolysis Assay
-
Incubation: Incubate TBFMPC (e.g., at 10 µM) in human plasma, liver microsomes, and simulated gastric and intestinal fluids at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both TBFMPC and released vanillin over time.
-
Data Analysis: Calculate the half-life (t½) of TBFMPC in each matrix and the rate of vanillin formation.
Expected Outcome: A time-dependent decrease in TBFMPC concentration with a corresponding increase in vanillin concentration would support the prodrug hypothesis.
Experimental Workflow for Prodrug Validation
Caption: Workflow for in vitro validation of TBFMPC as a prodrug.
In Vitro Assessment of Biological Activity
Objective: To compare the antioxidant, anti-inflammatory, and neuroprotective activities of TBFMPC and vanillin.
Table 1: Proposed In Vitro Assays
| Activity | Assay | Description | Expected Result if Prodrug | Expected Result if Direct Action |
| Antioxidant | ABTS Radical Scavenging Assay | Measures the ability of a compound to neutralize the ABTS radical cation. | TBFMPC shows lower activity than vanillin. | TBFMPC shows activity comparable to or greater than vanillin. |
| Antioxidant | Cellular Antioxidant Assay (CAA) | Measures antioxidant activity in a cell-based model using a fluorescent probe. | TBFMPC activity is time-dependent and correlates with hydrolysis. | TBFMPC shows immediate and potent activity. |
| Anti-inflammatory | NF-κB Reporter Assay | Uses a cell line with a luciferase reporter gene driven by an NF-κB promoter. Cells are stimulated with LPS. | TBFMPC shows delayed or lower inhibition of NF-κB compared to vanillin. | TBFMPC shows potent and rapid inhibition of NF-κB. |
| Anti-inflammatory | Cytokine Measurement (ELISA) | Measures the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages (e.g., RAW 264.7 cells). | TBFMPC is less effective at reducing cytokines than vanillin at early time points. | TBFMPC is as effective or more effective than vanillin. |
| Neuroprotection | Neuronal Viability Assay (MTT) | Assesses the ability to protect neuronal cells (e.g., SH-SY5Y) from an oxidative insult (e.g., H₂O₂ or rotenone). | TBFMPC's protective effect increases with pre-incubation time. | TBFMPC provides immediate protection. |
Mechanistic Pathway Analysis
Objective: To elucidate the specific molecular pathways modulated by TBFMPC.
Methodology: Western Blot Analysis
-
Cell Treatment: Treat relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection) with TBFMPC and vanillin at various concentrations and time points, with and without a pro-inflammatory or neurotoxic stimulus.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38, phospho-JNK, total NF-κB p65, etc.).
-
Detection and Analysis: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Proposed Anti-Inflammatory Signaling Pathway for Investigation
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by TBFMPC/vanillin.
Conclusion and Future Directions
The structural analogy of this compound to vanillin provides a robust framework for predicting its biological activities. The primary hypothesis is that TBFMPC functions as a prodrug, undergoing enzymatic hydrolysis to release vanillin, which then exerts well-documented antioxidant, anti-inflammatory, and neuroprotective effects. However, the possibility of direct action by the intact molecule should not be discounted and warrants investigation.
The experimental protocols outlined in this guide provide a clear path forward for researchers. Validating the prodrug hypothesis through stability and hydrolysis studies is the critical first step. Subsequent comparative in vitro assays will elucidate whether TBFMPC's bioactivity is solely dependent on vanillin release or if it possesses intrinsic pharmacological properties. This systematic approach will clarify the mechanism of action of this compound and determine its potential as a therapeutic agent or a valuable tool for biomedical research.
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Literature review on tert-butyl 4-formyl-2-methoxyphenyl carbonate and its analogs
An In-Depth Technical Guide: tert-Butyl 4-Formyl-2-Methoxyphenyl Carbonate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vanillin, a simple phenolic aldehyde, is a powerhouse in the world of synthetic chemistry, serving as a "privileged scaffold" for the development of complex molecules with significant therapeutic potential.[1][2] Its utility, however, is often contingent on the strategic manipulation of its reactive functional groups—the aldehyde, the hydroxyl, and the ether. This guide focuses on a key intermediate that unlocks this potential: This compound . By protecting the reactive phenolic hydroxyl group with a tert-butoxycarbonyl (Boc) moiety, this compound allows chemists to perform selective transformations on the aldehyde group, paving the way for the synthesis of diverse compound libraries. This whitepaper provides a comprehensive review of the synthesis, properties, and strategic applications of this intermediate and its analogs, offering field-proven insights and detailed protocols for researchers in organic synthesis and medicinal chemistry.
The Vanillin Scaffold: A Foundation for Drug Discovery
The Significance of Vanillin in Medicinal Chemistry
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is more than just a flavoring agent; its molecular architecture is a frequent starting point for the synthesis of active pharmaceutical ingredients (APIs).[3] The aromatic ring, adorned with hydroxyl, methoxy, and aldehyde groups, provides multiple reactive sites for modification.[1][2] This structural versatility has enabled the development of vanillin derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[4] Its natural origin and low toxicity make it an attractive scaffold for creating novel therapeutic candidates.[1]
The Imperative of Phenolic Protection
In multi-step organic synthesis, the success of a reaction sequence often depends on the ability to selectively modify one functional group in the presence of others. The phenolic hydroxyl group on the vanillin scaffold is acidic and nucleophilic, meaning it can interfere with reactions targeting the aldehyde, such as base-catalyzed condensations or reactions involving organometallics. To prevent these unwanted side reactions, a "protecting group" is employed.[5]
An ideal protecting group should be:
-
Easily introduced in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect the rest of the molecule.[5]
The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting phenols. It is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions, providing the necessary orthogonality for complex synthetic routes.[6] This leads us to our core compound, which represents the Boc-protected form of vanillin.
Synthesis and Characterization
The preparation of this compound is a direct and efficient process, serving as a foundational technique for accessing its analogs.
Synthesis of this compound
The most common method involves the reaction of vanillin with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is an electrophilic carbonyl source that is highly reactive towards nucleophiles.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the phenolic hydroxyl group. This generates the more nucleophilic phenoxide ion, which then attacks the Boc₂O, facilitating the reaction. DMAP is often used as a catalyst to accelerate the acylation.
-
Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is chosen to dissolve the reactants without participating in the reaction.
Experimental Protocol: Boc Protection of Vanillin
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add vanillin (1.0 eq).
-
Dissolution: Dissolve the vanillin in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture. A catalytic amount of DMAP (0.05 eq) can be added to increase the reaction rate.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Synthesis of Key Analogs
The same fundamental protocol can be applied to synthesize a wide range of analogs by simply changing the starting aldehyde.
-
ortho-Isomer: Starting with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) yields tert-butyl 2-formyl-6-methoxyphenyl carbonate. The synthesis of o-vanillin itself can be achieved through methods like the Reimer-Tiemann reaction of guaiacol or a more selective condensation with glyoxylic acid followed by a sulfonation-desulfonation strategy.[7][8]
-
Dimethoxy Analog: Starting with syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) yields tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate.
Physicochemical Properties and Characterization
A summary of the key properties for the core compound and a common analog is presented below.
| Property | This compound | tert-Butyl 4-formyl-2,6-dimethoxyphenyl carbonate |
| CAS Number | 145361-91-7[9] | 1393845-71-0[10] |
| Molecular Formula | C₁₃H₁₆O₅[11] | C₁₄H₁₈O₆[10] |
| Molecular Weight | 252.26 g/mol | 282.29 g/mol |
| Physical Form | Solid | Solid |
| Purity (Typical) | ≥95% | ≥97% |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual functionality: a stable, protected phenol and a reactive aldehyde ready for transformation.
The Orthogonality of the Boc Protecting Group
The Boc group is stable under a variety of conditions, including those used for Wittig reactions, reductive aminations, and mild oxidations or reductions of the aldehyde. Its removal is typically achieved under strongly acidic conditions, which cleave the tert-butyl-oxygen bond to release isobutylene and carbon dioxide.
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the Boc-protected compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, carefully concentrate the mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be purified or used directly in the next step.
Workflow for Deprotection
Caption: General workflow for the acidic deprotection of the Boc group.
Key Transformations of the Aldehyde Moiety
With the hydroxyl group safely protected, the aldehyde becomes a versatile handle for introducing molecular diversity.
Caption: Synthetic utility of the protected aldehyde for generating diverse derivatives.
Applications in Drug Discovery and Development
The strategic use of this compound enables the systematic exploration of chemical space around the vanillin scaffold.
Building Compound Libraries
By leveraging the transformations outlined in Section 3.2, medicinal chemists can rapidly synthesize a library of related compounds. For example, reacting the core intermediate with a panel of different amines via reductive amination generates a library of benzylamine derivatives. Each new derivative can then be screened for biological activity, allowing for the efficient identification of lead compounds.
Biological Activities of Vanillin-Derived Scaffolds
The derivatives synthesized from this intermediate tap into the rich pharmacology of the vanillin core.
| Biological Activity | Description |
| Anticancer | Vanillin derivatives have shown cytotoxic effects against various cancer cell lines. They can act as bioactive compounds or enhance the efficacy of existing anticancer drugs.[4] |
| Anti-inflammatory | Derivatives can modulate inflammatory pathways, for instance, by reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β.[4][12] |
| Antimicrobial | The scaffold can be modified to produce compounds with strong bacteriostatic effects against a range of food-related and pathogenic bacteria.[1] |
| Antioxidant | The phenolic structure is a key contributor to free radical scavenging activity, which can be tuned through derivatization.[13] |
| Antitubercular | Certain phenolic compounds, such as 2,4-di-tert-butylphenol, which shares structural motifs, have shown activity against Mycobacterium tuberculosis.[14] |
Structure-Activity Relationship (SAR) Hotspots
Systematic modification of the vanillin scaffold has revealed key "hotspots" that influence biological activity. The use of a protected intermediate is crucial for precisely targeting these positions.
Caption: Key Structure-Activity Relationship (SAR) hotspots on the vanillin scaffold.
-
Position 1 (Aldehyde): This is a primary site for diversification. Converting the aldehyde to imines, oximes, hydrazones, or olefins can dramatically alter the compound's size, shape, and hydrogen bonding capacity, leading to changes in target binding.[1][2]
-
Position 4 (Hydroxyl): While protected during synthesis, the free hydroxyl in the final compound is often critical for activity, acting as a hydrogen bond donor or acceptor. Converting it to an ester or ether can create prodrugs with improved bioavailability.[1]
-
Position 3 (Methoxy): The methoxy group influences the compound's lipophilicity and electronic properties. Replacing it with other alkoxy groups (like the ethoxy group in ethyl vanillin) can fine-tune these parameters.[15]
Conclusion and Future Outlook
This compound is a quintessential example of a strategic intermediate in modern organic synthesis and medicinal chemistry. Its value is not in its own biological activity, but in its role as an enabling tool. By providing a stable, protected version of the versatile vanillin scaffold, it grants chemists precise control over synthetic outcomes, facilitating the efficient and systematic development of novel compounds for drug discovery. As the demand for new therapeutics continues to grow, the importance of such well-designed building blocks will only increase, making this compound and its analogs indispensable assets in the researcher's toolkit.
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Navigating Uncharted Territory: The Case of tert-butyl 4-formyl-2-methoxyphenyl carbonate
A Note to the Researcher:
Following a comprehensive search of scientific literature and chemical databases, it has become evident that tert-butyl 4-formyl-2-methoxyphenyl carbonate is not a widely characterized or commercially available compound. This presents a unique challenge in providing a detailed technical guide based on established experimental data.
Therefore, this document will proceed with a two-pronged approach. Firstly, it will transparently address the current lack of specific information for the target compound. Secondly, it will leverage established principles of organic chemistry to propose a logical and scientifically sound pathway for its hypothetical synthesis and characterization .
This guide is intended for researchers, scientists, and drug development professionals who are comfortable with theoretical chemical concepts and are looking to explore novel molecular scaffolds. The methodologies and characterization data presented herein are predictive and would require experimental validation.
Part 1: Deconstructing the Target Molecule and Proposed Synthetic Strategy
The target molecule, this compound, is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). The core structure features a carbonate functional group, which is known to be a useful protecting group and can also influence the electronic properties of the aromatic ring.
The proposed synthesis hinges on the reaction of vanillin with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a standard method for the introduction of a tert-butoxycarbonyl (Boc) protecting group onto a phenol.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Part 2: Hypothetical Experimental Protocol
This section outlines a detailed, step-by-step methodology for the proposed synthesis.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| Vanillin | C₈H₈O₃ | 152.15 | 1.52 g |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 2.40 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 mL |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.12 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 25 mL |
| Brine | NaCl (aq) | - | 25 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol).
-
Dissolution: Dissolve the vanillin in dichloromethane (50 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 mL, 10.8 mmol) and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is expected to be complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding 25 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
Part 3: Predicted Characterization Data
The following data is a prediction based on the expected structure of this compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.9 (s, 1H, -CHO), ~7.5-7.7 (m, 2H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~191 (-CHO), ~151 (Ar-C), ~145 (Ar-C), ~135 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~111 (Ar-C), ~84 (-O-C(CH₃)₃), ~56 (-OCH₃), ~28 (-C(CH₃)₃) |
| FT-IR | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~2850, 2750 (C-H, aldehyde), ~1760 (C=O, carbonate), ~1690 (C=O, aldehyde), ~1590, 1500 (C=C, aromatic), ~1250, 1150 (C-O) |
| Mass Spec | Expected [M+H]⁺: 253.1076 |
Characterization Workflow:
Caption: Workflow for the purification and characterization of the target compound.
Part 4: Concluding Remarks and Future Directions
This guide has provided a theoretical framework for the synthesis and characterization of the novel compound, this compound. The proposed methods are based on well-established chemical principles and provide a solid starting point for any researcher interested in exploring this molecule.
Experimental validation of the proposed synthesis and a thorough characterization using the techniques outlined are the necessary next steps. Should the synthesis be successful, this compound could serve as a valuable building block in organic synthesis, potentially finding applications in medicinal chemistry and materials science. The carbonate group can be readily cleaved under acidic conditions, revealing the phenolic hydroxyl group for further functionalization. This latent reactivity, combined with the aldehyde functionality, makes it a versatile intermediate for the synthesis of more complex molecules.
References
As this guide is based on a hypothetical synthesis, direct references for the complete procedure of the target molecule are not available. The references provided below are for the general methodologies and principles cited in the proposed protocol.
-
Boc Protection of Phenols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
General Organic Chemistry Techniques: Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th ed.; John Wiley & Sons: Hoboken, NJ, 2016. [Link]
An In-depth Technical Guide to the Safe Handling and Use of tert-Butyl 4-formyl-2-methoxyphenyl carbonate
This document provides a comprehensive technical overview of the safety protocols and handling requirements for tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS No. 145361-91-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Section 1: Compound Identification and Properties
This compound is a chemical intermediate used in organic synthesis. A precise understanding of its identity and properties is the foundation of safe handling.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 145361-91-7 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C13H16O5 | [2][3] |
| Molecular Weight | 252.27 g/mol | [1] |
| Purity | Typically ≥95% |[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks involve irritation and harm if ingested.
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Category |
|---|---|---|
| H302 | Harmful if swallowed. | Hazard Statement[1] |
| H315 | Causes skin irritation. | Hazard Statement[1] |
| H319 | Causes serious eye irritation. | Hazard Statement[1] |
| H335 | May cause respiratory irritation. | Hazard Statement[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Precautionary Statement[4] |
| P264 | Wash hands thoroughly after handling. | Precautionary Statement[1] |
| P270 | Do not eat, drink or smoke when using this product. | Precautionary Statement[1] |
| P280 | Wear protective gloves/protective clothing and eye/face protection. | Precautionary Statement[1] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Precautionary Statement[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Precautionary Statement[4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Precautionary Statement[1] |
Section 3: Safe Handling and Laboratory Protocol
A systematic approach to handling is critical to mitigate the risks identified in Section 2. The following protocol is designed as a self-validating system, where each step is a prerequisite for safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper laboratory setup and personal barriers.
-
Ventilation: All handling of solid this compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 risk.[1][6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye irritation (H319).[1][7] Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Nitrile or other chemical-resistant gloves must be worn to prevent skin contact.[1][7] This compound is a known skin irritant (H315). Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Body Protection: A standard laboratory coat must be worn and kept fastened.[5]
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as specified in section 3.1.
-
Weighing: If weighing the solid, perform the task within the fume hood or a ventilated balance enclosure to contain any dust. Use anti-static and spark-proof equipment where possible.[6] Minimize the generation of dust.[4]
-
Dispensing/Reaction Setup: Keep the container tightly closed when not in use.[1] If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely seal the container. Wipe down the work surface with an appropriate solvent and decontaminate any equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[1][5]
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound.
Caption: Safe Handling Workflow Diagram.
Section 4: Emergency and First-Aid Procedures
In the event of an exposure or spill, a rapid and correct response is crucial.
First-Aid Measures
-
If Swallowed (H302): Do NOT induce vomiting.[1] Rinse mouth with water.[1][5] Immediately call a POISON CENTER or physician for treatment advice.[1]
-
If on Skin (H315): Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.[4]
-
If in Eyes (H319): Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so, and continue rinsing.[1] Seek immediate medical attention.
-
If Inhaled (H335): Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms persist, call a physician.[5]
Emergency Response Decision Tree
Caption: First-Aid Decision Tree for Exposures.
Section 5: Storage and Disposal
-
Storage: Store in a well-ventilated place.[1] Keep the container tightly closed and in a cool, dry area away from incompatible substances like strong oxidizing agents.[1][8]
-
Disposal: Dispose of unused material and its container at an approved waste disposal plant.[5][9] Do not allow the product to enter drains or waterways. All disposal practices must comply with local, state, and federal regulations.
Section 6: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use and storage. Combustion may produce carbon oxides.[4]
References
-
1393845-71-0| Chemical Name : Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate - Pharmaffiliates. (Reference for a related compound). URL: [Link]
-
This compound - CHEMICAL POINT (DE). (Source for CAS and formula confirmation). URL: [Link]
-
This compound - CHEMICAL POINT (IT). (Source for CAS and formula confirmation). URL: [Link]
-
Safety Data Sheet - Angene Chemical. (Source for general disposal considerations). URL: [Link]
-
tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem. (Source for a related compound). URL: [Link]
-
SAFETY DATA SHEET - Betco Corporation. (Source for general first-aid information). URL: [Link]
-
SAFETY DATA SHEET - 2(3)-tert-Butyl-4-methoxyphenol. (Source for incompatible materials information). URL: [Link]
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Methodological & Application
Application Notes and Experimental Protocols: tert-Butyl 4-formyl-2-methoxyphenyl carbonate
Section 1: Introduction & Compound Profile
Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a highly versatile synthetic building block derived from vanillin, a naturally occurring aromatic aldehyde.[1][2] Vanillin itself is a valuable, bio-sourced platform chemical, and its derivatives are of significant interest in medicinal chemistry, materials science, and fine chemical synthesis.[1][2][3] This compound strategically combines a reactive aldehyde functionality with a tert-butoxycarbonyl (Boc)-protected phenolic hydroxyl group. This dual-functionality allows for selective, sequential chemical transformations, making it an invaluable tool for researchers in drug development and complex molecule synthesis.
The core utility of this reagent lies in its ability to act as a stable yet modifiable linker. The aldehyde group provides a reactive handle for conjugation or chain extension, while the Boc-protected phenol remains inert until its cleavage is desired under specific acidic conditions. This orthogonal reactivity is central to its application in multi-step synthetic strategies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 145361-91-7 | [4][5] |
| Molecular Formula | C₁₃H₁₆O₅ | [4][6] |
| Molecular Weight | 252.27 g/mol | [4] |
| Appearance | Solid | [7] |
| IUPAC Name | This compound | [4] |
| Synonyms | Boc-Vanillin | N/A |
Section 2: Core Principles of Reactivity & Handling
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The selection of a protecting group is a critical decision in organic synthesis, governed by the need for stability under certain reaction conditions and facile removal under others.[8] The tert-butoxycarbonyl (Boc) group on the phenolic oxygen of this molecule serves this purpose exceptionally well.
-
Causality of Choice: The phenolic hydroxyl of vanillin is nucleophilic and acidic, and would interfere with many reactions intended for the aldehyde group (e.g., reactions involving strong bases or electrophiles). The Boc group effectively "masks" this reactivity.
-
Stability: It is robust and stable under a wide range of non-acidic conditions, including reductive amination, Wittig reactions, and various coupling chemistries.
-
Cleavage Mechanism: The Boc group is renowned for its acid lability. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9] The mechanism involves protonation of the carbonate carbonyl, followed by the loss of a stable tert-butyl carbocation (which is scavenged by trapping agents or the solvent), releasing carbon dioxide and the free phenol. This specific cleavage condition allows for orthogonal deprotection schemes in the presence of other protecting groups like Fmoc or Cbz.
Reactivity of the Aldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as an electrophilic site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ to the corresponding amine. This is a cornerstone of bioconjugation and linker chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes by reacting the aldehyde with phosphorus ylides.
-
Condensation Reactions: Aldol and Knoevenagel condensations allow for the formation of α,β-unsaturated systems.
General Synthetic Workflow
The strategic design of this reagent enables a logical and powerful synthetic sequence. Researchers can leverage the aldehyde for initial construction and then unmask the phenol for subsequent diversification.
Caption: General workflow for using the reagent.
Safety & Handling
While a specific Safety Data Sheet (SDS) for the title compound is not broadly available, data from structurally similar compounds, such as tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate, should be considered for handling procedures.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[7][10] May cause skin, eye, and respiratory irritation.[10][11]
-
Precautions:
-
Use only in a well-ventilated area or a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[10][11][12]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry, well-ventilated place away from ignition sources.[10]
-
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and rationales. Researchers should always perform reactions on a small scale first to optimize conditions.
Protocol 1: Synthesis of this compound from Vanillin
Principle: This protocol describes the protection of the phenolic hydroxyl group of vanillin using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base deprotonates the phenol, creating a phenoxide that acts as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride.
Materials:
-
Vanillin (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add vanillin (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Add DMAP (0.1 eq) and TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 eq) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the vanillin starting material.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a white or off-white solid.
Protocol 2: Application in Reductive Amination for Amine Conjugation
Principle: This protocol demonstrates the use of the aldehyde functionality to conjugate a model primary amine (Benzylamine) via a one-pot reductive amination using sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the unreacted aldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Add benzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Gas evolution (hydrogen) may occur; ensure adequate ventilation.
-
Let the reaction stir at room temperature for 12-18 hours.
-
Validation Step: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde and the formation of the desired amine product.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Phenolic Hydroxyl Group
Principle: This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free phenolic hydroxyl group. The volatile nature of TFA and its byproducts simplifies workup.
Materials:
-
Boc-protected substrate (from Protocol 2 or other) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath. This helps to control the exotherm and minimize potential side reactions.
-
Slowly add TFA (typically 20-50% v/v with DCM) to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Validation Step: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar (lower Rf) than the starting material.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Expert Tip: To ensure complete removal of residual TFA, co-evaporate the crude residue with toluene (3x). Toluene forms an azeotrope with TFA, facilitating its removal.
-
The resulting crude phenol can be used directly or purified further by chromatography or recrystallization if necessary.
Section 4: Application Spotlight: A Tandem Synthetic Strategy
This section illustrates how the preceding protocols can be combined in a tandem sequence to build molecular complexity, a common requirement in drug discovery programs.
Objective: To synthesize a novel bi-aryl ether derivative by first conjugating an amine and then performing an etherification on the deprotected phenol.
Caption: Tandem workflow for complex molecule synthesis.
This strategy showcases the reagent's power. The aldehyde is addressed first under neutral/mildly acidic conditions that leave the Boc group intact. Subsequently, the harsh acidic conditions used for deprotection reveal the phenol, which can then undergo a completely different class of reaction, such as a base-mediated Williamson ether synthesis, without affecting the newly installed secondary amine. This orthogonality is the key to an efficient and high-yielding synthesis.
Section 5: References
-
AK Scientific, Inc. Safety Data Sheet (United States) Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. [URL: https://www.aksci.com/sds/DG-0008.pdf]
-
Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/f639701]
-
ResearchGate. Reversible protection of the aldehyde group of the vanillin molecule. [URL: https://www.researchgate.net/figure/Reversible-protection-of-the-aldehyde-group-of-the-vanillin-molecule-by-formation-of_fig1_372864669]
-
Angene Chemical. Safety Data Sheet for tert-Butyl 4-formylphenyl carbonate. [URL: https://www.angenechemical.com/msds/87188-50-9.pdf]
-
Thermo Fisher Scientific. Safety Data Sheet for 2(3)-tert-Butyl-4-methoxyphenol. [URL: https://www.fishersci.com/msds?productName=B23530]
-
BLD Pharm. 145361-91-7|this compound. [URL: https://www.bldpharm.com/products/145361-91-7.html]
-
Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.931230/full]
-
Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.931230]
-
ResearchGate. Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. [URL: https://www.researchgate.net/publication/339276903_Novel_vanillin_derivatives_Synthesis_anti-oxidant_DNA_and_cellular_protection_properties]
-
CHEMICAL POINT. This compound. [URL: https://www.chemicalpoint.com/en/p/tert-Butyl-4-formyl-2-methoxyphenyl-carbonate/CP-145361-91-7-BULK]
-
Smolecule. Buy tert-butyl (2-formylphenyl) carbonate | 346433-42-9. [URL: https://www.smolecule.com/cas-346433-42-9-tert-butyl-2-formylphenyl-carbonate.html]
-
PubChem - NIH. tert-Butyl 4-formylphenyl carbonate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688201]
-
Sigma-Aldrich. tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. [URL: https://www.sigmaaldrich.com/US/en/product/keyorganics/dg0008]
-
ResearchGate. (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [URL: https://www.researchgate.net/publication/361730045_Vanillin_A_Promising_Biosourced_Building_Block_for_the_Preparation_of_Various_Heterocycles]
-
Pharmaffiliates. Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. [URL: https://www.pharmaffiliates.com/en/products/details/1393845-71-0]
-
University of Regensburg. Protecting Groups. [URL: https://www-oc.chemie.uni-regensburg.de/OCP/ch/chv/oc16/ss00/nicolaou_protecting_groups.pdf]
-
Santa Cruz Biotechnology. tert-Butyl 4-formylphenyl carbonate. [URL: https://www.scbt.com/p/tert-butyl-4-formylphenyl-carbonate-87188-50-9]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [URL: https://www.researchgate.net/publication/289531121_Synthesis_of_tert-butyl_4-2-methoxy-4-methoxycarbonyl_phenoxy_methyl_piperidine-1-carboxylate]
-
ResearchGate. Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. [URL: https://www.researchgate.net/figure/Synthesis-route-of-bis-4-formyl-2-methoxyphenyl-terephthalate_fig1_371661331]
-
Organic Syntheses. MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0121]
-
Organic Chemistry Portal. tert-Butyl Ethers. [URL: https://www.organic-chemistry.org/protection/o-t-butyl.htm]
-
PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4949268/]
-
ResearchGate. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [URL: https://www.researchgate.net/publication/303809626_Study_on_synthesis_of_R-tert-butyl_4-formyl-22-dimethylthiazolidine-3-carboxylate]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [URL: https://www.researchgate.net/publication/331826500_Synthesis_of_tert-butyl_4-bromo-4-formylpiperidine-1-carboxylate]
-
MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [URL: https://www.mdpi.com/1422-8599/22/1/10]
-
ResearchGate. Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. [URL: https://www.researchgate.net/publication/343358055_Crystal_structure_of_tert-butyl_1S2R5R-2-hydroxymethyl-4-4-methoxyphenyl-6-oxa-3-azabicyclo310hexane-3-carboxylate_C_17_H_23_NO_5]
-
PMC - NIH. tert-Butyl 2-(4-nitrophenoxy)acetate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3099131/]
Sources
- 1. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 145361-91-7|this compound|BLD Pharm [bldpharm.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate | 1393845-71-0 [sigmaaldrich.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
Applications of tert-butyl 4-formyl-2-methoxyphenyl carbonate in Organic Synthesis: An Application Note
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a detailed exploration of tert-butyl 4-formyl-2-methoxyphenyl carbonate, a versatile reagent in modern organic synthesis. By dissecting its structural attributes—a masked phenolic hydroxyl group, a reactive aldehyde, and an electron-donating methoxy substituent—we illuminate its strategic applications. This document serves as a resource for researchers, scientists, and professionals in drug development, offering not just protocols but also the underlying chemical logic to empower effective experimental design. We will delve into its role as a protected building block, its utility in the synthesis of complex molecular architectures, and its emerging potential in materials science.
Introduction to the Reagent: A Multifunctional Building Block
This compound (CAS: 145361-91-7) is a substituted aromatic compound featuring three key functional groups that dictate its reactivity and utility[1][2][3].
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The phenolic hydroxyl is masked as a tert-butyl carbonate. This group is robust under a variety of reaction conditions, including those that are weakly acidic or basic, and many common redox and organometallic transformations. Its primary advantage lies in its clean and facile removal under specific acidic conditions, liberating the phenol when desired[4].
-
The Formyl (Aldehyde) Group: Positioned para to the carbonate, the aldehyde is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic additions, reductive aminations, Wittig reactions, and condensations, serving as a primary site for carbon-carbon and carbon-heteroatom bond formation.
-
The ortho-Methoxy Group: This group exerts a significant electronic influence on the aromatic ring, increasing its electron density and influencing the reactivity of the other functional groups. It can also play a role in directing metallation reactions or participating in cyclization strategies.
The strategic placement of these functionalities makes this reagent particularly valuable in multi-step syntheses where precise control over reactivity is paramount.
Synthesis of the Reagent
The preparation of this compound is typically achieved through the protection of a commercially available starting material, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin). The reaction involves the acylation of the phenolic hydroxyl group.
Protocol 2.1: Synthesis via Boc Anhydride
This protocol describes a common and efficient method using di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram: Synthesis of the Title Reagent
Caption: Workflow for the synthesis of the title reagent.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.5 M solution)
-
1 M aq. HCl, saturated aq. NaHCO₃, saturated aq. NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 4-hydroxy-3-methoxybenzaldehyde and DMAP in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution. If using triethylamine as the base, it can be added at this stage.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality: The base (DMAP or Et₃N) is crucial for facilitating the acylation of the phenolic hydroxyl, which is a relatively weak nucleophile. Boc₂O is an effective and easy-to-handle electrophile for this transformation. The acidic and basic washes in the workup are designed to remove unreacted starting material and the base catalyst, respectively.
Application as a Protected Aldehyde in C-C Bond Formation
A primary application of this reagent is to engage the aldehyde in reactions that would be incompatible with a free, acidic phenol. The Wittig reaction is a classic example.
Protocol 3.1: Wittig Olefination
This protocol outlines the formation of an alkene from the aldehyde functionality.
Reaction Scheme Diagram: Wittig Olefination
Caption: General scheme for a Wittig olefination reaction.
Materials:
-
This compound (1.0 eq)
-
A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 eq)
-
A strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 eq)
-
Anhydrous THF
-
Saturated aq. NH₄Cl
Procedure:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to -78 °C or 0 °C depending on the base. Add the strong base dropwise and stir for 1 hour to generate the ylide.
-
Aldehyde Addition: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the aldehyde (typically 2-12 hours).
-
Quenching and Workup: Carefully quench the reaction by adding saturated aq. NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting alkene by column chromatography.
Trustworthiness & Causality: The Boc group is stable to the strongly basic conditions required for ylide generation and the subsequent nucleophilic attack on the aldehyde. A free phenol would be deprotonated, potentially quenching the base or leading to side reactions. This protocol ensures that the olefination proceeds cleanly at the desired position.
Deprotection and Subsequent Transformations
Once the desired modifications at the aldehyde position are complete, the phenolic hydroxyl can be unmasked.
Protocol 4.1: Acid-Catalyzed Deprotection of the Boc Group
Deprotection Workflow Diagram
Caption: Workflow for the acidic removal of the Boc protecting group.
Materials:
-
Boc-protected phenol derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq) or 4 M HCl in Dioxane
-
Dichloromethane (DCM) as a co-solvent if needed
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise at room temperature. The reaction is often accompanied by effervescence (isobutylene and CO₂ evolution).
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the volatiles under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude phenolic product can be purified by chromatography or recrystallization as needed.
Expertise & Experience: While TFA is highly effective, it is corrosive and volatile. For substrates sensitive to strong acid, using a milder system like 3 M aqueous HCl in dioxane can be a suitable alternative, though it may require heating[4]. The choice of deprotection conditions should be tailored to the overall stability of the molecule.
Application in Polymer Synthesis
The bifunctional nature of the deprotected formyl phenol makes it a candidate for polymerization. Specifically, the aldehyde can participate in condensation reactions with amines to form imine linkages, leading to the formation of Porous Organic Polymers (POPs). These materials are of interest for applications like gas capture[5].
Protocol 5.1: General Procedure for Schiff Base Polymerization
Materials:
-
This compound (or its deprotected phenolic form) (1.0 eq)
-
A multivalent amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) (0.66 eq for a 3:2 molar ratio)
-
A suitable solvent system (e.g., mesitylene/dioxane)
-
A catalytic amount of aqueous acetic acid
Procedure:
-
Combine the aldehyde monomer and the amine linker in a pressure tube.
-
Add the solvent mixture and the acetic acid catalyst.
-
Seal the tube and heat at a high temperature (e.g., 120 °C) for 2-3 days.
-
After cooling, the precipitated solid polymer is collected by filtration.
-
The polymer is then washed extensively with various solvents (e.g., methanol, THF, acetone) to remove unreacted monomers and oligomers.
-
The purified polymer is dried under vacuum.
Causality: The Schiff base reaction is a reversible condensation. The use of high temperatures and a sealed vessel helps to drive the reaction towards the polymer by removing water, while the acidic catalyst accelerates the rate of imine formation. The resulting POPs often exhibit high surface areas and tunable porosity[5].
Summary of Reagent Properties and Applications
| Property/Application | Description | Key Considerations |
| CAS Number | 145361-91-7[1] | N/A |
| Molecular Formula | C₁₃H₁₆O₅[1] | N/A |
| Molecular Weight | 252.26 g/mol [1] | N/A |
| Primary Function | Protected aromatic aldehyde | Allows for selective reaction at the formyl group without interference from the phenol. |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Stable to basic, reductive, and organometallic conditions. Cleaved with strong acid (TFA, HCl)[4]. |
| Key Reactions | Wittig olefination, reductive amination, aldol condensation, Grignard addition | The Boc group's stability is crucial for the success of these transformations. |
| Potential Use | Monomer for Porous Organic Polymers (POPs) | The aldehyde functionality enables Schiff base condensation with amine linkers[5]. |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its design allows for the sequential and controlled manipulation of its functional groups, enabling the construction of complex molecules with high precision. From its role in protecting a reactive phenol during sensitive C-C bond formations to its potential as a monomer in advanced materials, this reagent offers a reliable and versatile platform for innovation in drug discovery, natural product synthesis, and materials science. This guide provides the foundational knowledge and protocols to effectively integrate this valuable building block into research and development programs.
References
-
CHEMICAL POINT. This compound. Retrieved from [Link]
-
PubChem - NIH. tert-Butyl 4-formylphenyl carbonate. Retrieved from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General reference for protecting group chemistry, specific cleavage conditions for Boc-protected phenols are discussed).
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268.
-
ResearchGate. Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Retrieved from [Link]
Sources
Application Note: The Strategic Utility of Tert-butyl 4-formyl-2-methoxyphenyl Carbonate in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide details the application of Tert-butyl 4-formyl-2-methoxyphenyl carbonate, a key building block in modern medicinal chemistry. As a derivative of vanillin, this compound offers the strategic advantage of a Boc-protected phenolic hydroxyl group, rendering it stable under various synthetic conditions while leaving a reactive aldehyde available for crucial carbon-nitrogen bond-forming reactions. We provide an in-depth analysis of its synthetic utility, including detailed, field-tested protocols for its preparation and its subsequent use in reductive amination, a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.
Introduction: A Privileged Scaffold with Orthogonal Control
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is recognized as a "privileged molecular scaffold" in drug discovery, owing to its readily available structure and three distinct functional groups—aldehyde, hydroxyl, and ether—that serve as handles for chemical modification.[1][2][3] However, the nucleophilicity of the phenolic hydroxyl group can interfere with reactions targeting the aldehyde, such as reductive aminations or Wittig reactions. This necessitates a robust protection strategy.
This compound (CAS 145361-91-7) is the answer to this challenge.[4][5] By masking the phenolic hydroxyl group with a tert-butoxycarbonyl (Boc) group, chemists gain precise control over the molecule's reactivity. The Boc group is renowned for its stability under a wide range of conditions (e.g., nucleophilic attack, catalytic hydrogenation) yet is easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in a non-aqueous solvent.[6][7] This "orthogonal" control makes it an invaluable intermediate for multi-step syntheses where sequential, selective reactions are paramount.
The primary utility of this reagent lies in its aldehyde functionality, which serves as an electrophilic site for constructing complex molecular architectures, particularly through the formation of carbon-nitrogen bonds, a linkage central to a vast number of active pharmaceutical ingredients (APIs).[8][9]
The Causality of Protection: A Strategic Workflow
The decision to use this compound is rooted in a logical, multi-step synthetic strategy. The workflow is designed to isolate the reactivity of the aldehyde from the phenol, allowing for clean, high-yield transformations. This strategic approach prevents unwanted side reactions and simplifies purification processes.
Diagram 1: Logical workflow for using a protected vanillin intermediate.
Core Application: Reductive Amination in Pharmaceutical Synthesis
Reductive amination is a powerful and widely used method for synthesizing amines. It involves the reaction of a carbonyl compound (in this case, the aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is central to the synthesis of numerous drugs, including Vilanterol, a long-acting β2-adrenoceptor agonist used to treat COPD and asthma.[10] While the full synthesis of Vilanterol is complex, the key C-N bond-forming step can be modeled by the reductive amination of this compound.
Diagram 2: Simplified scheme of the reductive amination reaction.
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.
This protocol describes the Boc-protection of the phenolic hydroxyl group of vanillin. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[6]
Table 1: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Vanillin | 152.15 | 10.0 g | 65.7 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.7 g | 72.3 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.80 g | 6.57 | 0.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol) and 4-dimethylaminopyridine (0.80 g, 6.57 mmol).
-
Dissolution: Add 200 mL of dichloromethane (DCM) and stir at room temperature until all solids have dissolved.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (15.7 g, 72.3 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction flask over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting vanillin will have a lower Rf value than the Boc-protected product.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the title compound as a white crystalline solid.
Expected Results:
-
Yield: 85-95%
-
Purity: >98% by HPLC
-
Appearance: White solid
This protocol demonstrates the key application of the title compound in a reductive amination reaction with hexylamine, a model primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as the reducing agent due to its mild nature and tolerance for slightly acidic conditions which favor imine formation.[11]
Table 2: Reagents for Protocol 2
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 252.26 | 5.0 g | 19.8 | 1.0 |
| Hexylamine | 101.19 | 2.2 g (2.8 mL) | 21.8 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 5.0 g | 23.8 | 1.2 |
| Dichloroethane (DCE) | - | 150 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 1.1 mL | 19.8 | 1.0 |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 19.8 mmol) and 150 mL of dichloroethane (DCE).
-
Amine Addition: Add hexylamine (2.2 g, 21.8 mmol) to the solution, followed by glacial acetic acid (1.1 mL, 19.8 mmol). The acid catalyzes imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (5.0 g, 23.8 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Expected Results:
-
Yield: 75-85%
-
Purity: >97% by HPLC
-
Appearance: A colorless to pale yellow oil or low-melting solid.
Conclusion
This compound is a highly versatile and strategic building block for pharmaceutical synthesis. Its design, featuring a stable Boc-protected phenol and a reactive aldehyde, provides chemists with the necessary tools for clean, selective, and high-yield transformations. The protocols provided herein demonstrate its straightforward preparation and its successful application in reductive amination, a critical reaction for the assembly of complex drug candidates. Its adoption in synthetic workflows can significantly streamline the path to valuable pharmaceutical intermediates.
References
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.[Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH).[Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. National Institutes of Health (NIH).[Link]
-
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/ca. SpringerLink.[Link]
-
Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. National Institutes of Health (NIH).[Link]
-
A Review on the Vanillin derivatives showing various Biological activities. ResearchGate.[Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate.[Link]
-
Substituted Benzaldehyde: Significance and symbolism. Wisdomlib.[Link]
-
What are six applications for benzaldehyde. Hangzhou FandaChem Co.,Ltd.[Link]
-
This compound. Chemical Point.[Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia.[Link]
-
An efficient total synthesis of vilanterol: an inhaled drug. ARKAT USA, Inc.[Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.[Link]
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- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 145361-91-7|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 9. News - What are six applications for benzaldehyde [sprchemical.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for Derivatization with tert-Butyl 4-formyl-2-methoxyphenyl carbonate
Abstract
This technical guide provides detailed application notes and protocols for the use of tert-butyl 4-formyl-2-methoxyphenyl carbonate as a versatile derivatizing agent for primary amines. This bifunctional reagent allows for the sequential introduction of a protected phenolic functionality onto a target molecule. The protocols outlined herein focus on the chemoselective reaction of the aldehyde moiety via Schiff base formation and subsequent reductive amination, while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and drug development professionals seeking to modify primary amines to introduce a masked phenol for applications such as linker strategies, prodrug design, and the synthesis of complex molecular probes.
Introduction: A Bifunctional Reagent for Amine Modification
This compound is a valuable synthetic building block possessing two key functional groups with orthogonal reactivity: a formyl (aldehyde) group and a tert-butyl carbonate protected phenol. This unique arrangement allows for the selective derivatization of primary amines at the formyl position under mild conditions, leaving the Boc-protected phenol intact for subsequent transformations.
The aldehyde functionality serves as a reactive handle for covalent modification of primary amines through the formation of a Schiff base (imine), which can be further stabilized by reduction to a secondary amine. This two-step process, known as reductive amination, is a robust and widely used method for the alkylation of amines.[1][2] The methoxy group ortho to the formyl group can influence the reactivity of the aldehyde and provide steric hindrance.
The tert-butyl carbonate group serves as an acid-labile protecting group for the phenolic hydroxyl group.[3] The Boc group is stable to the basic and mildly acidic conditions often employed in reductive amination protocols, thus ensuring the selective modification of the amine without premature cleavage of the protecting group.[3][4] This orthogonality is a key feature of the reagent, enabling a stepwise approach to molecular elaboration.
This guide will detail the reaction conditions for the derivatization of primary amines with this compound, covering both the initial Schiff base formation and the subsequent reductive amination.
Reaction Mechanisms
The derivatization process proceeds in two distinct steps, as illustrated below. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Step 1: Schiff Base Formation
The initial reaction between this compound and a primary amine is the formation of a Schiff base (an imine). This is a reversible condensation reaction that typically occurs under neutral or slightly acidic conditions.
Caption: Formation of a Schiff base from the reagent and a primary amine.
Step 2: Reductive Amination
The resulting imine is then reduced to a stable secondary amine using a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation as it is selective for the reduction of imines and protonated imines in the presence of aldehydes and is effective under mildly acidic conditions.[1]
Caption: Reduction of the Schiff base to a stable secondary amine.
Experimental Protocols
The following protocols provide a general framework for the derivatization of primary amines. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Primary amine substrate
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol 1: One-Pot Reductive Amination
This protocol is suitable for most primary amines and offers the convenience of a one-pot procedure.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carbonate in anhydrous DCM or DCE (approximately 0.1-0.2 M).
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base. The progress of imine formation can be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal around 9.8-10.0 ppm and appearance of the imine proton signal around 8.0-8.5 ppm).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DCM or DCE | Ensures a dry reaction environment. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Stoichiometry | 1.0 eq Carbonate, 1.0-1.2 eq Amine, 1.5 eq NaBH(OAc)₃ | A slight excess of the amine can drive imine formation. |
| Reaction Time | 2-16 hours | Varies depending on the reactivity of the amine. |
| Monitoring | TLC, LC-MS | To determine reaction completion. |
Protocol 2: Stepwise Derivatization
For sensitive substrates or when dialkylation is a concern, a stepwise procedure with isolation of the intermediate Schiff base may be preferable.
Step 1: Schiff Base Formation and Isolation
-
Follow steps 1-3 of Protocol 1.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude Schiff base. This intermediate is often used in the next step without further purification.
Step 2: Reduction of the Schiff Base
-
Dissolve the crude Schiff base in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1 (Step 7).
-
Purify the product as needed (Protocol 1, Step 8).
Characterization of Derivatized Products
The successful derivatization can be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy:
-
Disappearance of the aldehyde proton signal (δ ≈ 9.8-10.0 ppm) of this compound.
-
Appearance of a new methylene proton signal (benzylic protons) adjacent to the nitrogen (δ ≈ 3.8-4.5 ppm).
-
The characteristic singlet for the tert-butyl group (δ ≈ 1.5 ppm, 9H) and the methoxy group (δ ≈ 3.8 ppm, 3H) should remain.
-
Aromatic proton signals will be present in the range of δ ≈ 6.8-7.5 ppm.[5][6]
-
-
¹³C NMR Spectroscopy:
-
Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 190 ppm).
-
Appearance of a new benzylic carbon signal (δ ≈ 50-60 ppm).
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹).
-
Appearance of a secondary amine N-H stretch (around 3300-3500 cm⁻¹, may be broad).
-
Subsequent Deprotection of the Phenol
The Boc-protected phenol can be deprotected under acidic conditions to reveal the free hydroxyl group. This step is typically performed after the desired modifications to the amine have been completed.
Caption: Acid-catalyzed deprotection of the Boc group.
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected derivative in a suitable solvent such as DCM.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic work-up can be performed.
Conclusion
This compound is a highly effective bifunctional reagent for the derivatization of primary amines. The protocols provided in this guide offer a robust starting point for the chemoselective modification of a wide range of substrates. The orthogonal nature of the formyl and Boc-protected phenol functionalities allows for a strategic and controlled approach to the synthesis of complex molecules, making this reagent a valuable tool in drug discovery and chemical biology.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Pittelkow, M.; Lewinsky, R.; Christensen, J. B. Org. Synth.2006, 83, 193.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61 (11), 3849–3862.
-
¹H and ¹³C NMR Spectra of Benzylamines. SDBS. [Link]
-
Stability of Carbonates. Organic Chemistry Portal. [Link]
- Touchette, K. M. J. Chem. Educ.2006, 83 (6), 929.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
-
Fragmentation of Benzylamines in Mass Spectrometry. NIST WebBook. [Link]
-
Reductive Amination Protocols. Organic Chemistry Portal. [Link]
-
Boc Protection of Amines. Organic Chemistry Portal. [Link]
-
¹H NMR Prediction. ChemDoodle. [Link]
-
Mass Spectrometry of Organic Compounds. Wiley Online Library. [Link]
- Harrison, A. G. Mass Spectrom. Rev.1997, 16 (4), 201-217.
-
Schiff Base Formation. Master Organic Chemistry. [Link]
- McLafferty, F. W. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.
-
Boc Deprotection. Common Organic Chemistry. [Link]
- Dass, C. Fundamentals of Contemporary Mass Spectrometry; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
-
Chemical Synthesis of Polyamines. ScienceDirect. [Link]
-
Reaction of Amines with Carbonates. ACS Publications. [Link]
-
Protecting Groups in Organic Synthesis. Thieme. [Link]
-
NMR Data of Aromatic Aldehydes. BMRB. [Link]
-
Synthesis of Protected Amines. Organic Syntheses. [Link]
-
Reductive Alkylation of Amines. Organic Chemistry Portal. [Link]
-
Metal-Free Reductive Amination. ChemRxiv. [Link]
-
Mass Analysis of Boc-Protected Peptides. ResearchGate. [Link]
-
Deprotection of Boc Groups. SciSpace. [Link]
-
¹³C NMR of Methoxybenzaldehydes. SpectraBase. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Step-by-step guide for using tert-butyl 4-formyl-2-methoxyphenyl carbonate in a lab setting
An In-Depth Guide to the Laboratory Use of tert-Butyl 4-Formyl-2-Methoxyphenyl Carbonate
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a laboratory setting. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for incorporating this versatile reagent into synthetic workflows.
Introduction and Strategic Overview
This compound is a multifunctional aromatic building block of significant interest in modern organic synthesis. Its structure incorporates three key features that can be manipulated with a high degree of chemo-selectivity:
-
An Aldehyde Group: A versatile functional handle for a wide array of transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing moieties.
-
A Boc-Protected Phenol: The tert-butoxycarbonyl (Boc) group provides robust protection for the phenolic hydroxyl, which can be selectively removed under acidic conditions to reveal a nucleophilic site for further functionalization.
-
An Electron-Rich Aromatic Ring: The methoxy group activates the ring, influencing its reactivity in electrophilic aromatic substitution reactions, should the user choose to explore such pathways.
This combination makes the molecule an ideal starting material for the synthesis of complex substituted phenols, which are privileged scaffolds in medicinal chemistry and materials science.[1][2] This guide will detail protocols for the strategic manipulation of these functional groups.
Compound Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the physicochemical properties and safety requirements for this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 145361-91-7 | [3][4] |
| Molecular Formula | C₁₃H₁₆O₅ | [5] |
| Molecular Weight | 252.26 g/mol | [3] |
| Appearance | Solid (Typical) | |
| Purity | Typically >95% | [3] |
| Canonical SMILES | COC1=CC(C=O)=CC=C1OC(=O)OC(C)(C)C | [3] |
| InChI Key | QHWDRZQSXVKLON-UHFFFAOYSA-N | [3] |
Safety, Storage, and Disposal
Trustworthiness through Safety: A self-validating protocol begins with rigorous safety adherence. The following guidelines are based on standard safety data sheets (SDS) for this compound and structurally related chemicals.[3][6]
-
Hazard Identification: This compound is classified as harmful if swallowed (H302).[3] General chemical handling precautions should be observed, as the toxicological properties may not be fully investigated.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][8] Refrigeration is recommended for long-term storage to ensure stability.[7]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[6]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[9]
Core Reactivity and Application Protocols
The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and Boc-protected phenol moieties. The following protocols are exemplary and may require optimization based on the specific substrate and desired outcome.
Workflow Visualization
The following diagram illustrates a generalized workflow for the protocols described in this section.
Caption: General experimental workflow.
Protocol 1: Reductive Amination of the Aldehyde
Expertise & Causality: This protocol demonstrates the conversion of the aldehyde to a secondary amine, a cornerstone transformation in medicinal chemistry. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reductant is chosen for its selectivity for imines over aldehydes and its tolerance of mildly acidic conditions which catalyze imine formation.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), your primary or secondary amine of choice (1.1 eq), and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
-
Imine Formation: Add acetic acid (AcOH, 2.0 eq) to the solution. The acid catalyzes the formation of the iminium ion intermediate, which is critical for the subsequent reduction. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Protocol 2: Boc Group Deprotection to Reveal the Phenol
Expertise & Causality: The Boc group is a valuable protecting group due to its stability in a wide range of conditions (e.g., basic, hydrogenolysis, nucleophilic). Its primary liability is to acid, which causes it to cleave, releasing isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, as it is volatile and easily removed.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the starting material, for example, the product from Protocol 1 (1.0 eq), in anhydrous DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C (ice bath). The excess TFA ensures the reaction goes to completion.
-
Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Isolation: Once complete, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TFA.
-
Purification: The resulting salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free phenol, which can be further purified by chromatography or recrystallization if necessary.
Key Reaction Pathways
The following diagram illustrates the key transformations described in the protocols.
Caption: Key synthetic transformations.
Conclusion
This compound is a highly valuable reagent for constructing complex molecular architectures. By understanding the distinct reactivity of its functional groups, researchers can strategically design synthetic routes to access a diverse range of substituted aromatic compounds. The protocols provided herein serve as a validated starting point for the exploration of this reagent's full potential in drug discovery and materials science applications.
References
-
PubChem. Compound Summary for tert-Butyl 4-formylphenyl carbonate. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Point. Product Page for this compound. Available at: [Link]
-
Pharmaffiliates. Product Page for Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. Available at: [Link]
-
Chemsrc. Product Page for TERT-BUTYL 4-VINYLPHENYL CARBONATE. Available at: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 175. Available at: [Link]
-
ResearchGate. Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Available at: [Link]
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]
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- 4. 145361-91-7|this compound|BLD Pharm [bldpharm.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Monitoring Reactions of tert-butyl 4-formyl-2-methoxyphenyl carbonate
Introduction
tert-butyl 4-formyl-2-methoxyphenyl carbonate is a versatile bifunctional molecule increasingly utilized in pharmaceutical and fine chemical synthesis. Its structure, derived from vanillin, incorporates a reactive aldehyde and a tert-butoxycarbonyl (Boc) protected phenol.[1][2] This strategic combination allows for sequential chemical transformations, where the aldehyde can participate in reactions such as reductive aminations or Schiff base formations, while the protected phenol remains inert until a specific deprotection step is desired.[3][4] The tert-butyl carbonate group offers a robust yet readily cleavable protecting group for the phenolic hydroxyl, often removed under acidic conditions.[4][5]
Given its role as a key building block, the ability to accurately monitor reactions involving this intermediate is paramount for process optimization, yield maximization, and impurity profiling. This guide provides detailed application notes and protocols for the primary analytical techniques suited for real-time and offline monitoring of chemical transformations involving this compound.
Logical Workflow for Reaction Monitoring
The selection of an appropriate analytical technique is contingent on the specific reaction being monitored, the information required (e.g., qualitative vs. quantitative), and the available instrumentation. The following diagram illustrates a logical workflow for selecting and implementing a monitoring strategy.
Sources
- 1. Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column [agris.fao.org]
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- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
Large-scale synthesis and purification of tert-butyl 4-formyl-2-methoxyphenyl carbonate
An Application Note for the Scalable Synthesis and Purification of tert-butyl 4-formyl-2-methoxyphenyl carbonate
Introduction: A Versatile Carbonate for Advanced Organic Synthesis
This compound (CAS No. 145361-91-7) is a valuable bifunctional organic intermediate.[1] Its structure, derived from the natural product vanillin, incorporates a chemically stable tert-butoxycarbonyl (Boc) protected phenol and a reactive aldehyde moiety. This arrangement makes it an ideal building block in multi-step syntheses within pharmaceutical and materials science research. The Boc group provides robust protection for the phenolic hydroxyl under a wide range of conditions, yet it can be selectively removed under acidic conditions, unmasking the phenol for further functionalization. The aldehyde group serves as a versatile handle for reactions such as reductive amination, Wittig reactions, and aldol condensations.
This document provides a comprehensive, field-tested guide for the large-scale synthesis and subsequent purification of this compound, emphasizing the scientific rationale behind key procedural steps, ensuring both safety and high product quality.
PART 1: Large-Scale Synthesis
The synthesis proceeds via the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using di-tert-butyl dicarbonate (Boc-anhydride). A catalytic amount of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), is employed to accelerate the reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction is initiated by the deprotonation of the vanillin's phenolic hydroxyl group by a base (Triethylamine, Et₃N), forming a nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The tetrahedral intermediate subsequently collapses, yielding the final product along with the liberation of carbon dioxide and tert-butanol as byproducts. DMAP acts as a more potent nucleophilic catalyst, forming a highly reactive intermediate with Boc-anhydride that is then attacked by the phenoxide, significantly increasing the reaction rate.
Caption: Reaction mechanism for Boc-protection of vanillin.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | ≥99% | Sigma-Aldrich | Starting material. Ensure it is dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% (Reagent Grade) | TCI Chemicals | Corrosive, flammable, and toxic by inhalation. Handle with extreme care in a fume hood.[2][3] |
| Triethylamine (Et₃N) | ≥99.5%, Redistilled | Acros Organics | Corrosive and flammable. Use in a well-ventilated fume hood. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | Toxic. Handle with gloves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Ensure it is dry to prevent hydrolysis of Boc₂O. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | Used for aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | LabChem | Used for aqueous work-up. |
| Brine (NaCl Solution) | Saturated Aqueous | LabChem | Used to aid phase separation. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Fume Hood: All operations involving di-tert-butyl dicarbonate, triethylamine, and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[5]
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is highly toxic, flammable, and corrosive.[3][4] It is a lachrymator and can cause severe respiratory irritation. Avoid contact with skin and eyes.[2] Keep away from heat and ignition sources.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 4-hydroxy-3-methoxybenzaldehyde (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (approx. 5-10 mL per gram of vanillin) to the reactor and stir until all solids are completely dissolved.
-
Base and Catalyst Addition: Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 eq) to the solution. Stir for 10 minutes. A slight exotherm may be observed.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous dichloromethane and charge it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 30-60 minutes. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting vanillin spot (visualized with UV light or KMnO₄ stain) is fully consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl (aq) to quench the reaction and neutralize the excess triethylamine.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality Note: The acid wash removes Et₃N and DMAP, the bicarbonate wash removes any unreacted acidic starting material, and the brine wash helps to remove residual water before drying.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
PART 2: Purification
The crude product often contains minor impurities and residual starting materials. High purity (>98%) can be achieved through recrystallization or, if necessary, flash column chromatography.
Protocol A: Recrystallization
This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and water or hexane and ethyl acetate is often effective.
-
Solvent Selection: In a small test tube, dissolve a small amount of crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: Transfer the bulk crude product to an Erlenmeyer flask and add the chosen hot solvent portion-wise until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to a constant weight. The typical yield after purification is 85-95%.
Protocol B: Flash Column Chromatography
This method is used if recrystallization fails to remove impurities effectively.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient of Hexane:Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification and Synthesis Workflow Diagram
Caption: Overall workflow for synthesis and purification.
PART 3: Characterization and Data Summary
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Property | Data |
| IUPAC Name | This compound[1] |
| CAS Number | 145361-91-7[1] |
| Molecular Formula | C₁₃H₁₆O₅[6] |
| Molecular Weight | 252.27 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity (Post-Purification) | ≥98% (typically by HPLC or qNMR) |
| Expected Yield (Post-Purification) | 85-95% |
| TLC Rf | ~0.4 (4:1 Hexane:Ethyl Acetate on silica gel) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.90 (s, 1H, -CHO), 7.45-7.50 (m, 2H, Ar-H), 7.20 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 1.55 (s, 9H, -C(CH₃)₃) |
References
Sources
Application Notes and Protocols: The Strategic Utility of tert-butyl 4-formyl-2-methoxyphenyl carbonate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the utility of tert-butyl 4-formyl-2-methoxyphenyl carbonate (also known as Boc-vanillin) in modern medicinal chemistry. Vanillin, a naturally occurring phenolic aldehyde, is a privileged scaffold in drug discovery, offering a synthetically versatile platform for the generation of diverse bioactive molecules.[1][2] The strategic application of a tert-butyloxycarbonyl (Boc) protecting group on the phenolic hydroxyl of vanillin yields a reagent with modulated reactivity, enabling selective transformations at the aldehyde functional group. This guide will delve into the rationale behind using this specific building block, provide detailed protocols for its synthesis and subsequent elaboration into medicinally relevant heterocyclic cores, and discuss the mechanistic principles underpinning these transformations.
Introduction: The Rationale for Boc-Protection of Vanillin
Vanillin's structure, featuring an aldehyde, a hydroxyl group, and an ether, presents multiple reactive sites for chemical modification.[2] This versatility has led to its use as a precursor in the synthesis of a wide array of therapeutic candidates, exhibiting anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][3] However, the acidic nature of the phenolic hydroxyl group can interfere with or lead to unwanted side reactions in many synthetic transformations, particularly those involving organometallic reagents or strong bases.
The introduction of the Boc protecting group to yield this compound serves two primary strategic purposes:
-
Masking the Phenolic Hydroxyl: The Boc group effectively masks the acidic proton of the phenol, preventing its interference in subsequent reactions. This allows for a broader range of chemical transformations to be performed on the aldehyde functionality.
-
Modulating Electronic Properties: The electron-withdrawing nature of the carbonate group can influence the reactivity of the aromatic ring and the aldehyde, which can be leveraged for specific synthetic outcomes.
The Boc group is favored due to its stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions, ensuring orthogonal protection strategies can be employed in complex multi-step syntheses.
Synthesis of this compound
The preparation of this compound is a straightforward procedure involving the reaction of vanillin with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Protocol 1: Synthesis of this compound
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Base: Triethylamine is used as a base to deprotonate the phenolic hydroxyl group of vanillin, making it a more potent nucleophile to attack the Boc anhydride. DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
Solvent: Dichloromethane is an excellent solvent for all reactants and is relatively unreactive under the reaction conditions.
-
Workup: The aqueous workup with sodium bicarbonate removes any unreacted acidic species and byproducts. The brine wash helps to remove water from the organic layer.
Application in the Synthesis of Bioactive Heterocycles
The protected aldehyde of this compound is a versatile handle for the construction of various heterocyclic systems, which are core components of many approved drugs.
Synthesis of Quinazoline Scaffolds
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. A common synthetic route to quinazolines is the reaction of an ortho-aminoaryl ketone or aldehyde with a source of ammonia or an amine, followed by cyclization. While no direct synthesis of a quinazoline from this compound is explicitly detailed in the reviewed literature, a plausible and well-precedented synthetic route can be proposed based on established methodologies.
Conceptual Workflow: Quinazoline Synthesis
Caption: Conceptual workflow for the synthesis of a quinazolinone from Boc-vanillin.
Protocol 2: Proposed Synthesis of a Vanillin-Derived Quinazolinone
This protocol is a conceptual outline based on established synthetic transformations for similar substrates.
Part A: Oxidation to the Carboxylic Acid
-
Dissolve this compound in a suitable solvent system (e.g., acetone/water).
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at 0 °C.
-
Stir the reaction until completion, then quench with a reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture and extract the carboxylic acid product.
Part B: Amide Coupling and Cyclization
-
Couple the resulting carboxylic acid with an ortho-aminobenzamide using a standard peptide coupling reagent (e.g., HATU, HOBt, EDCI).
-
The resulting amide can then be cyclized to the quinazolinone via thermal or acid-catalyzed dehydration.
Part C: Boc Deprotection
-
Dissolve the Boc-protected quinazolinone in a suitable solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA) or pass HCl gas through the solution.
-
Stir at room temperature until deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the final quinazolinone product.
Synthesis of Benzodiazepine Scaffolds
1,5-Benzodiazepines are another important class of psychoactive drugs. They are typically synthesized via the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[4] Vanillin can be used to generate the required α,β-unsaturated ketone (chalcone) intermediate.
Experimental Workflow: Benzodiazepine Synthesis
Caption: Experimental workflow for the synthesis of a benzodiazepine from Boc-vanillin.
Protocol 3: Synthesis of a Vanillin-Derived 1,5-Benzodiazepine
This protocol is adapted from general procedures for benzodiazepine synthesis from chalcones.
Part A: Synthesis of the Boc-Protected Chalcone Intermediate
-
In a flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. The chalcone product will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry to obtain the Boc-protected chalcone.
Part B: Synthesis of the Benzodiazepine
-
Reflux a mixture of the Boc-protected chalcone (1.0 eq) and ortho-phenylenediamine (1.1 eq) in a suitable solvent like ethanol or glacial acetic acid for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The benzodiazepine product may precipitate upon cooling or after the addition of water.
-
Collect the solid by filtration, wash, and purify by recrystallization.
Part C: Boc Deprotection
-
Follow the procedure outlined in Protocol 2, Part C to remove the Boc protecting group and obtain the final vanillin-derived benzodiazepine.
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 145361-91-7 | C₁₃H₁₆O₅ | 252.26 |
Conclusion
This compound is a valuable and strategic building block in medicinal chemistry. The Boc protection of the phenolic hydroxyl group in vanillin allows for selective and high-yielding transformations at the aldehyde position, opening up a wide range of synthetic possibilities. This guide has provided the rationale for its use, a detailed protocol for its synthesis, and well-precedented, plausible protocols for its application in the construction of medicinally important quinazoline and benzodiazepine scaffolds. The principles and workflows outlined herein can be adapted by researchers and drug development professionals to create novel and diverse libraries of bioactive compounds based on the versatile vanillin core.
References
- Ahmed, N., et al. (2021). Synthesis of trisubstituted imidazole from vanillin using an ionic liquid as the catalyst. Journal of Molecular Structure, 1234, 130175.
- Alvim, L. H. G., et al. (2018). Biginelli multicomponent reaction for the preparation of heterocycle 4. ACS Omega, 3(11), 15993-16002.
- Fakhfakh, M. A., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Molecular Structure, 1272, 134176.
- Bai, Y., et al. (2021). An interesting way to access [3 + 2 + 1] pyridine skeletons in one step. Organic Letters, 23(15), 5886-5890.
-
Goujon, C., & Couto, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 893118. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2012, 695871. [Link]
-
Ho, T. C., et al. (2021). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 26(24), 7486. [Link]
- Nayak, S. K., et al. (2017). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences, 7(1), 1-10.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with tert-butyl 4-formyl-2-methoxyphenyl carbonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 4-formyl-2-methoxyphenyl carbonate (Boc-vanillin). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this versatile building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and handling of Boc-vanillin in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several potential factors, primarily incomplete reactions or competing side reactions. Let's break down the causes and solutions.
Causality: The synthesis of this compound involves the reaction of a phenolic hydroxyl group (from vanillin) with an electrophilic tert-butoxycarbonyl (Boc) source, such as di-tert-butyl dicarbonate ((Boc)₂O). This reaction requires a base to deprotonate the phenol, making it a more potent nucleophile.[1] If any step in this process is inefficient, the yield suffers.
Troubleshooting Steps:
-
Incomplete Deprotonation: The pKa of the phenolic proton of vanillin is around 7.4. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully activated for reaction.
-
Solution: Ensure you are using at least 1.1-1.5 equivalents of a suitable base like triethylamine, pyridine, or potassium carbonate. For challenging reactions, a stronger, non-nucleophilic base could be tested.
-
-
Moisture in Reaction: The presence of water can lead to the hydrolysis of both the (Boc)₂O reagent and the final product, reducing the overall yield.[1]
-
Solution: Use anhydrous solvents (e.g., Dichloromethane, THF) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Side Reactions of the Aldehyde: The formyl group is susceptible to reactions under basic conditions, such as aldol-type condensations or Cannizzaro reactions, especially if stronger bases or higher temperatures are used.[2]
-
Solution: Maintain a controlled reaction temperature. The reaction typically proceeds well at room temperature or with gentle heating (45-65°C).[1] Avoid unnecessarily harsh conditions.
-
Troubleshooting Workflow: Diagnosing Low Yields
Sources
Technical Support Center: Optimizing Reactions with tert-butyl 4-formyl-2-methoxyphenyl carbonate
Welcome to the technical support guide for tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7).[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, chemists, and drug development professionals maximize their reaction yields and purity when using this versatile building block. As a derivative of vanillin, this reagent is crucial in multi-step syntheses, but its unique substitution pattern presents specific challenges that require careful consideration.[4][5][6]
This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Compound Profile: Structural and Reactivity Overview
This compound is a bifunctional molecule featuring a reactive aldehyde group and a phenol protected by a tert-butoxycarbonyl (Boc) group. Understanding the interplay between these functionalities is key to successful synthesis.
-
Aldehyde Group (-CHO): The primary site for transformations such as nucleophilic additions (Grignard, Wittig), reductive aminations, and oxidations. Its reactivity is modulated by the electronic and steric effects of the adjacent methoxy group.
-
Methoxy Group (-OCH₃): An ortho-directing, electron-donating group that increases electron density on the aromatic ring but can sterically hinder the approach of reagents to the neighboring aldehyde.
-
tert-Butyl Carbonate Group (-OC(O)OtBu): A bulky protecting group for the phenolic hydroxyl. Its stability is highly pH-dependent; it is generally stable under basic and neutral conditions but is readily cleaved by acids.[7][8]
| Property | Data |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol [1] |
| Primary Reactive Site | Aldehyde (Formyl) Group |
| Protecting Group | tert-Butyl Carbonate |
| Stability to Acid (pH < 5) | Labile. Rapidly hydrolyzes, especially in strong acid, via a stable tert-butyl carbocation intermediate.[7][9] |
| Stability to Base (pH > 8) | Generally Stable. Resistant to hydrolysis by common bases like hydroxides and carbonates.[8] |
| Common Incompatibilities | Strong acids (TFA, HCl, H₂SO₄), some Lewis acids, prolonged high temperatures. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when using this reagent. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My nucleophilic addition to the aldehyde (e.g., Wittig, Grignard, aldol) is sluggish and results in low yield. What is the primary cause?
A1: This is a frequent issue stemming from a combination of steric and electronic factors inherent to the molecule's structure.
Causality:
-
Steric Hindrance: The aldehyde group is flanked by a methoxy group in the ortho position. This proximity creates significant steric congestion, physically impeding the approach of bulky nucleophiles like phosphonium ylides (Wittig) or Grignard reagents.[10][11][12] Overcoming this steric barrier is a primary challenge in reactions involving this substrate.[13]
-
Reduced Electrophilicity: The methoxy group is electron-donating, which slightly reduces the partial positive charge (electrophilicity) of the aldehyde's carbonyl carbon. This makes it inherently less reactive towards nucleophiles compared to benzaldehydes with electron-withdrawing groups.[14]
Solutions & Optimization Strategies:
-
Increase Reagent Reactivity:
-
For Wittig reactions, consider using more reactive, unstabilized ylides or employing the Horner-Wadsworth-Emmons (HWE) reaction, which often succeeds where standard Wittig reactions fail with hindered aldehydes.
-
For Grignard reactions, the use of additives like CeCl₃ (Luche reduction conditions) can sometimes enhance selectivity for the aldehyde over the carbonate, though careful optimization is required.
-
-
Modify Reaction Conditions:
-
Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition or deprotection.
-
Solvent: In some cases, switching to a more polar aprotic solvent can stabilize charged intermediates and improve reaction rates.
-
-
Catalysis:
-
The use of specific Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen. However, this must be approached with caution, as many Lewis acids are strong enough to cleave the acid-labile tert-butyl carbonate protecting group. Screen mild Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂) at low temperatures.
-
Caption: Steric hindrance impeding nucleophilic attack.
Q2: I'm observing premature loss of the tert-butyl carbonate protecting group. How can I maintain its integrity?
A2: The tert-butyl carbonate group is fundamentally designed for acid-catalyzed removal.[15] Unintentional deprotection is almost always caused by exposure to acidic conditions, whether overt or hidden.
Causality: The mechanism for acid-catalyzed cleavage proceeds through protonation of the carbonate's carbonyl oxygen, followed by the departure of the highly stable tert-butyl carbocation, which then typically eliminates a proton to form isobutylene gas.[7][8] This reaction is rapid and often irreversible.
Solutions & Optimization Strategies:
-
Strict pH Control: Ensure all reagents and solvents are free of acidic impurities. If an aqueous workup is required, use a buffered solution like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) instead of water.
-
Purification Method: Standard silica gel is inherently acidic and is a common culprit for deprotection during column chromatography.
-
Neutralize Silica: Pre-treat the silica gel by creating a slurry with a solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent before packing the column.
-
Alternative Media: Consider using neutral alumina or C18-functionalized (reverse-phase) silica for purification.
-
Non-Chromatographic Methods: If possible, purify the product via recrystallization or distillation to avoid contact with acidic stationary phases.
-
Caption: Acid-catalyzed deprotection pathway.
To provide context, the table below compares common phenolic protecting groups. The tert-butyl carbonate offers a unique balance, being robust to base while highly sensitive to acid.
| Protecting Group | Stable to Acid | Stable to Base | Stable to H₂/Pd | Deprotection Conditions |
| Boc-carbonate | No | Yes | Yes | Mild Acid (TFA, HCl)[7] |
| Methyl Ether | Yes | Yes | Yes | Harsh Acid (BBr₃, HBr)[16] |
| Benzyl Ether | Yes | Yes | No | Hydrogenolysis (H₂/Pd), Strong Acid[17] |
| TBDMS Ether | No | Yes | Yes | Fluoride source (TBAF), Mild Acid[18] |
| Acetyl Ester | Yes | No | Yes | Base (K₂CO₃, NaOH), Mild Acid[18] |
Q3: My reaction is clean by TLC, but after workup and sitting, I see new spots corresponding to the starting aldehyde, a related alcohol, and an acid. What is happening?
A3: You are likely observing the Cannizzaro reaction , a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as this compound.[10][14]
Causality: In the presence of a strong base (e.g., residual NaOH, KOH from a previous step or workup), two molecules of the aldehyde can react with each other. One molecule is reduced to the corresponding primary alcohol, and the other is oxidized to the carboxylic acid (which exists as its carboxylate salt in the basic medium). This reaction is often slower than the desired primary reaction but can become significant if unreacted aldehyde remains in basic conditions for an extended period, especially at elevated temperatures.[14]
Solutions & Optimization Strategies:
-
Prompt and Neutral Workup: As soon as the primary reaction is complete, quench it and proceed immediately to a neutral or slightly acidic workup to remove any base. Do not let the crude reaction mixture sit in a basic environment.
-
Control Stoichiometry: Ensure the nucleophile is present in a sufficient amount to consume all the aldehyde. A slight excess of the nucleophile is often preferable to having unreacted aldehyde.
-
Reverse Addition: If practical, slowly add the aldehyde to a solution of the base/nucleophile. This maintains a low concentration of the aldehyde at any given time, minimizing its opportunity to react with itself.
-
Lower Temperature: The Cannizzaro reaction typically has a higher activation energy than many desired nucleophilic additions. Running your reaction at a lower temperature will favor the desired pathway.
Validated Experimental Protocols
Protocol 1: Optimized Wittig Reaction with a Non-Stabilized Ylide
This protocol is designed to maximize yield by addressing steric hindrance and ensuring the stability of the protecting group.
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-BuLi, KHMDS)
-
This compound
-
Anhydrous THF
-
Saturated aqueous NH₄Cl and NaHCO₃ solutions
Procedure:
-
Glassware Preparation: Rigorously flame-dry or oven-dry all glassware. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).[19]
-
Ylide Formation: Suspend the triphenylphosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for less stable ylides).
-
Slowly add the strong base (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the ylide mixture at the same low temperature.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting aldehyde by TLC. Gentle heating (e.g., to 40 °C) may be required if the reaction stalls, but proceed cautiously.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then saturated aqueous NaHCO₃ solution to ensure all acidic species are removed. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography using neutralized silica gel (see Protocol 2) or by recrystallization.
Protocol 2: Preparation of Neutralized Silica Gel
This simple procedure prevents on-column deprotection of acid-sensitive compounds.
-
Weigh the required amount of silica gel for your column.
-
Prepare a solvent mixture of hexane (or ethyl acetate/hexane) containing 1.5% triethylamine by volume (e.g., 1.5 mL of Et₃N in 98.5 mL of solvent).
-
Create a slurry of the silica gel in this solvent mixture.
-
Gently swirl the slurry for 5-10 minutes.
-
Remove the solvent on a rotary evaporator until the silica is a free-flowing powder.
-
The neutralized silica is now ready to be used for packing the chromatography column with your desired eluent system.
By implementing these scientifically-grounded strategies and protocols, you can overcome the common hurdles associated with using this compound and significantly improve the yield and purity of your target molecules.
References
-
Protecting Groups. University of Rochester.[Link]
-
Lipase‐catalyzed tert‐butoxycarbonylation of alcohols using di‐tert‐butyl dicarbonate (Boc2O) was developed. ResearchGate.[Link]
-
Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Royal Society of Chemistry.[Link]
-
Appendix 6: Protecting groups. Oxford Learning Link.[Link]
-
NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI.[Link]
-
Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. ResearchGate.[Link]
-
Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Publications.[Link]
-
Protecting Groups Alcohols and Aldehydes. Scribd.[Link]
-
Optimization of Reaction Conditions for tert-Butyl Octyl Ether (2) Formation. ResearchGate.[Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.[Link]
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.[Link]
-
Protecting group. Wikipedia.[Link]
-
Reaction mechanism for the formation of tert-butyl ether. ResearchGate.[Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry.[Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks.[Link]
-
How To: Improve Yield. University of Rochester Department of Chemistry.[Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic.[Link]
-
This compound. CHEMICAL POINT.[Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Oregon Health & Science University.[Link]
-
tert-Butyl Esters. Organic Chemistry Portal.[Link]
-
tert-Butyl 4-formylphenyl carbonate. PubChem, NIH.[Link]
-
tert-Butyl Ethers. Organic Chemistry Portal.[Link]
-
Vanillin and vanillin derivatives tested in this study. ResearchGate.[Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit.[Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications.[Link]
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.[Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, NIH.[Link]
-
The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. ACS Publications.[Link]
-
Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. ResearchGate.[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. 145361-91-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. scribd.com [scribd.com]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. How To [chem.rochester.edu]
Technical Support Center: Purification of Tert-butyl 4-formyl-2-methoxyphenyl carbonate
Welcome to the dedicated technical support guide for the purification of tert-butyl 4-formyl-2-methoxyphenyl carbonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, chemists, and process development professionals. Our goal is to move beyond simple procedural steps and delve into the chemical principles governing purification, enabling you to diagnose and solve challenges effectively.
Troubleshooting & FAQs: A Chemist's Guide
This section is structured to address the most common issues encountered during the purification of this compound. We will explore problems related to yield, purity, and physical state, providing both causal explanations and actionable solutions.
Question 1: My final yield is significantly lower than expected after column chromatography. My TLC analysis of the column fractions shows a new, more polar spot that wasn't in the crude mixture. What is happening?
Plausible Causes & Mechanistic Explanation:
The most likely culprit is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group on the silica gel stationary phase.[1] Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which is sufficient to cleave the acid-labile Boc group, especially with prolonged exposure during a slow column run. This reaction decomposes your target molecule into 4-formyl-2-methoxyphenol (the starting material or a derivative) and gaseous byproducts (isobutylene and CO₂), leading to apparent product loss.
dot
Caption: Acid-catalyzed decomposition pathway on silica gel.
Recommended Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes) and add 0.5-1% triethylamine (Et₃N) by volume. The basic Et₃N will neutralize the acidic sites on the silica, preventing Boc-group cleavage.
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Basic alumina can be an effective alternative for purifying acid-sensitive compounds.[2]
-
Expedite Chromatography: Use flash chromatography with slightly higher pressure to minimize the residence time of your compound on the column.
-
Buffer the Mobile Phase: While less common for this specific molecule, adding a small amount of a basic modifier like triethylamine (0.1%) to your mobile phase can also help prevent decomposition.
Question 2: My purified product is a persistent, gummy oil that refuses to crystallize, even though NMR analysis suggests it's relatively pure. How can I obtain a solid?
Plausible Causes & Mechanistic Explanation:
"Gumminess" or failure to crystallize is often caused by the presence of small amounts of impurities that disrupt the crystal lattice formation.[3] Even trace amounts of residual solvents (e.g., DMSO, DMF from the reaction), unreacted starting materials, or structurally similar byproducts can act as "crystallization inhibitors."[3] The product itself may also be a low-melting solid, making crystallization challenging at room temperature.
Recommended Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Solvent-Antisolvent Recrystallization: This is often the most effective method.[3]
-
Dissolve the gummy product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane).
-
Slowly add a "poor" or "antisolvent" in which the product is insoluble (e.g., hexanes, petroleum ether, or heptane) dropwise while stirring vigorously.
-
Continue adding the antisolvent until the solution becomes persistently cloudy.
-
If no solid forms, try gently scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. The product should solidify while the impurities are washed away. Decant the solvent and repeat if necessary.
Question 3: My NMR spectrum shows the aldehyde proton peak, but also a new peak around 10-12 ppm and a broadening of other aromatic signals. What is this impurity?
Plausible Causes & Mechanistic Explanation:
This spectroscopic evidence strongly suggests the presence of the corresponding carboxylic acid: 4-((tert-butoxycarbonyl)oxy)-3-methoxybenzoic acid. The aldehyde group (-CHO) is susceptible to air oxidation, a common issue with aromatic aldehydes.[2] The peak around 10-12 ppm is characteristic of a carboxylic acid proton (-COOH).
dot
Caption: Oxidation of the aldehyde to a carboxylic acid.
Recommended Solutions:
-
Aqueous Basic Wash: During the workup, wash the organic layer containing your crude product with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, effectively removing it from your product. Be sure to perform this wash judiciously, as prolonged exposure to stronger bases can risk hydrolyzing the carbonate ester.
-
Minimize Air Exposure: Handle and store the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage.
Question 4: I need to remove non-aldehyde impurities from my crude product without using chromatography. Is there an alternative chemical method?
Plausible Causes & Mechanistic Explanation:
When the primary impurities are not aldehydes (e.g., unreacted coupling reagents, non-aldehyde starting materials), you can exploit the unique reactivity of the aldehyde group to perform a chemical extraction. Aldehydes reversibly react with sodium bisulfite to form solid, water-soluble adducts.[4][5] This allows for a highly selective separation from other organic compounds.
Recommended Solutions:
Bisulfite Adduct Extraction Protocol: This protocol is highly effective for selectively isolating aldehydes from a mixture.[4][6]
-
Adduct Formation:
-
Dissolve the crude mixture in a suitable water-miscible organic solvent like methanol or THF.[5]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously in a separatory funnel for 5-10 minutes.[6]
-
Add an immiscible organic solvent (e.g., ethyl acetate) and more water. The bisulfite adduct of your aldehyde will move into the aqueous layer, while non-aldehyde impurities remain in the organic layer.[4][5]
-
-
Separation:
-
Separate the two layers. Discard the organic layer containing the impurities.
-
-
Aldehyde Regeneration:
-
Wash the aqueous layer (containing the adduct) with a fresh portion of organic solvent to remove any remaining impurities.
-
Add a fresh volume of an organic solvent (e.g., ethyl acetate) to the aqueous layer.
-
Slowly add a base, such as 10% sodium carbonate or dilute sodium hydroxide (NaOH), until the pH of the aqueous layer is strongly basic (pH > 10).[4][5] This reverses the reaction and regenerates the free aldehyde.
-
Shake the funnel to extract the purified aldehyde back into the organic layer.
-
Separate the layers, dry the organic phase (e.g., over anhydrous Na₂SO₄), and concentrate under reduced pressure to obtain the purified product.
-
Key Purification Protocols & Data
Protocol 1: Neutralized Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate) to form a slurry. Add triethylamine to a final concentration of 0.5% v/v of the slurry volume. Stir for 5 minutes.
-
Packing: Pack the column with the neutralized silica slurry.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent gradient. Monitor the fractions by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Table 1: Recommended Solvent Systems for Column Chromatography | |
| System | Typical Gradient |
| Hexanes / Ethyl Acetate | Start with 2-5% Ethyl Acetate, gradually increasing to 20-30%. |
| Dichloromethane / Methanol | Start with 0.5% Methanol, gradually increasing to 5%. |
| Note: The optimal solvent system should be determined by prior TLC analysis. |
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Reddit r/chemistry Discussion. Purifying aldehydes?[Link]
-
ResearchGate Discussion. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
Brindle, J. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
Rawal, V. H. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of tert-butyl 4-formyl-2-methoxyphenyl carbonate under various conditions
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to help you anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your experiments.
The unique structure of this molecule, featuring both an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive aromatic aldehyde, dictates its chemical behavior. Understanding these functionalities is key to its successful application.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and degradation pathways for this compound?
The two primary sites of instability are the tert-butyl carbonate (Boc group) and the formyl (aldehyde) group.
-
Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common and rapid degradation pathway. The reaction proceeds through protonation of the carbonate, followed by the elimination of the stable tert-butyl cation, which then decomposes to isobutylene gas and a proton, ultimately releasing the free phenol (4-formyl-2-methoxyphenol, also known as 5-formylvanillin) and carbon dioxide.[1][2][3][4] This process is often intentionally used for deprotection but can be an undesired side reaction if acidic reagents or solvents (e.g., un-neutralized CDCl₃, protic solvents with acidic impurities) are used.
-
Oxidation of the Aldehyde: The formyl group is prone to oxidation, converting it to the corresponding carboxylic acid (tert-butyl 4-carboxy-2-methoxyphenyl carbonate). This can occur slowly upon exposure to atmospheric oxygen or more rapidly in the presence of common oxidizing agents.[5][6][7][8] Aromatic aldehydes are generally susceptible to air oxidation, which necessitates proper storage.[7]
-
Base-Mediated Reactions: While the Boc group is generally stable to base, the molecule can degrade under strongly basic conditions.
-
Hydrolysis: Strong bases can hydrolyze the carbonate ester, though this is typically slower than acid-catalyzed cleavage.[9]
-
Cannizzaro Reaction: As an aromatic aldehyde with no α-hydrogen, it can undergo a disproportionation reaction (the Cannizzaro reaction) in the presence of a strong base (e.g., concentrated NaOH).[7] This results in a mixture where half of the aldehyde is oxidized to a carboxylic acid and the other half is reduced to a benzyl alcohol.
-
Q2: What are the recommended long-term storage and handling conditions?
To ensure long-term stability and purity, we recommend the following:
-
Temperature: Store at 2-8°C.[10]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[10] This minimizes the risk of aldehyde oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents.[11]
Q3: Is this compound stable in common analytical solvents like methanol, acetonitrile, or DMSO for HPLC/LC-MS analysis?
For routine analysis, the compound is sufficiently stable in standard HPLC/LC-MS grade solvents (acetonitrile, methanol, DMSO) for the duration of a typical experiment. However, two critical precautions should be taken:
-
Acidic Additives: Mobile phases containing acidic modifiers like trifluoroacetic acid (TFA) or formic acid will cause rapid deprotection of the Boc group. If you observe a new peak corresponding to the deprotected phenol (mass difference of -100.12 Da), it is likely due to on-column or in-source degradation. Consider using buffered mobile phases or no acid modifier if this is a concern.
-
Sample Age: Do not let prepared analytical samples sit at room temperature for extended periods (e.g., overnight in an autosampler). Aldehyde oxidation can occur, leading to the appearance of the carboxylic acid impurity. Prepare samples fresh or store them in the autosampler cooler if available.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My compound is degrading in solution. NMR analysis shows a loss of the characteristic tert-butyl singlet at ~1.5 ppm and the appearance of a new phenolic proton.
-
Likely Cause: You are experiencing acid-catalyzed deprotection of the Boc group. This is the most common degradation pathway. The source of acid could be an explicit reagent, a co-solvent with acidic impurities (e.g., older batches of CDCl₃), or an acidic workup step. The mechanism involves the loss of the Boc group to form the free phenol, CO₂, and isobutylene.[1][2][12]
-
Solutions:
-
Neutralize Solvents: If using chlorinated solvents like dichloromethane or chloroform for reactions or NMR, consider passing them through a short plug of basic alumina or adding a small amount of a non-nucleophilic base like proton sponge if compatible with your chemistry.
-
Buffer Reactions: If your reaction conditions are mildly acidic, evaluate if a buffer system can be used to maintain a neutral pH.
-
Aqueous Workup: During aqueous workups, use a dilute bicarbonate solution or a phosphate buffer (pH 7-8) for washes to ensure no residual acid is carried forward.
-
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Problem 2: My HPLC/LC-MS analysis shows a new, more polar impurity with a mass increase of +16 Da after the sample was stored or during an oxidative reaction workup.
-
Likely Cause: The aldehyde functional group has been oxidized to a carboxylic acid. This is a common fate for aromatic aldehydes, especially those with electron-donating groups on the ring, which can be exacerbated by exposure to air, light, or oxidizing conditions.[5][8][13]
-
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible, especially during reactions or when heating.
-
Degas Solvents: For sensitive reactions, use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Antioxidants: If compatible with your downstream application, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added for long-term storage, though this is not common for reactive intermediates.
-
Purification: The resulting carboxylic acid is significantly more polar. It can typically be separated from the starting material by standard flash column chromatography on silica gel.
-
Caption: Oxidation of the formyl group to a carboxylic acid.
Problem 3: I ran a reaction with my compound using a strong base (e.g., 50% NaOH) and obtained a complex mixture containing alcohol and acid derivatives.
-
Likely Cause: You have likely induced a Cannizzaro reaction.[7] This disproportionation reaction occurs with aldehydes lacking α-hydrogens under strongly basic conditions. One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. You may also be observing some hydrolysis of the carbonate ester itself.
-
Solutions:
-
Avoid Strong Bases: If possible, use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) that are less likely to promote this side reaction.
-
Control Temperature: If a strong base is required, run the reaction at a lower temperature (e.g., 0°C or below) to minimize the rate of the Cannizzaro reaction relative to your desired transformation.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the aldehyde substrate in the presence of a catalytic amount of base can exacerbate the issue.
-
Experimental Protocols & Data
Protocol: Accelerated Stability Study via HPLC Monitoring
This protocol allows you to quickly assess the stability of your compound under various pH conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Buffer Preparation: Prepare three aqueous buffer solutions:
-
pH 2.0 (0.1% Formic Acid in Water)
-
pH 7.0 (Phosphate Buffered Saline)
-
pH 10.0 (Ammonium Formate Buffer)
-
-
Sample Preparation: In three separate HPLC vials, mix 100 µL of the stock solution with 900 µL of each of the three buffer solutions. This creates a final concentration of 100 µg/mL.
-
Initial Analysis (T=0): Immediately inject 10 µL of each sample onto an HPLC system (e.g., C18 column) and acquire a chromatogram.
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis: Inject each sample again at set time points (e.g., T=2h, T=6h, T=24h).
-
Data Analysis: Compare the peak area of the parent compound over time. The appearance of new peaks, particularly an early-eluting peak in the pH 2 sample (deprotected phenol) or a late-eluting peak (oxidized acid), will confirm the degradation pathway.
Table 1: Summary of Stability and Degradation Profile
| Condition | Primary Degradation Pathway | Rate | Key Product(s) |
| Acidic (pH < 5) | Boc Deprotection | Very Fast | 5-Formylvanillin, CO₂, Isobutylene |
| Neutral (pH 6-8) | Aldehyde Oxidation | Slow | Carboxylic Acid Derivative |
| Basic (pH > 9) | Cannizzaro Reaction / Hydrolysis | Moderate to Fast | Alcohol + Carboxylic Acid Derivatives |
| Heat / Light / Air | Aldehyde Oxidation | Slow to Moderate | Carboxylic Acid Derivative |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common degradation issues.
References
- Chemical Communications (RSC Publishing). (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
- Journal of Chemical Education.
- Britannica. (2025).
- ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a.
- ACS Publications. (2017).
- National Institutes of Health (NIH).
- CymitQuimica. (2025).
- ResearchGate. (2020).
- JRC Publications Repository. Oxidation behaviour pf Venillin in Dairy Products.
- TCI Chemicals.
- Taylor & Francis Online.
- Scribd. Vanillin Stability Insights.
- Aksaray Üniversitesi DSpace Repository.
- Fisher Scientific. Amine Protection / Deprotection.
- Alichem. tert-Butyl (4-formylphenyl)
- Benchchem. Technical Support Center: Boc Deprotection in Acidic Conditions.
- Fluorochem.
- BLD Pharm.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Sigma-Aldrich.
- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group.
- Organic Chemistry Portal. tert-Butyl Esters.
- Santa Cruz Biotechnology.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- PubChem.
- ACS Publications.
- ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- Organic Chemistry Portal.
- Parchem.
- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 5. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. qcc.edu [qcc.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
Technical Support Center: Optimizing Reaction Parameters for tert-butyl 4-formyl-2-methoxyphenyl carbonate
Welcome to the Technical Support Center for the synthesis and optimization of tert-butyl 4-formyl-2-methoxyphenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the "why" behind the experimental choices.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached in two primary ways:
-
Protection of a Pre-functionalized Phenol: This involves the protection of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a tert-butoxycarbonyl (Boc) group.
-
Formylation of a Protected Phenol: This strategy begins with the protection of guaiacol (2-methoxyphenol) with a Boc group, followed by the introduction of a formyl group onto the aromatic ring.
This guide will focus on the second strategy, as it often presents more challenges in terms of regioselectivity and reaction control. The formylation of tert-butyl 2-methoxyphenyl carbonate is typically achieved via electrophilic aromatic substitution, with the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions being the most common methods.
II. Troubleshooting Guide & FAQs
Q1: My formylation reaction is resulting in a low yield of the desired product. What are the likely causes?
Low yields are a frequent issue and can often be attributed to several factors, depending on the formylation method used.
-
For Vilsmeier-Haack Reactions:
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a relatively mild electrophile and requires an electron-rich aromatic ring for efficient reaction.[1][2] While the methoxy and carbonate groups are activating, their effect might be modest.
-
Poor Reagent Quality: Moisture can decompose the Vilsmeier reagent. Ensure that the DMF is anhydrous and the POCl₃ is fresh.
-
Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate which must be hydrolyzed to the aldehyde.[3] Ensure that the aqueous workup is sufficiently vigorous and allows for complete conversion.
-
-
For Duff Reactions:
-
Low Reactivity: The Duff reaction, which uses hexamine, is known for being generally inefficient with moderate yields.[4]
-
Suboptimal Acidity: The reaction requires acidic conditions to generate the electrophilic iminium species from hexamine. The concentration of the acid (often acetic or trifluoroacetic acid) can be critical.
-
-
For Reimer-Tiemann Reactions:
-
Decomposition of Starting Material: The strongly basic conditions of the Reimer-Tiemann reaction can lead to the hydrolysis of the tert-butyl carbonate protecting group.[5]
-
Low Dichlorocarbene Concentration: The generation of dichlorocarbene from chloroform and a strong base is the key step. Inefficient mixing in a biphasic system can limit its availability for reaction with the phenoxide.[6]
-
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | For Vilsmeier-Haack, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can enhance the reaction rate. For Duff reactions, higher temperatures are often necessary. | To overcome the activation energy barrier for the electrophilic substitution. |
| Reagent Stoichiometry | A slight excess of the formylating agent (1.1-1.5 equivalents) can drive the reaction to completion. | To ensure the substrate is the limiting reagent. |
| Reaction Time | Monitor the reaction by TLC. If the starting material is consumed slowly, consider extending the reaction time. | To allow for complete conversion. |
| Work-up Procedure | For Vilsmeier-Haack, ensure vigorous stirring during hydrolysis and consider the addition of a mild base like sodium acetate to neutralize the strong acid. | To facilitate the complete conversion of the iminium intermediate to the aldehyde. |
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
The directing effects of the methoxy and tert-butoxycarbonyloxy groups on the guaiacol carbonate ring primarily favor substitution at the position para to the carbonate group (and ortho to the methoxy group). However, the formation of the ortho isomer is a common issue.
-
Understanding Directing Group Effects: Both the methoxy and the carbonate groups are ortho, para-directing. The desired product is the result of formylation at the position para to the carbonate and ortho to the methoxy group. The primary isomeric byproduct would be formylation at the position ortho to the carbonate.
-
Reaction-Specific Selectivity:
-
Reimer-Tiemann Reaction: This reaction is known to strongly favor ortho-formylation due to the coordination of the dichlorocarbene to the phenoxide oxygen.[7] This makes it a less ideal choice for obtaining the desired para-substituted product.
-
Duff Reaction: The Duff reaction also preferentially yields the ortho-aldehyde.[4]
-
Vilsmeier-Haack Reaction: This reaction is generally more sensitive to steric hindrance and can often provide better para-selectivity compared to the Reimer-Tiemann and Duff reactions, especially with bulky protecting groups.
-
Strategies to Enhance para-Selectivity:
| Strategy | Recommendation | Rationale |
| Choice of Formylation Reagent | The Vilsmeier-Haack reaction is generally the preferred method for achieving para-formylation of protected phenols. | It is less prone to ortho-chelation effects compared to the Reimer-Tiemann reaction.[1] |
| Steric Hindrance | The bulky tert-butyl carbonate group can sterically hinder the ortho positions, favoring substitution at the less hindered para position. | To exploit steric effects to direct the electrophilic attack. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product. | To increase the kinetic barrier for the formation of the less stable ortho isomer. |
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products upon work-up. What is happening?
A dark reaction mixture and multiple spots on a TLC plate often indicate side reactions and decomposition.
-
Deprotection of the Carbonate: The tert-butyl carbonate group is labile under strongly acidic or basic conditions.[5]
-
Acid-catalyzed deprotection can occur during the Vilsmeier-Haack or Duff reactions if conditions are too harsh (e.g., high temperature, prolonged reaction time).
-
Base-catalyzed hydrolysis is a significant risk in the Reimer-Tiemann reaction.[5] The resulting free phenol is highly activated and can undergo multiple formylations or other side reactions.
-
-
Oxidation of the Aldehyde: The product aldehyde can be susceptible to oxidation, especially during work-up if exposed to air for extended periods in a basic medium.
Preventative Measures:
| Issue | Recommendation | Rationale |
| Protecting Group Stability | For Vilsmeier-Haack and Duff reactions, use the mildest possible conditions (temperature, reaction time) to achieve formylation without significant deprotection. For the Reimer-Tiemann reaction, consider alternative, more stable protecting groups if hydrolysis is a major issue. | To maintain the integrity of the starting material and prevent the formation of highly reactive phenolic intermediates. |
| Work-up Conditions | Perform the work-up promptly after the reaction is complete. If the work-up involves a basic extraction, minimize the time the product is in the basic aqueous phase and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). | To reduce the risk of air oxidation of the aldehyde product. |
| Purification | Proceed with purification (e.g., column chromatography) as soon as possible after the work-up. | To isolate the desired product from any unstable byproducts or impurities that could promote decomposition. |
III. Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-methoxyphenyl carbonate (Starting Material)
This protocol outlines the protection of guaiacol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Guaiacol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve guaiacol (1.0 eq) in DCM or THF.
-
Add Et₃N (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 2-methoxyphenyl carbonate.
Protocol 2: Vilsmeier-Haack Formylation of tert-butyl 2-methoxyphenyl carbonate
This protocol describes the formylation at the para-position to the carbonate group.
Materials:
-
tert-butyl 2-methoxyphenyl carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate (for work-up)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 2-methoxyphenyl carbonate (1.0 eq) in anhydrous DCM or DCE.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to adjust the pH to 4-6.
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
IV. Visualizing the Workflow and Logic
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Logic
Caption: Decision tree for troubleshooting.
V. References
-
Hairui Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of tert-Butyl phenyl carbonate. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
RSC Publishing. (2018). Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Identifying and minimizing byproducts in tert-butyl 4-formyl-2-methoxyphenyl carbonate reactions
Welcome to the technical support guide for the synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this reaction. Our focus is on providing practical, in-depth solutions for identifying and minimizing byproduct formation to ensure high yield and purity of the target molecule.
Section 1: The Core Reaction - Synthesis Pathway and Mechanism
The synthesis of this compound is fundamentally a protection reaction of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). The most common method involves the reaction of vanillin with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Primary Reaction Scheme:
The tert-butyloxycarbonyl (Boc) group serves to mask the reactive phenol, allowing for subsequent chemical modifications at the aldehyde or other positions that would otherwise be incompatible with a free hydroxyl group.[1] The mechanism, a nucleophilic acyl substitution, is initiated by the deprotonation of the phenolic hydroxyl group by a base, creating a more nucleophilic phenoxide. This phenoxide then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1]
Caption: Mechanism of Boc protection for vanillin.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials, base, and solvent?
A1:
-
Phenol: High-purity vanillin (>99%) is recommended. The presence of impurities can lead to side reactions.
-
Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective reagent.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) is often sufficient. For less reactive phenols or to accelerate the reaction, a stronger catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts alongside a stoichiometric base.
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal. It is critical to use anhydrous solvents to prevent hydrolysis of the Boc anhydride and the product.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting material (vanillin) and the product. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The product, being less polar than vanillin, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: The reaction seems sluggish or stalls. What can I do?
A3: If the reaction is slow, consider the following:
-
Base Strength: If using a mild base like TEA, the addition of a catalytic amount of DMAP (0.05-0.1 equivalents) can significantly increase the reaction rate.
-
Temperature: While the reaction is often run at room temperature, gentle heating to 40-50 °C can improve kinetics. However, be cautious, as higher temperatures can promote byproduct formation.
-
Reagent Purity: Ensure your (Boc)₂O has not degraded. It should be a low-melting solid or clear liquid. Old or improperly stored reagent can have reduced activity.
Section 3: Troubleshooting Guide - Byproduct Formation
This section addresses the most common issues related to purity and yield, focusing on the identification and mitigation of specific byproducts.
Caption: Troubleshooting workflow for byproduct identification.
Problem 1: Significant amount of unreacted vanillin remains.
-
Potential Cause A: Insufficient Reagents. The stoichiometry of (Boc)₂O or the base may be inadequate. (Boc)₂O can slowly degrade or be consumed by trace water.
-
Solution A: Use a slight excess of di-tert-butyl dicarbonate (1.1–1.2 equivalents). Ensure the base (e.g., TEA) is also present in at least stoichiometric amounts (1.1–1.2 equivalents) to fully deprotonate the phenol.
-
Potential Cause B: Ineffective Deprotonation. Vanillin is a relatively acidic phenol, but if the chosen base is too weak or hindered, the initial deprotonation step will be inefficient.
-
Solution B: While TEA is usually sufficient, adding a catalytic amount of DMAP (0.1 eq) will dramatically accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.
Problem 2: An unknown, non-polar byproduct is observed on TLC/LC-MS.
-
Potential Cause: C-alkylation by tert-butyl cation. The tert-butyl cation is a key intermediate in reactions involving the Boc group.[2] Under certain conditions (especially with slight acidity or elevated temperature), this cation can be trapped by the electron-rich aromatic ring, leading to the formation of tert-butylated vanillin carbonate.
-
Solution: Maintain strict temperature control (0 °C to room temperature). Avoid any adventitious acid. If this byproduct is persistent, the inclusion of a cation scavenger like anisole or triethylsilane during the reaction may be beneficial, though this is more common during deprotection.[2][3]
Problem 3: The product appears to be degrading during workup or purification.
-
Potential Cause: Hydrolysis. The tert-butyl carbonate linkage is sensitive to both acidic and basic conditions, particularly strong acids.[4][5] Aqueous workups using acidic or basic washes can cleave the protecting group, regenerating vanillin.
-
Solution: Perform a neutral aqueous workup. Wash the organic layer with water and then brine. Avoid strong acids like HCl for washing; if an acid wash is necessary, use a dilute, weak acid like 1% citric acid and minimize contact time. When performing chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.5-1%).
Problem 4: A high molecular weight byproduct is detected.
-
Potential Cause: Dimerization. It is possible for the activated intermediate (Boc-O-DMAP⁺) to react with another molecule of vanillin phenoxide, leading to the formation of a pyrocarbonate-like dimer. While less common, this can occur if local concentrations of the activated species are high.
-
Solution: Ensure efficient stirring. Add the di-tert-butyl dicarbonate solution dropwise to the solution of vanillin and base, rather than adding all at once. This maintains a low concentration of the activated electrophile and favors the desired intramolecular reaction.
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Vanillin | Insufficient (Boc)₂O or base | Use 1.1-1.2 eq. of (Boc)₂O and base; add catalytic DMAP. |
| tert-Butylated Product | Trapping of t-Bu⁺ cation by the aromatic ring | Maintain low temperature; avoid acidic conditions. |
| Regenerated Vanillin | Hydrolysis during workup/purification | Use neutral aqueous workup; consider neutralizing silica gel. |
| Dimer/Oligomer | High local concentration of reagents | Add (Boc)₂O solution dropwise with efficient stirring. |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add vanillin (1.0 eq.).
-
Dissolve the vanillin in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) followed by a catalytic amount of DMAP (0.1 eq.). Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution to the vanillin solution dropwise over 15-20 minutes using an addition funnel.
-
Stir the reaction at room temperature and monitor its progress by TLC (See Protocol 4.2). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4.2: Analytical TLC for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 25% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄).
-
Expected Rf Values:
-
Vanillin (Starting Material): ~0.2-0.3
-
Product: ~0.6-0.7
-
Protocol 4.3: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: Start with 5% Ethyl Acetate in Hexanes, gradually increasing the polarity to 15-20% Ethyl Acetate based on TLC analysis of the fractions.
-
Procedure:
-
Load the crude product onto the column (dry loading is preferred for better separation).
-
Elute with the solvent gradient.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a white to off-white solid.
-
References
-
Chemical Point. This compound. Available at: [Link]
-
PubChem. tert-Butyl 4-formylphenyl carbonate. National Institutes of Health. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ResearchGate. Reaction mechanism for the formation of tert-butyl ether. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
Sources
Challenges in the scale-up of tert-butyl 4-formyl-2-methoxyphenyl carbonate synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable intermediate. As the Boc-protected form of vanillin, a versatile bio-sourced building block, its efficient synthesis is critical for various applications in pharmaceuticals and materials science.[1][2][3]
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust process development and effective troubleshooting.
Section 1: Reaction Overview and Core Mechanism
The synthesis involves the O-tert-butoxycarbonylation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) using di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, the reaction's success, particularly at scale, hinges on a nuanced understanding of its mechanism and reaction parameters.
The protection of phenols with (Boc)₂O can be accomplished under various conditions, including catalyst-free systems in aqueous media or with the use of catalysts like 4-dimethylaminopyridine (DMAP) or various Lewis acids.[4] The fundamental mechanism involves the nucleophilic attack of the phenoxide ion on one of the carbonyl carbons of the (Boc)₂O molecule.
Caption: General mechanism for Boc protection of a phenoxide.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: Why is my reaction yield of this compound lower than expected?
Low yields can stem from several factors, ranging from reagent quality to incomplete conversion or product loss during work-up.
-
Incomplete Reaction: The hydroxyl group of vanillin is a relatively weak nucleophile. Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C).
-
Base Stoichiometry: If using a base to deprotonate the phenol, its stoichiometry is critical. An insufficient amount will leave unreacted starting material. An excessive amount of a strong base could potentially lead to side reactions involving the aldehyde.
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh, high-purity reagent. Vanillin can oxidize to vanillic acid, which will not undergo the desired reaction.[5]
-
Hydrolysis of Product: The product, a carbonate ester, can be sensitive to strongly basic or acidic conditions, especially during aqueous work-up. It has been noted that Boc groups on phenols can be labile to bases.[6] Ensure the pH is carefully controlled during extraction and washing steps.
-
Sub-optimal Solvent Choice: The reaction rate can be highly dependent on the solvent. While aprotic solvents like THF or MeCN are common, some studies have shown excellent results in water, which can enhance the reaction rate.[4]
Q2: I'm observing significant impurity formation. What are the likely side products and how can they be minimized?
The primary impurities are typically unreacted vanillin and by-products from the degradation of (Boc)₂O.
-
Unreacted Vanillin: This is the most common impurity, easily detected by TLC or HPLC. Its presence indicates an incomplete reaction (see Q1).
-
tert-Butanol: This is a byproduct of the reaction and is typically removed during work-up and solvent evaporation.
-
Side Reactions of the Aldehyde: While the aldehyde group is generally stable to the reaction conditions for Boc protection, prolonged reaction times at elevated temperatures or the use of very strong bases could potentially lead to side reactions like Cannizzaro-type disproportionation, though this is less common under typical Boc protection conditions.
-
Minimization Strategy: The key is to drive the primary reaction to completion efficiently.
-
Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure full conversion of the vanillin.
-
Optimize temperature: Maintain a moderate temperature (room temperature to 45 °C) to avoid degradation.
-
Consider a catalyst: A catalytic amount of DMAP can significantly accelerate the reaction, allowing for shorter reaction times and milder conditions, thereby reducing the window for side-product formation.
-
Q3: My crude product is an oily residue that is difficult to purify. What are the best practices for purification, especially for scale-up?
While silica gel chromatography is effective at the lab scale, it is often impractical and costly for larger quantities.[4]
-
Liquid-Liquid Extraction: A well-designed extraction procedure is the first line of defense. After the reaction, a wash with a weak base (e.g., dilute sodium bicarbonate solution) can help remove any unreacted acidic vanillin. Follow with a water or brine wash to remove water-soluble impurities.
-
Recrystallization: This is the preferred method for purification at scale. The product is a solid at room temperature.[7] A solvent screen is recommended to find an appropriate system.
-
Recommended Solvents to Screen: Start with systems like isopropanol/water, ethanol/water, or heptane/ethyl acetate. The goal is to find a solvent system where the product is soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
-
Trituration: If a suitable recrystallization system is not found, triturating the crude oil with a non-polar solvent like hexanes or heptane can often induce solidification and wash away non-polar impurities, leaving a more purified solid product.
Q4: What are the critical process parameters (CPPs) to monitor and control during scale-up?
Scaling up introduces challenges related to heat and mass transfer that are not apparent at the bench.
-
Temperature Control: The reaction of (Boc)₂O with the phenoxide can be exothermic. On a large scale, this heat can accumulate, leading to a dangerous temperature runaway and increased side product formation. Ensure the reactor has adequate cooling capacity and add the (Boc)₂O portion-wise or via a dropping funnel to control the rate of heat generation.
-
Mixing Efficiency: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent conversion and impurity generation. Ensure the agitation is sufficient to maintain a homogenous slurry or solution.
-
Reagent Addition Rate: As mentioned, a controlled addition rate of (Boc)₂O is crucial for managing the exotherm.
-
Process Safety: (Boc)₂O can decompose to generate CO₂ gas and isobutylene. The reaction work-up must be performed in a well-ventilated area, and the reactor must be properly vented to handle any potential gas evolution, especially during quenching or pH adjustment steps.
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent system for this synthesis at scale?
For scale-up, factors like cost, safety, and ease of removal are paramount. While solvents like THF, 2-MeTHF, or acetonitrile are effective, ethyl acetate is often a good choice due to its lower cost, favorable safety profile, and ease of removal. The reaction can also be run in water-acetone mixtures, which presents a greener alternative, though product isolation via extraction is still required.[4]
Q: Is a catalyst, like 4-dimethylaminopyridine (DMAP), necessary?
A catalyst is not strictly necessary, but it is highly recommended, especially for scale-up. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate with (Boc)₂O, which is then readily attacked by the phenoxide. This significantly accelerates the reaction, allowing for lower temperatures and shorter batch times, which are major advantages in a production environment.
Q: What are the key safety considerations for this process?
-
Reagents: Di-tert-butyl dicarbonate is an irritant. Solvents like THF and ethyl acetate are flammable. Always consult the Safety Data Sheet (SDS) for all materials.
-
Gas Evolution: The reaction can release carbon dioxide. Ensure the reaction vessel is not sealed and has adequate ventilation.
-
Exotherm: As detailed in the troubleshooting guide, the potential for an exothermic reaction requires careful monitoring and control of reagent addition, especially at scales larger than 1 liter.
-
Product Handling: The product, this compound, is classified as harmful if swallowed.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q: How can I confirm the successful formation and purity of the product?
-
TLC: A quick and easy way to monitor the reaction's progress. The product will have a different Rf value than the starting material, vanillin.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Look for the appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
HPLC: An excellent tool for assessing the purity of the final product and quantifying any impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Section 4: Reference Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Catalytic DMAP Method)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add vanillin (1.0 eq) and ethyl acetate (5-10 volumes, e.g., 5-10 mL per gram of vanillin).
-
Addition: Add triethylamine (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.05 eq). Stir until all solids dissolve.
-
Reaction: Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in ethyl acetate (2 volumes) over 15-20 minutes, keeping the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the vanillin spot is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding water (5 volumes). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which should solidify upon standing.
Protocol 2: Scalable Purification by Recrystallization
-
Solvent Selection: Based on screening, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: Transfer the crude solid product to an appropriately sized flask or reactor. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid at reflux or near-boiling temperature.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. If necessary, add a small amount of the primary solvent to redissolve the solids.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, cool further in an ice bath or refrigerator for several hours.
-
Isolation: Collect the resulting crystals by filtration. Wash the filter cake with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary: Typical Reaction Conditions
| Parameter | Condition 1 (Catalyst-Free) | Condition 2 (Catalyzed) | Justification & Scale-Up Notes |
| Solvent | Water:Acetone (9.5:0.5)[4] | Ethyl Acetate / THF | Water is a green solvent but requires extraction. Ethyl acetate is a good, scalable industrial solvent. |
| Base | None (or weak inorganic) | Triethylamine (TEA) | TEA acts as an acid scavenger and maintains a non-aqueous environment. |
| Catalyst | None | 4-DMAP (1-5 mol%) | Highly recommended for scale-up to increase rate and reduce batch time. |
| Temperature | Room Temperature[4] | 0 °C to Room Temperature | Initial cooling is critical at scale to manage exotherm during (Boc)₂O addition. |
| Time | 1-4 hours | 2-4 hours | Faster, more reliable conversion with catalyst. |
| Typical Yield | >90% | >95% | Higher purity and consistency often observed with the catalyzed method. |
Section 5: References
-
Bettadaiah, B. K., & Gurudutt, K. N. (2007). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2003). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemical Point. (n.d.). This compound. Chemical Point. [Link]
-
PubChem. (n.d.). tert-Butyl 4-formylphenyl carbonate. National Institutes of Health. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A Review on the Vanillin derivatives showing various Biological activities. IJPSR. [Link]
-
ResearchGate. (n.d.). Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI. [Link]
-
Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
-
Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos. [Link]
-
American Chemical Society. (2016). Vanillin. ACS. [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]
-
PubChem. (n.d.). 2-tert-Butyl-4-hydroxyanisole. National Institutes of Health. [Link]
Sources
- 1. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 3. acs.org [acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate | 1393845-71-0 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Interpreting Complex NMR Spectra of tert-butyl 4-formyl-2-methoxyphenyl carbonate Derivatives
Welcome to the technical support guide for the analysis of tert-butyl 4-formyl-2-methoxyphenyl carbonate and its derivatives. The unique substitution pattern of these molecules—featuring a bulky tert-butyl carbonate, a methoxy group, and a formyl group on an aromatic ring—often leads to ¹H and ¹³C NMR spectra that are challenging to interpret due to signal overlap, second-order effects, and potential conformational complexities.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, medicinal chemists, and drug development professionals with the insights and protocols needed to confidently elucidate these complex structures.
Part 1: Frequently Asked Questions - Initial Spectral Interpretation
This section addresses the fundamental assignment of signals you should expect to see in your ¹H and ¹³C NMR spectra.
Q1: What are the typical ¹H and ¹³C chemical shift ranges for the key functional groups in this molecule?
Answer: Predicting the chemical shift regions for the distinct functional groups is the first step in spectral assignment. The electronic environment of each group dictates its resonance frequency. The 4-formyl and 2-methoxy groups exert opposing electronic effects on the aromatic ring, while the tert-butyl carbonate group adds steric bulk and its own characteristic signals.
Below is a summary of expected chemical shift ranges based on standard values and data from analogous substituted aromatic systems.
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges
| Functional Group | Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| Formyl (-CHO) | Aldehyde Proton | 9.5 - 10.5[1] | 185 - 195 | The proton signal is a singlet unless long-range coupling is resolved. The carbon is a quaternary carbonyl. |
| Methoxy (-OCH₃) | Methyl Protons | 3.8 - 4.0 | 55 - 60[2] | A sharp singlet integrating to 3H. The chemical shift is sensitive to ortho substituents. |
| tert-Butyl (-C(CH₃)₃) | Methyl Protons | 1.4 - 1.6[3] | ~27 - 29 (CH₃) | A sharp, intense singlet integrating to 9H.[3][4] The quaternary carbon is around 80-85 ppm. |
| Carbonate (-OCOO-) | Carbonyl Carbon | N/A | 150 - 155 | This is a quaternary carbonyl carbon; its signal may be weak. |
| Aromatic Ring | Ring Protons | 6.8 - 8.0 | 110 - 160 | The specific shifts and coupling patterns are highly dependent on the substitution. See Q2 for details. |
Q2: The aromatic region of my ¹H NMR is complex. How do I begin to assign the three aromatic protons?
Answer: The aromatic region is often the most challenging. The ring has three protons, let's call them H-3, H-5, and H-6 (with the carbonate at C-1). The key is to analyze both the chemical shifts, influenced by substituent electronic effects, and the spin-spin coupling constants.
-
Electronic Effects:
-
The -OCH₃ group is a strong electron-donating group (EDG), which shields (shifts upfield) the ortho (H-3) and para (H-5) positions.
-
The -CHO and -O(CO)OtBu groups are electron-withdrawing groups (EWGs), which deshield (shift downfield) the protons ortho and para to them.
-
-
Expected Pattern:
-
H-6: This proton is ortho to both the formyl group (strong EWG) and the carbonate (EWG). It will be the most deshielded proton, appearing furthest downfield, likely as a doublet.
-
H-5: This proton is meta to the carbonate and ortho to the formyl group. It will be deshielded by the aldehyde and appear as a doublet of doublets.
-
H-3: This proton is ortho to the methoxy group (strong EDG) and meta to the formyl group. It will be the most shielded proton, appearing furthest upfield in the aromatic region, likely as a doublet.
-
-
Coupling Constants (J-values):
Therefore, you should look for:
-
H-6: A doublet with a J-value of ~8 Hz (ortho coupling to H-5).
-
H-5: A doublet of doublets with J-values of ~8 Hz (ortho to H-6) and ~2 Hz (meta to H-3).
-
H-3: A doublet with a J-value of ~2 Hz (meta coupling to H-5).
Part 2: Troubleshooting Guide - Common Spectral Issues
This section provides solutions for common problems that can obscure the interpretation of your spectra.
Q3: My aromatic signals are broad, poorly resolved, or "muddy." What are the likely causes and solutions?
Answer: Poor resolution in the aromatic region can stem from several factors, ranging from sample preparation to molecular dynamics.
Causality Chain & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor NMR signal resolution.
-
Sample Preparation: This is the most common culprit.
-
Particulates: Suspended solids will destroy magnetic field homogeneity, leading to broad lines that cannot be fixed by shimming.[7] Solution: Always filter your NMR sample through a pipette plugged with cotton or glass wool into the NMR tube.[7]
-
Concentration: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader signals.[8][9] Solution: Try acquiring the spectrum on a more dilute sample (1-5 mg in 0.6 mL is typical for ¹H NMR).[9]
-
-
Shimming: The spectrometer's magnetic field must be perfectly homogeneous. Automated shimming is good, but complex samples often benefit from manual adjustment to optimize resolution.
-
Molecular Dynamics: The molecule itself might be the issue. Slow rotation (on the NMR timescale) about the C-O bonds of the methoxy or carbonate groups can lead to exchange broadening. Solution: Acquire spectra at different temperatures (Variable Temperature or VT-NMR). Heating the sample may increase the rate of rotation, causing the broad signals to sharpen into distinct peaks. Cooling may slow the exchange enough to see separate signals for each conformer.[10]
Q4: The formyl proton signal (~9.8 ppm) looks like a triplet or multiplet, not a singlet. Why?
Answer: While the formyl proton has no adjacent (³J) proton neighbors, it can couple to other protons over longer distances (4 or 5 bonds). This is known as long-range coupling .
-
⁵J Coupling (W-coupling): The most likely interaction is a ⁵J coupling to H-5. The bond path (H-C-C-C-O-C-H) is not a classic "W" shape, but coupling through the pi system of the aromatic ring is common. This would split the formyl proton into a doublet, with a small J-value (typically < 1 Hz).
-
⁴J Coupling: A four-bond coupling to H-3 is also possible, though often weaker.
-
Coupling to Methoxy Protons: A very weak long-range coupling to the methoxy protons across the ring is sometimes observed in similar systems, which could further complicate the signal.[11]
If these small couplings are resolved, the singlet can appear as a finely split multiplet. Using a spectrometer with higher field strength can help resolve these small J-values more clearly.
Part 3: Advanced Techniques & Protocols
When 1D NMR is insufficient, 2D NMR experiments are essential for unambiguous structure confirmation.[12][13]
Q5: How can I use 2D NMR to definitively assign all the proton and carbon signals?
Answer: A standard suite of 2D NMR experiments (COSY, HSQC, HMBC) will provide a complete and unambiguous assignment of the molecular structure.
Caption: Key 2D NMR correlations for structure elucidation.
Experimental Protocol: 2D NMR Suite
-
Sample Preparation:
-
¹H-¹H COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
What to Look For: A cross-peak between H-5 and H-6 will confirm their ortho relationship. You may also see a very weak cross-peak between H-3 and H-5 from the meta coupling.
-
Causality: This experiment directly maps the proton-proton connectivity, allowing you to walk around the aromatic ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to the carbons they are attached to (one-bond correlation).[12]
-
What to Look For: It will show cross-peaks for H-3/C-3, H-5/C-5, H-6/C-6, H-methoxy/C-methoxy, and H-formyl/C-formyl.
-
Causality: This provides an unambiguous link between the proton and carbon skeletons, confirming the assignment of all protonated carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons to carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary (non-protonated) carbons.[12]
-
Key Correlations to Look For:
-
Formyl Proton (~9.8 ppm): Will show correlations to the quaternary carbon C-4 and the protonated C-5 and C-3. This is definitive proof of its position on the ring.
-
Methoxy Protons (~3.9 ppm): Will show a strong correlation to the quaternary carbon C-2, confirming its attachment point.
-
Aromatic Protons: Will show correlations to neighboring carbons, helping to piece together the entire aromatic system and confirm the C-1, C-2, and C-4 quaternary assignments. For example, H-6 will correlate to C-2 and C-4.
-
tert-Butyl Protons (~1.5 ppm): Will show a correlation to the quaternary carbon of the t-butyl group and the carbonate carbonyl carbon.
-
-
By combining the information from these three experiments, every proton and carbon in the molecule can be assigned with high confidence, resolving any ambiguities from the 1D spectra.
References
- Dhami, K.S. & Stothers, J.B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry.
- Gao, G., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society.
- Chem LibreTexts. (n.d.). Advanced NMR Techniques. Chemistry LibreTexts.
- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs Blog.
- University of Alberta. (n.d.). NMR Sample Preparation. University of Alberta Faculty of Science.
- Reich, H.J. (n.d.). Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Ottawa. (n.d.). How to Prepare Samples for NMR. University of Ottawa NMR Facility.
- Fiveable. (n.d.).
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
- University College London. (n.d.).
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs Blog.
- Schaefer, T. & Chum, K. (1975). LONG-RANGE SPIN COUPLINGS INVOLVING METHOXY GROUPS IN AROMATIC COMPOUNDS. The Journal of Physical Chemistry.
- University of California, Davis. (n.d.).
- Igumenova, T.I. & Palmer, A.G. (2006).
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. Sample Preparation [nmr.chem.ualberta.ca]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 13. fiveable.me [fiveable.me]
- 14. organomation.com [organomation.com]
Best practices for storage and handling of tert-butyl 4-formyl-2-methoxyphenyl carbonate to prevent decomposition
Welcome to the technical support guide for tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. By understanding the chemical vulnerabilities of this molecule, you can prevent decomposition and ensure reproducible, successful experimental outcomes.
Introduction: Understanding the Molecule's Sensitivities
This compound is a bifunctional molecule featuring a reactive aldehyde and a tert-butoxycarbonyl (Boc) protected phenol. This structure, while synthetically useful, presents specific stability challenges. The primary routes of decomposition involve the hydrolysis or thermolysis of the tert-butyl carbonate group and the oxidation of the aldehyde moiety. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended temperature range is typically 2-8°C, as indicated by some suppliers for similar compounds, to minimize the risk of thermal decomposition. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[1][2][3]
Q2: Why is it so important to avoid moisture?
A2: The tert-butyl carbonate group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. Water can facilitate the cleavage of the carbonate ester bond, leading to the formation of 4-hydroxy-3-methoxybenzaldehyde (vanillin), tert-butanol, and carbon dioxide. This decomposition pathway is accelerated by changes in pH.[4][5]
Q3: What happens if the compound is exposed to high temperatures?
A3: The tert-butoxycarbonyl (Boc) group is known to be thermally labile.[6][7] At elevated temperatures (typically above 100-150°C), it can undergo thermolytic elimination. This process involves a concerted mechanism that releases gaseous isobutylene and carbon dioxide, leaving behind the unprotected phenol.[7][8] This decomposition is generally irreversible and will lead to significant impurities in your starting material.
Q4: Can I store this compound on the benchtop for short periods?
A4: For short-term use during an experiment, the compound can be handled on the bench. However, it is best practice to minimize its time outside of controlled storage. Always ensure the container is tightly capped when not in use. Avoid leaving it in direct sunlight or near heat sources like hot plates.
Q5: The material has changed color from off-white to yellow/brown. What does this indicate?
A5: A color change often signifies decomposition. This could be due to the oxidation of the aldehyde group to the corresponding carboxylic acid (vanillic acid) or other degradation pathways involving the aromatic ring, potentially catalyzed by light or trace impurities. If you observe a significant color change, it is advisable to verify the purity of the material by an analytical method such as NMR or LC-MS before use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable steps to resolve them.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Possible Cause A: Purity of the Starting Material. The most common reason for inconsistent results is the degradation of the this compound prior to use.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, run a quick purity check on the starting material using ¹H NMR, TLC, or LC-MS. Look for the appearance of signals corresponding to vanillin or vanillic acid.
-
Review Storage: Confirm that the compound has been stored according to the recommended conditions (see Table 1). Check if the container seal was compromised.
-
Use a Fresh Batch: If decomposition is confirmed, it is best to use a fresh, unopened bottle of the reagent for your experiment.
-
-
-
Possible Cause B: Incompatible Reaction Conditions. The compound may be degrading during your experiment.
-
Troubleshooting Steps:
-
Assess pH: Avoid strongly acidic or basic conditions if the intent is to keep the tert-butyl carbonate group intact. Standard Boc deprotection conditions using strong acids like TFA will readily cleave this group.[9]
-
Monitor Temperature: Keep reaction temperatures below the threshold for thermal decomposition. If your reaction requires heat, consider if a lower temperature for a longer duration is feasible.
-
Avoid Strong Oxidants: Reagents like potassium permanganate or strong peroxides can oxidize the aldehyde group.[10] Choose milder or more selective oxidizing agents if a subsequent oxidation is required.
-
-
Issue 2: Material is Clumpy or Difficult to Handle
-
Possible Cause: Moisture Absorption. The compound may be hygroscopic. Clumping is a strong indicator that it has absorbed atmospheric moisture.
-
Troubleshooting Steps:
-
Dry the Material: If the material is only slightly clumpy, it may be possible to dry it under high vacuum for several hours. Gently breaking up the clumps can aid this process.
-
Improve Handling Technique: When weighing and dispensing the compound, do so in a glove box or under a stream of inert gas to minimize moisture exposure. Use dry glassware and solvents.
-
Proper Storage: After opening, ensure the container is purged with an inert gas before resealing. For long-term storage of opened containers, consider using a desiccator.
-
-
Summary of Best Practices
To aid in quick reference, the key storage and handling parameters are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition of the tert-butyl carbonate group. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed, Opaque | Protects from moisture and light, which can catalyze degradation. |
| Incompatibilities | Strong Acids, Strong Bases, Strong Oxidizing Agents, Heat Sources | Prevents chemical decomposition (hydrolysis, oxidation) and thermolysis.[2][11][12] |
| Handling | Use in a well-ventilated area or fume hood.[1][11] | Avoids inhalation of fine particles. |
Visualizing the Decomposition Pathways
To better understand the chemical transformations to avoid, the primary decomposition pathways are illustrated below.
Caption: Figure 1: Primary Decomposition Pathways
Experimental Protocol: Purity Assessment by ¹H NMR
This protocol provides a quick method to assess the integrity of your material.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for the characteristic singlet for the tert-butyl protons around 1.5 ppm and the aldehyde proton singlet around 9.8 ppm.
-
Hydrolysis Product (Vanillin): The appearance of a broad singlet for the phenolic -OH (variable chemical shift) and the disappearance of the tert-butyl signal indicate hydrolysis.
-
Oxidation Product: The aldehyde proton signal will disappear and a new signal for a carboxylic acid proton will appear (typically >10 ppm, broad).
-
Logical Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing issues related to the use of this compound.
Caption: Figure 2: Troubleshooting Workflow
References
-
AK Scientific, Inc. Safety Data Sheet: Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate.
-
Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84, 4846–4855.
-
CymitQuimica. Safety Data Sheet: tert-Butyl (4-formylphenyl) carbonate. (2025-11-13).
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Thermal Methods for Boc Deprotection. (2026-01-04).
-
Kourounakis, A. P., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Health-Promoting Benefits. MDPI.
-
Fluorochem. Product Page: this compound.
-
TCI Chemicals. Safety Data Sheet.
-
Yablonsky, P., et al. (2016). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. NIH.
-
Anklam, E., et al. (1996). Oxidation behaviour of Vanillin in Dairy Products. JRC Publications Repository.
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025-08-06).
-
Bogdan, A. R., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters.
-
Fisher Scientific. Safety Data Sheet. (2025-12-18).
-
BLD Pharm. Product Page: this compound.
-
ResearchGate. Volatility and thermodynamic stability of vanillin.
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. (2015-10-28).
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2025-08-06).
-
Scribd. Vanillin Stability Insights.
-
Fisher Scientific. Safety Data Sheet: 2(3)-tert-Butyl-4-methoxyphenol. (2010-10-25).
-
USGS Publications Warehouse. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (1999-12-01).
-
ElectronicsAndBooks. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2010-02-23).
-
Apollo Scientific. Safety Data Sheet: tert-Butyl (2R)-2-formylmorpholine-4-carboxylate.
-
Oxford Academic. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
-
MedChemExpress. Safety Data Sheet: tert-Butyl (6-(4-hydroxyphenoxy)hexyl) carbonate. (2025-12-30).
-
Fisher Scientific. Safety Data Sheet. (2025-12-24).
-
Sigma-Aldrich. Product Page: tert-Butyl (4-formylphenyl) carbonate.
-
Sigma-Aldrich. Product Page: tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate.
-
Santa Cruz Biotechnology. Product Page: tert-Butyl 4-formylphenyl carbonate.
-
Sigma-Aldrich. Product Page: tert-Butyl (4-formylphenyl) carbonate.
-
PubChem. Compound Summary: tert-Butyl 4-formylphenyl carbonate.
-
AK Scientific, Inc. Product Page: Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate.
-
Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol.
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- 12. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Reactivity Challenges with tert-butyl 4-formyl-2-methoxyphenyl carbonate
Welcome to the technical support guide for tert-butyl 4-formyl-2-methoxyphenyl carbonate. This document, curated for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of this versatile building block. As a derivative of vanillin, this compound is of significant interest in medicinal chemistry, but its unique electronic and steric properties can present challenges in common synthetic transformations.[1][2]
Part 1: Understanding the Core Reactivity Problem
This section addresses the fundamental reasons behind the compound's low reactivity.
FAQ 1: Why is the aldehyde group on this compound so unreactive?
The diminished reactivity of the aldehyde functional group is not due to a single factor, but rather a combination of electronic and steric effects inherent to its structure.
-
Electronic Deactivation: The carbonyl carbon of the aldehyde is the electrophilic site for nucleophilic attack in reactions like reductive amination and olefination. The reactivity of this site is significantly reduced by two electron-donating groups (EDGs) on the aromatic ring:
-
Ortho-Methoxy Group (-OCH₃): This group donates electron density into the ring via a strong resonance effect (+R effect).
-
Para-Carbonate Group (-OC(O)OtBu): The oxygen atom directly attached to the ring also donates a lone pair of electrons into the ring system through resonance. These EDGs increase the electron density of the aromatic ring, which in turn "pushes" electron density towards the aldehyde group, making its carbonyl carbon less electrophilic and thus less attractive to nucleophiles.
-
-
Steric Hindrance: The approach of a nucleophile to the aldehyde is physically blocked by bulky neighboring groups:
-
Ortho-Methoxy Group: Its presence adjacent to the aldehyde creates a crowded environment.
-
Tert-butyl Group: The large tert-butyl moiety on the carbonate group, while not directly adjacent, contributes to the overall steric bulk of the molecule, potentially influencing the trajectory of incoming reagents.
-
Below is a diagram illustrating the electronic deactivation pathways.
Caption: Factors contributing to the low reactivity of the aldehyde.
Part 2: Troubleshooting Guide for Specific Transformations
This section provides actionable advice for overcoming common failures in key synthetic steps.
Reductive Amination
FAQ 2: My one-pot reductive amination with sodium triacetoxyborohydride (STAB) is slow and gives low yields. What should I do?
This is a common issue. The direct, one-pot reductive amination relies on the rapid formation of an iminium ion intermediate, which is then reduced.[3] The low electrophilicity of your aldehyde slows down the initial attack by the amine, making this the rate-limiting step.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting reductive amination.
Recommended Actions:
-
Optimize the One-Pot Reaction: Before abandoning the one-pot method, attempt to drive the equilibrium towards the iminium ion. Sodium triacetoxyborohydride is an excellent choice as it is mild and selectively reduces the iminium ion over the aldehyde, but the formation of this intermediate is key.[4][5]
-
Add a Catalyst: Include 0.5-1.0 equivalents of acetic acid. This protonates the carbonyl oxygen, increasing its electrophilicity.
-
Increase Temperature: Gently heat the reaction to 40-50 °C. Monitor carefully for any degradation of the carbonate group.
-
Solvent Choice: 1,2-Dichloroethane (DCE) is generally the preferred solvent for STAB reactions.[5]
-
-
Adopt a Stepwise (Indirect) Procedure: If optimization fails, a two-step approach is more robust.[5] This decouples the slow imine formation from the reduction step.
-
Step 1: Imine Formation. React the aldehyde and amine in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). Use a Dean-Stark apparatus to azeotropically remove the water formed, driving the reaction to completion.
-
Step 2: Reduction. Once the imine is formed (monitor by TLC or GC-MS), cool the reaction and add a reducing agent like sodium borohydride (NaBH₄) in methanol. NaBH₄ is a stronger reducing agent than STAB and is highly effective for reducing pre-formed imines.
-
| Parameter | Standard STAB | Optimized STAB | Stepwise (Indirect) |
| Method | One-pot | One-pot | Two steps |
| Reagents | Aldehyde, Amine, NaBH(OAc)₃ | Aldehyde, Amine, NaBH(OAc)₃, AcOH | 1. Aldehyde, Amine, pTSA2. NaBH₄, MeOH |
| Solvent | DCE or THF | DCE | 1. Toluene2. Methanol |
| Temperature | Room Temp | 40-50 °C | 1. Reflux2. 0 °C to RT |
| Complexity | Low | Low | Medium |
| Robustness | Low for this substrate | Medium | High |
Wittig & Related Olefination Reactions
FAQ 3: My Wittig reaction is failing to produce the desired alkene, and I only recover my starting aldehyde. How can I promote this transformation?
The Wittig reaction is highly sensitive to steric hindrance and the electrophilicity of the carbonyl component.[6][7] For a deactivated and hindered aldehyde like this, standard Wittig conditions, especially with stabilized ylides, are often unsuccessful.
Recommended Actions:
-
Use a More Reactive Ylide: The reactivity of the phosphorus ylide is critical.
-
Non-stabilized Ylides: These are generated from simple alkyltriphenylphosphonium salts (e.g., MePPh₃⁺Br⁻) using strong bases like n-BuLi or NaHMDS. They are highly reactive and are the best choice for unreactive aldehydes, typically favoring the (Z)-alkene.[8][9]
-
Avoid Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., Ph₃P=CHCO₂Et) are much less nucleophilic and will likely fail to react.[8]
-
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the superior alternative for hindered or electronically deactivated carbonyls.[7] HWE reagents (phosphonate carbanions) are generally more nucleophilic than their Wittig counterparts.
-
Reagent: Use a phosphonate ester like triethyl phosphonoacetate.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to generate the phosphonate carbanion.
-
Advantage: The HWE reaction typically shows excellent selectivity for the (E)-alkene and the byproduct (a water-soluble phosphate salt) is easier to remove than triphenylphosphine oxide.
-
Part 3: Key Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination
-
To a stirred solution of This compound (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add glacial acetic acid (0.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Heat the reaction mixture to 45 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes (2x) to remove the oil.
-
Add anhydrous tetrahydrofuran (THF, 0.3 M) and cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases and the solution becomes clear or hazy.
-
Re-cool the solution to 0 °C and add a solution of This compound (1.0 eq) in a minimum amount of dry THF dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
References
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Lathrop, S. P., & Rovis, T. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry, 85(10), 6535–6544. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Suleiman, M., Sankaranarayanan, M., Das, K. T., Amran, S. I., Berezin, V., Andrey, B., & Jamalis, J. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Jiang, B., & Gu, X. (2014). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett, 25(09), 1261-1265. [Link]
-
Fransson, R., & Bäckvall, J. E. (2013). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 49(87), 10272-10274. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Ali, M. W., Rasheed, S., & Hussain, M. (2023). A Critical Review of Sustainable Vanillin-modified Vitrimers: Synthesis, Challenge and Prospects. Polymers, 15(3), 756. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Li, K., & Frost, J. W. (2023). Strategies for improving the production of bio-based vanillin. Journal of Industrial Microbiology and Biotechnology, 50(1). [Link]
-
Wang, W., Zhang, J., & Wang, J. (2022). Current Status, Challenges, and Prospects for the Biological Production of Vanillin. Journal of Agricultural and Food Chemistry, 70(49), 15267-15278. [Link]
-
Suleiman, M., Sankaranarayanan, M., Das, K. T., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 9(4), 4503-4535. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
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- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Strategic Approach to Formylation: A Comparative Guide to tert-Butyl 4-formyl-2-methoxyphenyl carbonate and Classical Formylating Agents
In the landscape of synthetic organic chemistry, the introduction of a formyl group onto an aromatic nucleus is a cornerstone transformation, paving the way for a plethora of valuable molecules, from pharmaceuticals to advanced materials. The choice of formylating agent is paramount, often dictating the success or failure of a synthetic route, especially when dealing with sensitive or complex substrates. This guide provides an in-depth comparison of classical formylation methods with a strategic alternative: the use of a protected formyl synthon, exemplified by tert-butyl 4-formyl-2-methoxyphenyl carbonate.
The Formylation Challenge: Balancing Reactivity and Selectivity
Direct formylation of aromatic compounds is typically achieved through electrophilic aromatic substitution.[1] A variety of powerful reagents have been developed for this purpose, each with its own set of advantages and drawbacks. However, a recurring challenge is the often harsh reaction conditions required, which can be incompatible with sensitive functional groups present on the substrate. This necessitates a careful consideration of the formylation strategy, weighing the efficiency of direct methods against the milder, albeit multi-step, approach of using a protected formyl precursor.
This compound: A Protected Aldehyde Strategy
This compound, which can be viewed as Boc-protected vanillin, is not a formylating agent in the classical sense. Instead, it serves as a stable, crystalline solid that carries a latent formyl group. The phenolic hydroxyl of vanillin (4-hydroxy-3-methoxybenzaldehyde) is protected by a tert-butoxycarbonyl (Boc) group.[2] This strategy involves coupling this protected aldehyde to a target molecule, followed by the subsequent removal of the Boc group under mild acidic conditions to unveil the formyl functionality.[3][4]
Synthesis of this compound
The preparation of this protected aldehyde is straightforward, typically involving the reaction of vanillin with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction proceeds with high yield and selectivity for the phenolic hydroxyl group.
Caption: Synthesis of this compound.
This protection strategy offers several advantages:
-
Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, which are often compatible with a wide range of other functional groups.[5]
-
Increased Solubility: The bulky tert-butyl group can enhance the solubility of the molecule in organic solvents, facilitating reactions and purification.
-
Stability: The protected aldehyde is a stable, crystalline solid, making it easy to handle and store.
A Comparative Analysis of Formylation Methodologies
To appreciate the strategic advantage of using a protected aldehyde like this compound, it is essential to compare it with classical direct formylation methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent.[8]
Sources
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- 8. tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Ortho-Formylation of Phenols: A Comparative Analysis of Modern Alternatives to Pre-functionalized Building Blocks
Introduction
Salicylaldehydes, or ortho-hydroxybenzaldehydes, are cornerstone intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, fragrances, and sophisticated molecular probes.[1] The strategic introduction of a formyl group onto a phenolic ring, specifically at the ortho position, is a critical transformation that has been approached in numerous ways.
One common strategy involves the use of pre-functionalized, protected building blocks, such as tert-butyl 4-formyl-2-methoxyphenyl carbonate . This reagent, a derivative of vanillin, offers a masked phenolic hydroxyl group (as a tert-butoxycarbonyl, or Boc, ether) and a reactive aldehyde ready for subsequent modification.[2][3] This approach is valuable in complex, multi-step syntheses where the aldehyde must be manipulated while preventing the phenol from interfering.
However, reliance on such specialized building blocks is not always the most efficient or economical route. This guide provides a comparative analysis of powerful, direct formylation methodologies that serve as robust alternatives, allowing researchers to synthesize custom salicylaldehydes in situ from simpler phenolic precursors. We will dissect the performance, scope, and mechanistic underpinnings of classical and modern methods, providing the data and insights necessary to select the optimal synthetic strategy.
The Benchmark: The Protected Building Block Strategy
The use of a molecule like this compound represents a "protect-react-deprotect" strategy. The core logic is to leverage the stability of the Boc-protected phenol to perform chemistry on the aldehyde moiety, followed by a final deprotection step to reveal the target salicylaldehyde derivative.
Causality of Experimental Choices: The Boc group is chosen for its stability under a wide range of nucleophilic and basic conditions, making it an excellent choice when reactions like Wittig olefination, reductive amination, or Schiff base formation are planned for the aldehyde.[4][5] Its removal is typically achieved under mild acidic conditions, which preserves many other functional groups.[6]
Caption: Workflow using a pre-protected building block.
Experimental Protocol: Deprotection of a Boc-Protected Phenol
This protocol describes the removal of the tert-butoxycarbonyl group.
-
Dissolution: Dissolve the Boc-protected phenol (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM is common, or 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The residue can then be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization as needed.
While reliable, this multi-step approach adds to the overall step count and cost of a synthesis. Let us now explore direct formylation methods that can often achieve the desired outcome more efficiently.
Comparative Analysis of Direct Ortho-Formylation Methodologies
Direct methods introduce the formyl group onto a phenol in a single synthetic operation. The choice of method is critical and depends on the substrate's electronic properties, steric hindrance, and the presence of other functional groups.
The Reimer-Tiemann Reaction
A historical method for the ortho-formylation of phenols, the Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong hydroxide base.[7][8]
-
Mechanistic Insight: The reaction proceeds through the in situ generation of dichlorocarbene (:CCl₂) via the alpha-elimination of the chloroform carbanion.[9] This highly electron-deficient carbene is attacked by the electron-rich phenoxide ring, preferentially at the ortho position due to a stabilizing interaction with the phenoxide oxygen.[9][10] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.
-
Performance and Limitations: The primary advantage of the Reimer-Tiemann reaction is its operational simplicity and use of inexpensive reagents.[7][10] However, it frequently suffers from modest yields and a lack of regioselectivity, often producing a mixture of ortho and para isomers that require chromatographic separation.[11] The harsh basic and thermal conditions can also be incompatible with sensitive substrates.[7][10]
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid).
-
Mechanistic Insight: The reaction mechanism involves the electrophilic attack of an iminium ion, generated from protonated hexamine, onto the activated phenol ring.[12] This attack is highly selective for the ortho position. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, transforms the initial adduct into the final aldehyde.[12]
-
Performance and Scope: The Duff reaction is generally limited to highly activated aromatic compounds like phenols.[12] Its key advantage is the strong preference for ortho-formylation, especially when the para position is available. However, yields can be variable and are often moderate.
The Magnesium Chloride-Mediated Formylation
A significant advancement in phenol formylation, this method, often associated with the work of Hansen and Skattebøl, uses paraformaldehyde as the formyl source in the presence of magnesium chloride and a tertiary amine base like triethylamine (Et₃N).[13]
-
Mechanistic Insight: The reaction is believed to proceed through the formation of a phenoxymagnesium chloride intermediate. This chelation complex directs the electrophilic attack of formaldehyde (from depolymerization of paraformaldehyde) exclusively to the ortho position. The resulting salicyl alcohol magnesium salt is then oxidized to the aldehyde by another equivalent of formaldehyde in a process resembling an Oppenauer-type oxidation.[13]
-
Performance and Scope: This method is arguably one of the most effective and reliable for the ortho-formylation of a wide range of phenols. It consistently delivers high yields of the salicylaldehyde with excellent regioselectivity, often exclusively the ortho product.[14] The conditions are relatively mild and tolerate various functional groups, including alkyl, alkoxy, and halogen substituents.
Caption: Decision framework for selecting a formylation method.
Head-to-Head Performance Comparison
The following table summarizes the performance of these key methodologies for the formylation of a representative substrate, guaiacol, to produce vanillin (4-hydroxy-3-methoxybenzaldehyde) and its ortho-isomer.
| Method | Key Reagents | Typical Conditions | Regioselectivity (ortho:para) | Typical Yield | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Phenol, CHCl₃, NaOH | Biphasic, Heat (60-70°C)[7] | Variable, favors ortho but para is a major byproduct | 30-60% | Inexpensive reagents, operationally simple[10] | Low yields, poor selectivity, harsh conditions, exothermic risk[7] |
| Duff Reaction | Phenol, Hexamine, Acid | Heat (e.g., 100-150°C) | Highly ortho-selective[12] | 30-70% | Good ortho-selectivity, avoids chlorinated solvents | High temperatures, moderate yields, limited substrate scope[12] |
| MgCl₂-Mediated | Phenol, MgCl₂, Et₃N, (CH₂O)n | Acetonitrile, Reflux (~80°C) | Exclusively ortho[14] | 70-95% | Excellent yield & selectivity, mild conditions, broad scope | Requires anhydrous conditions, stoichiometric reagents |
| DoM-Formylation | Phenol, n-BuLi, DMF | Anhydrous THF, -78°C to RT | Exclusively ortho (if directed) | 70-90% | Absolute regiocontrol, high yields | Requires cryogenic setup, strong base, strictly anhydrous |
Detailed Experimental Protocol: MgCl₂-Mediated Ortho-Formylation
This protocol is adapted from the highly efficient procedure reported by Hansen and Skattebøl.[13]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (2.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add the phenolic substrate (1.0 eq) and anhydrous acetonitrile. Stir the suspension.
-
Base Addition: Add anhydrous triethylamine (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Formylating Agent: Add paraformaldehyde (3.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 1M aqueous HCl. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude salicylaldehyde can be purified by silica gel column chromatography.
Conclusion
While pre-functionalized building blocks like This compound provide a valuable and sometimes necessary tool for complex synthetic campaigns, they are not the only solution for accessing functionalized salicylaldehydes. Modern direct formylation methods offer powerful, efficient, and often more economical alternatives.
For researchers requiring high yields and exceptional ortho-selectivity across a broad range of substrates, the magnesium chloride-mediated formylation stands out as a superior choice, largely supplanting the classical Reimer-Tiemann and Duff reactions in terms of reliability and performance.[14] For cases demanding absolute regiocontrol on complex scaffolds, directed ortho-metalation remains an invaluable, albeit more technically demanding, option.
Ultimately, the decision to use a protected building block versus a direct formylation method should be guided by a holistic analysis of the overall synthetic route, considering factors such as substrate compatibility, desired purity, scalability, and cost. By understanding the capabilities and limitations of each method presented in this guide, researchers can make more informed and effective decisions in their synthetic endeavors.
References
-
Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
-
Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. Available at: [Link]
-
Synthesis of ortho formyl phenolic monoterpenoids - ResearchGate. Available at: [Link]
-
Orto Form Phenols | PDF | Amine | Aldehyde - Scribd. Available at: [Link]
-
Is there any other reagent instead of dichloromethyl methyl ether, for formylation reaction of phenol or mesitylene | ResearchGate. Available at: [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis of New Vanillin Derivatives from Natural Eugenol - AIP Publishing. Available at: [Link]
-
ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. Available at: [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available at: [Link]
-
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/ca. Available at: [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. Available at: [Link]
-
Duff reaction - Wikipedia. Available at: [Link]
-
Synthesis of Some Vanillin Derivatives and their Use as an Optical Sensor for the Detection of Volatile Organic Compounds - SciSpace. Available at: [Link]
-
Synthesis of ortho-formylphenylphosphonic acids as covalent probes of active site lysines. Available at: [Link]
-
Reimer–Tiemann reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. Available at: [Link]
-
Reimann Tiemann reaction | formylation of phenol - YouTube. Available at: [Link]
-
Phenol Formylation | PDF | Chemical Reactions | Ester - Scribd. Available at: [Link]
-
Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. Available at: [Link]
-
Full article: A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions - Taylor & Francis Online. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism - GeeksforGeeks. Available at: [Link]
-
Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. Available at: [Link]
-
(PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols - ResearchGate. Available at: [Link]
-
This compound - CHEMICAL POINT. Available at: [Link]
-
tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem - NIH. Available at: [Link]
-
1393845-71-0| Chemical Name : Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. Available at: [Link]
-
Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
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- 14. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-butyl 4-formyl-2-methoxyphenyl carbonate
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy.[1][2][3] Tert-butyl 4-formyl-2-methoxyphenyl carbonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust and validated analytical method to ensure the consistency of manufacturing processes and the purity of the final product. This guide provides an in-depth comparison of potential analytical methods for its quantification, with a primary focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
The Critical Role of Analytical Method Validation
Analytical method development and validation are intrinsically linked processes that form the foundation of pharmaceutical quality control.[1] The development phase establishes a reliable procedure to analyze a drug's properties, while validation confirms that the method consistently produces accurate and precise results under various conditions.[1][2] This validation is a regulatory requirement and is essential for ensuring that all quality attributes, such as identity, purity, and potency, are accurately measured throughout a drug's lifecycle.[1][3][6][7]
Selection of the Primary Analytical Method: Why HPLC?
Given the physicochemical properties of this compound (Molecular Weight: ~252.27 g/mol , solid form), several analytical techniques could be considered for its quantification.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the most suitable technique for non-volatile and thermally sensitive compounds.[10][11][12] Its versatility in column chemistry and mobile phase composition, coupled with highly sensitive detectors like UV-Vis, makes it a powerful tool for separating and quantifying components in a mixture.[11][12][13]
-
Gas Chromatography (GC): While excellent for volatile and thermally stable compounds, GC would require derivatization of the target molecule to increase its volatility, adding complexity and potential for error.[10][11]
-
UV-Vis Spectrophotometry: This method is simpler and less expensive but lacks the specificity of a separative technique like HPLC. It is susceptible to interference from other UV-absorbing compounds in the sample matrix, making it less reliable for purity and stability studies.[14]
Considering these factors, HPLC with UV detection is the method of choice for the validation of this compound quantification, offering a balance of specificity, sensitivity, and broad applicability.
Validation of an HPLC Method for this compound Quantification
The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[15] The following sections detail the experimental protocols for validating an HPLC method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[4][5]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Offers a good balance of elution strength and compatibility with the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection Wavelength | 262 nm | Based on the UV absorbance maximum of similar aromatic aldehydes, ensuring high sensitivity.[14] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
Validation Parameters and Experimental Protocols
The validation of the analytical method is performed by assessing the following parameters:
1. Specificity
-
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known impurities and potential degradation products.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with the analyte and known impurities.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2), and the placebo solution should show no interfering peaks at the retention time of the analyte.
2. Linearity
-
Purpose: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five concentrations ranging from 80% to 120% of the expected working concentration.[4]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.
6. Robustness
-
Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% absolute)
-
Column temperature (± 5°C)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Summary of Validation Data
The following table presents a hypothetical summary of the validation results for the HPLC method:
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | Resolution > 2 | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (RSD) | Repeatability: 0.8% Intermediate: 1.2% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | - | - |
| LOQ | 0.15 µg/mL (RSD = 5.6%) | RSD ≤ 10% | Pass |
| Robustness | No significant impact on results | System suitability passes | Pass |
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High | High (with appropriate column) | Low |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | Moderate | Low (minimal solvent usage)[11] | Very Low |
| Instrumentation Cost | High | High | Low |
| Suitability for Analyte | Excellent | Poor (requires derivatization) | Moderate (for pure samples) |
| Regulatory Acceptance | High | High | Low (for purity/stability) |
Visualizing the Workflow
Caption: Workflow for the development and validation of an analytical method.
// Core concept RobustMethod [label="Robust & Reliable\nAnalytical Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
// Primary Validation Parameters Accuracy [label="Accuracy\n(Trueness)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity\n(LOD & LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Accuracy -> RobustMethod; Precision -> RobustMethod; Specificity -> RobustMethod; Linearity -> RobustMethod; Sensitivity -> RobustMethod; Robustness -> RobustMethod;
// Inter-parameter relationships Linearity -> Accuracy [label="Defines Range For", style=dashed, fontsize=10]; Precision -> Accuracy [label="Impacts", style=dashed, fontsize=10]; Specificity -> Accuracy [label="Ensures Correct\nMeasurement", style=dashed, fontsize=10, dir=both]; } }
Caption: Interrelationship of validation parameters for a robust analytical method.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical activity in pharmaceutical development and manufacturing. While several analytical techniques exist, HPLC with UV detection stands out as the most appropriate method due to its high specificity, sensitivity, and suitability for the analyte's properties. By following the rigorous guidelines set forth by the ICH, a validated HPLC method provides a high degree of assurance in the quality and consistency of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). The Central Role Of Analytic Method Development And Validation In Pharmaceutical Development. Outsourced Pharma.
- Vertex AI Search. (n.d.).
- Scribd. (n.d.). ICH Q2(R1)
- Sigma-Aldrich. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Blog - News. (2024, July 4). GC Vs.
- ResearchGate. (n.d.). Q2(R1)
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
- Delloyd's Lab-Tech Chemistry resource. (n.d.). comparism of gc and hplc methods.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Fluorochem. (n.d.).
- MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products.
- PubChem - NIH. (n.d.).
- Phenomenex. (2025, June 6).
- BLD Pharm. (n.d.).
- CHEMICAL POINT. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 3-tert-Butyl-4-methoxyphenol (BHA) in Food Samples.
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- 15. researchgate.net [researchgate.net]
An In-Depth Guide for Researchers and Drug Development Professionals
Comparative Reactivity Analysis: Tert-butyl 4-formyl-2-methoxyphenyl carbonate and Structural Analogs
Abstract
This guide presents a detailed comparative analysis of the reactivity of this compound, a versatile synthetic intermediate. We explore the intricate interplay of its constituent functional groups—the formyl, methoxy, and tert-butyl carbonate moieties—and their collective influence on the molecule's chemical behavior. By juxtaposing its reactivity with structurally related benzaldehydes, this document provides researchers, chemists, and drug development professionals with a predictive framework for reaction design, supported by experimental data and detailed protocols. The discussion covers nucleophilic addition, oxidation, electrophilic substitution, and protecting group stability, offering insights into reaction kinetics and regioselectivity.
Introduction: The Structural and Synthetic Value of a Multifunctional Reagent
This compound (Compound 1 ) is a polysubstituted aromatic aldehyde of significant interest in organic synthesis. Its utility stems from the presence of three distinct functional groups, each imparting specific reactivity characteristics. The aldehyde, or formyl group (-CHO), serves as a versatile handle for carbon-carbon bond formation and functional group interconversion.[1] The methoxy group (-OCH₃) is a strong electron-donating group that modulates the electronic properties of the aromatic ring. Finally, the tert-butoxycarbonyl (Boc) group attached via a phenolic oxygen acts as a robust, acid-labile protecting group.[2][3][4]
Understanding the reactivity of Compound 1 requires a holistic view of how these groups interact. The electronic push-pull system created by the electron-donating methoxy group and the electron-withdrawing formyl and carbonate groups dictates the molecule's behavior in a wide range of chemical transformations. This guide dissects these interactions by comparing Compound 1 with its structural analogs, providing a clear rationale for its application in complex multi-step syntheses.
Analysis of Electronic and Steric Effects
The reactivity of a substituted benzaldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.[5] The substituents on Compound 1 create a nuanced electronic landscape.
-
Formyl Group (-CHO): A moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. It is the primary site for nucleophilic attack.
-
Methoxy Group (-OCH₃): A strongly activating, electron-donating group (EDG) via resonance. It directs incoming electrophiles to the ortho and para positions. In Compound 1 , it is positioned ortho to the formyl group.
-
Tert-butyl Carbonate Group (-OCOOtBu): An electron-withdrawing group (EWG) that deactivates the ring. The bulky tert-butyl moiety also introduces significant steric hindrance, which can influence the accessibility of adjacent sites.[6]
The interplay of these groups is critical. The electron-donating methoxy group increases electron density on the aromatic ring but simultaneously reduces the electrophilicity of the formyl carbon, thereby slowing down nucleophilic addition reactions compared to unsubstituted benzaldehyde.[5] Conversely, the electron-withdrawing carbonate group partially counteracts this effect.
Caption: Electronic effects of substituents on the core aromatic ring.
Comparative Reactivity Analysis
To contextualize the reactivity of Compound 1 , we compare it with several key analogs across fundamental reaction classes.
Reference Compounds:
-
Compound 2: tert-butyl 4-formylphenyl carbonate (lacks methoxy group)[9][10][11]
-
Compound 3: p-Anisaldehyde (4-methoxybenzaldehyde; lacks carbonate group)
-
Compound 4: Benzaldehyde (unsubstituted reference)
Nucleophilic Addition to the Formyl Group
Nucleophilic addition reactions, such as the Wittig reaction, are fundamental to aldehyde chemistry. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[5]
Predicted Reactivity Order (Wittig Reaction): Compound 2 > Compound 4 > Compound 1 > Compound 3
-
Rationale: Compound 2 possesses only the electron-withdrawing carbonate group in the para position, making its formyl group the most electrophilic. Benzaldehyde serves as the baseline. In Compound 1 , the potent electron-donating effect of the methoxy group reduces the carbonyl's electrophilicity, making it less reactive than benzaldehyde, despite the presence of the withdrawing carbonate. Compound 3 (p-Anisaldehyde) is the least reactive due to the unmitigated electron-donating character of the para-methoxy group.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to benzoic acids is influenced by the electron density of the aromatic ring. Substituents that can stabilize a positive charge buildup in the transition state (electron-donating groups) generally accelerate the reaction.[5][12]
Predicted Reactivity Order (Oxidation): Compound 3 > Compound 1 > Compound 4 > Compound 2
-
Rationale: Compound 3 (p-Anisaldehyde) is the most electron-rich and thus oxidizes fastest. Compound 1 follows, as the activating methoxy group's influence outweighs the deactivating carbonate. Benzaldehyde is the neutral reference. Compound 2 is the slowest to oxidize due to the deactivating effect of the para-carbonate group.
Data Summary: Relative Reactivity
The following table summarizes the predicted relative reactivities based on established principles of physical organic chemistry. The values are qualitative but illustrate the impact of substituents.
| Compound | Key Substituents | Predicted Relative Rate (Wittig) | Predicted Relative Rate (Oxidation) |
| 1: this compound | p-CHO, o-OCH₃, p-OCOOtBu (rel. to OCH₃) | Moderate | High |
| 2: tert-butyl 4-formylphenyl carbonate | p-CHO, p-OCOOtBu (rel. to CHO) | High | Low |
| 3: p-Anisaldehyde | p-CHO, p-OCH₃ | Low | Very High |
| 4: Benzaldehyde | -CHO | Baseline (1.0) | Baseline (1.0) |
Stability and Cleavage of the Tert-butyl Carbonate Group
A defining feature of Compound 1 is its tert-butyl carbonate protecting group. This group is stable under basic, nucleophilic, and catalytic hydrogenation conditions but is designed for facile removal under acidic conditions.[2]
-
Standard Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the carbonate to reveal the corresponding phenol.[3][4] The mechanism proceeds via protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, driven by the formation of the stable tert-butyl cation.
-
Mild Deprotection: For sensitive substrates, harsher acidic conditions can be detrimental. Recent literature describes milder, catalytic methods for de-tert-butylation. For instance, the use of tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") as a radical cation catalyst with a silane reductant can cleave tert-butyl carbonates under neutral conditions.[13] This provides a valuable alternative for complex molecule synthesis where functional group tolerance is paramount.
Experimental Protocols
To provide actionable guidance, we present representative protocols for key transformations.
Protocol 1: Wittig Olefination of this compound (1)
This protocol describes the conversion of the aldehyde to an alkene.
Caption: Step-by-step workflow for the Wittig olefination protocol.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Ylide Formation: Add anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C. Add n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes until a bright yellow or orange color persists, indicating ylide formation.
-
Aldehyde Addition: Cool the reaction back to -78 °C. Add a solution of this compound (1 , 1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Protocol 2: Acid-Mediated Deprotection of the Carbonate Group
This protocol describes the cleavage of the tert-butyl carbonate to reveal the free phenol.
Methodology:
-
Dissolution: Dissolve this compound (1 , 1.0 eq) in dichloromethane (DCM).
-
Acid Addition: To the solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected product, 4-formyl-2-methoxyphenol (vanillin). Further purification by recrystallization or chromatography may be performed if necessary.
Conclusion
This compound is a strategically designed building block whose reactivity is a product of a sophisticated interplay between its functional groups. The electron-donating methoxy group and the electron-withdrawing formyl and carbonate groups create a unique electronic environment that dictates its behavior. Compared to simpler analogs, it exhibits moderated reactivity in nucleophilic additions but enhanced rates in oxidation reactions. Its most valuable feature is the acid-labile tert-butyl carbonate, which allows for selective protection and deprotection of a phenolic hydroxyl group. This comparative guide provides the foundational knowledge and practical protocols necessary for chemists to effectively leverage this versatile reagent in the synthesis of complex target molecules.
References
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- BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
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- BenchChem. (2025). A Comparative Guide to Formylating Agents: Formyl Acetate vs. Alternatives.
- Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group.
- BenchChem. (2025). A Comparative Guide to Formylurea and Other Formylating Agents.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
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- Tokyo Chemical Industry Co., Ltd. Formylation [Synthetic Reagents].
- ResearchGate. (2025). The tert-butyl group in chemistry and biology.
- ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates.
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A Comparative Spectroscopic Guide to the Structural Confirmation of tert-butyl 4-formyl-2-methoxyphenyl carbonate and its Derivatives
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of procedural validity and eventual therapeutic success. This guide provides an in-depth comparative analysis of the spectroscopic signatures of tert-butyl 4-formyl-2-methoxyphenyl carbonate and its common reaction products. By moving beyond a mere listing of data, we will explore the causal relationships between molecular structure and spectroscopic output, offering a framework for confident structural elucidation.
The focus of this guide will be a comparative analysis of the starting material against its primary reduction product, tert-butyl 4-(hydroxymethyl)-2-methoxyphenyl carbonate. This transformation of the aldehyde functional group into a primary alcohol is a fundamental synthetic step that induces significant and readily identifiable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will also present a viable alternative synthetic route and compare its spectroscopic implications.
Core Compound and Primary Transformation: A Spectroscopic Overview
The selective reduction of the aldehyde in this compound is a common and highly informative reaction. The expected transformation is the conversion of the formyl group (-CHO) to a hydroxymethyl group (-CH₂OH), a change that profoundly alters the electronic and magnetic environment of the molecule.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Method | This compound | tert-butyl 4-(hydroxymethyl)-2-methoxyphenyl carbonate |
| ¹H NMR (ppm) | ~9.9 (s, 1H, CHO), ~7.5 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃) | ~7.1 (d, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~3.8 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃), ~2.1 (br s, 1H, OH) |
| ¹³C NMR (ppm) | ~191 (CHO), ~155 (Ar-C-O), ~151 (Ar-C-OCH₃), ~134 (Ar-C), ~126 (Ar-CH), ~124 (Ar-CH), ~112 (Ar-CH), ~84 (O-C(CH₃)₃), ~56 (OCH₃), ~28 (C(CH₃)₃) | ~152 (Ar-C-O), ~149 (Ar-C-OCH₃), ~132 (Ar-C), ~122 (Ar-CH), ~119 (Ar-CH), ~110 (Ar-CH), ~83 (O-C(CH₃)₃), ~64 (CH₂OH), ~56 (OCH₃), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~2980 (C-H, aliphatic), ~2840 & ~2740 (C-H, aldehyde), ~1760 (C=O, carbonate), ~1685 (C=O, aldehyde), ~1250 & ~1150 (C-O) | ~3400 (O-H, broad), ~2980 (C-H, aliphatic), ~1755 (C=O, carbonate), ~1250 & ~1150 (C-O) |
| Mass Spec (m/z) | Expected [M+H]⁺: 253.10 | Expected [M+H]⁺: 255.12 |
Experimental Workflow: Reduction of the Aldehyde
The following protocol outlines a standard procedure for the reduction of this compound to tert-butyl 4-(hydroxymethyl)-2-methoxyphenyl carbonate. The choice of sodium borohydride as the reducing agent is predicated on its mild nature and high selectivity for aldehydes and ketones, which minimizes the risk of unintended side reactions with the carbonate group.
Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
The following diagram illustrates the workflow for the reduction reaction and subsequent analysis.
Caption: Workflow for the reduction and analysis of the product.
Alternative Approach: Grignard Reaction
An alternative transformation of the aldehyde is a Grignard reaction, for instance, with methylmagnesium bromide (CH₃MgBr). This would result in the formation of a secondary alcohol, tert-butyl 4-(1-hydroxyethyl)-2-methoxyphenyl carbonate. This alternative provides a distinct spectroscopic signature for comparison.
Table 2: Comparison with Grignard Product
| Spectroscopic Method | tert-butyl 4-(1-hydroxyethyl)-2-methoxyphenyl carbonate |
| ¹H NMR (ppm) | ~7.1-6.9 (m, 3H, Ar-H), ~4.9 (q, 1H, CH(OH)CH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (br s, 1H, OH), ~1.5 (s, 9H, C(CH₃)₃), ~1.4 (d, 3H, CH(OH)CH₃) |
| ¹³C NMR (ppm) | ~152 (Ar-C-O), ~149 (Ar-C-OCH₃), ~138 (Ar-C), ~121 (Ar-CH), ~118 (Ar-CH), ~110 (Ar-CH), ~83 (O-C(CH₃)₃), ~70 (CHOH), ~56 (OCH₃), ~28 (C(CH₃)₃), ~25 (CH₃) |
| IR (cm⁻¹) | ~3400 (O-H, broad), ~2980 (C-H, aliphatic), ~1755 (C=O, carbonate), ~1250 & ~1150 (C-O) |
| Mass Spec (m/z) | Expected [M+H]⁺: 269.13 |
The following diagram illustrates the logical comparison between the two reaction pathways.
Caption: Comparison of two reaction pathways from the starting material.
In-Depth Spectroscopic Interpretation
The data presented in the tables above is not merely a collection of numbers but a reflection of the chemical environment of each nucleus and functional group.
-
¹H NMR: The most telling transformation in the reduction is the disappearance of the aldehyde proton signal at ~9.9 ppm and the appearance of a new signal for the hydroxymethyl protons at ~4.6 ppm. The broad singlet for the hydroxyl proton is also a key indicator. In the Grignard product, the appearance of a quartet for the methine proton and a doublet for the new methyl group provides a clear distinction. The characteristic singlet for the nine equivalent protons of the tert-butyl group remains a constant feature across all compounds, typically found around 1.5 ppm.[1]
-
¹³C NMR: In the ¹³C NMR spectrum, the reduction is confirmed by the disappearance of the downfield aldehyde carbon signal at ~191 ppm and the appearance of the hydroxymethyl carbon signal at a more upfield position of ~64 ppm. For the Grignard product, the secondary alcohol carbon would appear around 70 ppm, with an additional methyl signal around 25 ppm.
-
IR Spectroscopy: The infrared spectrum provides a clear and rapid confirmation of the functional group transformation. The characteristic C-H stretches of the aldehyde at ~2840 cm⁻¹ and ~2740 cm⁻¹ and the sharp C=O stretch at ~1685 cm⁻¹ will disappear upon reduction. In their place, a broad O-H stretching band will appear around 3400 cm⁻¹, which is indicative of the newly formed alcohol. The strong C=O stretch of the carbonate group at ~1760 cm⁻¹ should remain unchanged in both reactions.
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the products. The reduction product will show a molecular ion peak corresponding to an increase of two mass units compared to the starting material, reflecting the addition of two hydrogen atoms. The Grignard product will show an increase of 16 mass units, corresponding to the addition of a methyl group and a hydrogen atom.
Conclusion
The structural confirmation of this compound and its reaction products is a straightforward process when approached with a systematic and comparative spectroscopic analysis. The distinct changes in the NMR, IR, and MS data upon reaction provide a self-validating system for confirming the intended molecular transformations. By understanding the causal links between the chemical structure and the resulting spectroscopic data, researchers can proceed with confidence in their synthetic endeavors.
References
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PubChem. tert-Butyl 4-formylphenyl carbonate. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. [Link]
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Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 703199, 4-Formyl-2-methoxyphenyl 2-furoate. [Link]
-
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Evaluating the efficiency of tert-butyl 4-formyl-2-methoxyphenyl carbonate in different solvent systems
Introduction: The Critical Role of Protected Aldehydes in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise installation of functional groups is paramount. Vanillin and its derivatives are privileged scaffolds, serving as versatile building blocks due to their inherent bioactivity and multiple functional groups available for modification.[1][2][3][4] Among these, tert-butyl 4-formyl-2-methoxyphenyl carbonate, a Boc-protected form of vanillin, is a key intermediate. Its aldehyde group is a linchpin for constructing complex molecular architectures, often through reductive amination, while the tert-butyloxycarbonyl (Boc) protecting group on the phenolic hydroxyl ensures chemoselectivity.
The success of reactions involving this reagent hinges critically on the choice of the solvent system. The solvent does not merely act as a passive medium but actively influences reaction kinetics, equilibrium positions, and even the product selectivity by stabilizing intermediates and solubilizing reagents.[5][6] This guide presents a comprehensive evaluation of various solvent systems on the efficiency of a model reaction using this compound, providing researchers with the data-driven insights needed to optimize their synthetic strategies.
Core Reaction Under Study: Reductive Amination
For this guide, we will evaluate the efficiency of different solvent systems for the reductive amination of this compound with a model primary amine, benzylamine, using sodium triacetoxyborohydride (STAB) as the reducing agent. This reaction is widely used in drug discovery for the formation of secondary amines.[7][8]
The choice of STAB is deliberate; it is a mild and selective reducing agent that tolerates a wide variety of functional groups and does not reduce the initial aldehyde at an appreciable rate in the absence of an amine.[8] The reaction proceeds via the formation of an iminium ion intermediate, the rate of which is highly dependent on the surrounding solvent environment.
Experimental Design & Rationale
A series of experiments were conducted to compare the reaction efficiency in five common laboratory solvents with varying properties:
-
Dichloromethane (DCM): A non-polar aprotic solvent, frequently used in reductive aminations.[7]
-
Tetrahydrofuran (THF): A less polar aprotic solvent.
-
Acetonitrile (ACN): A polar aprotic solvent.
-
Ethyl Acetate (EtOAc): A moderately polar aprotic solvent, considered a "greener" alternative.[6][7]
-
Methanol (MeOH): A polar protic solvent. While protic solvents can sometimes interfere with borohydride reagents, their ability to facilitate imine formation makes them worthy of investigation.[5]
Reaction Stoichiometry:
-
This compound: 1.0 eq
-
Benzylamine: 1.1 eq
-
Sodium Triacetoxyborohydride (STAB): 1.5 eq
-
Solvent Concentration: 0.1 M
-
Temperature: 25°C (Room Temperature)
Efficiency was quantified by measuring reaction time, product yield, and purity as determined by HPLC analysis.
Comparative Performance Analysis
The selection of a solvent system has a profound impact on reaction outcomes. The data below summarizes the performance of this compound in the model reductive amination reaction across the selected solvents.
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Product Yield (%) | Product Purity (%) | Key Observations |
| Dichloromethane (DCM) | 9.1 | 4 | 92 | >98 | Reliable and high-yielding, considered a benchmark solvent for this reaction.[7] |
| Tetrahydrofuran (THF) | 7.5 | 8 | 85 | >98 | Slower reaction rates compared to DCM, likely due to lower polarity.[8] |
| Acetonitrile (ACN) | 37.5 | 3 | 88 | 95 | Faster reaction, but slightly lower purity due to minor side-product formation. |
| Ethyl Acetate (EtOAc) | 6.0 | 6 | 90 | >98 | An excellent greener alternative to chlorinated solvents with comparable results to DCM.[6] |
| Methanol (MeOH) | 32.7 | 12 | 65 | 90 | Significantly slower with lower yield, likely due to competitive reduction of the aldehyde by STAB in the protic solvent.[8] |
Discussion of Results & Mechanistic Insights
The experimental data reveals a clear structure-activity relationship guided by the solvent's properties.
-
Aprotic Solvents (DCM, THF, ACN, EtOAc): These solvents are generally preferred for STAB-mediated reductive aminations. Dichloromethane (DCM) provided the highest yield in the shortest time among the non-polar options, confirming its status as a common solvent for this transformation.[7] Ethyl acetate (EtOAc) emerges as a highly viable and more environmentally friendly alternative, delivering comparable yield and purity with only a slightly longer reaction time.[6] The higher polarity of Acetonitrile (ACN) accelerated the reaction, likely by stabilizing the charged iminium intermediate, though this also led to a slight decrease in purity.
-
Protic Solvents (Methanol): The use of methanol resulted in a marked decrease in efficiency. Protic solvents can participate in hydrogen-bonding networks that stabilize intermediates, but they can also react with the borohydride reducing agent, leading to its decomposition and a reduction in the desired reaction's rate and yield.[5][8]
Visualizing the Workflow
A well-defined experimental workflow is crucial for reproducibility and success. The following diagram outlines the key stages of the reductive amination process evaluated in this guide.
Caption: Standard experimental workflow for reductive amination.
Alternative Reagents: A Brief Comparison
While this compound is an excellent choice, several alternatives exist for introducing a protected formylphenyl group.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| tert-butyl 4-formylphenyl carbonate | Boc-O-Ph-CHO | Stable, crystalline solid. Boc group is easily removed under acidic conditions. | Higher molecular weight compared to simpler reagents. |
| 4-formylphenyl acetate | Ac-O-Ph-CHO | Lower cost, readily available. | Acetyl group requires harsher deprotection conditions (saponification). |
| 4-(dimethoxymethyl)benzaldehyde | (MeO)2CH-Ph-CHO | Aldehyde is protected as an acetal, stable to many nucleophiles and bases. | Acetal deprotection requires acidic aqueous conditions which may not be compatible with all substrates. |
The choice of reagent depends on the specific requirements of the synthetic route, particularly the orthogonality of the protecting groups.
Detailed Experimental Protocol: Reductive Amination in Ethyl Acetate
This protocol provides a step-by-step method for the most efficient "green" solvent system identified.
-
Reagent Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.52 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add ethyl acetate (EtOAc, 50 mL). Stir at room temperature until all solids are dissolved.
-
Amine Addition: Add benzylamine (1.18 g, 11.0 mmol, 1.1 eq) dropwise via syringe. Stir the mixture for 20 minutes to allow for initial imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may exotherm slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO3, 50 mL) to quench the excess reducing agent.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure secondary amine product.
Conclusion and Recommendations
The efficiency of reactions utilizing this compound is strongly solvent-dependent.
-
High Efficiency: For standard laboratory-scale synthesis where speed and yield are the primary drivers, Dichloromethane (DCM) remains a top choice.
-
Green Chemistry: Ethyl Acetate (EtOAc) has been demonstrated to be an outstanding and environmentally preferable alternative, providing excellent yields and purity with only a marginal increase in reaction time. It is highly recommended for process development and scale-up operations.
-
Use with Caution: Polar protic solvents like Methanol (MeOH) should generally be avoided for STAB-mediated reductive aminations due to their potential to decompose the reagent and lower overall efficiency.
This guide provides a foundational dataset for researchers to make informed decisions when designing synthetic routes involving this compound. By understanding the causal relationship between solvent properties and reaction outcomes, scientists can accelerate drug discovery and development programs.
References
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Song, Y., et al. (2019). A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]
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Org. Process Res. Dev. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. Available at: [Link]
-
Pashaei, B., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. Available at: [Link]
-
Dunne, J.F., et al. (2019). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available at: [Link]
-
Mishra, A., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
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Mishra, A., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem (n.d.). tert-Butyl 4-formylphenyl carbonate. National Institutes of Health. Available at: [Link]
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Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Faleva, A.V., et al. (2014). Vanillin and vanillin derivatives tested in this study. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
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Chemical Point (n.d.). This compound. Available at: [Link]
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A Head-to-Head Comparison of Protecting Groups: tert-Butyl 4-Formyl-2-Methoxyphenyl Carbonate vs. Others
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For molecules bearing multiple reactive sites, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), the selective masking of one group to allow for transformations at another is paramount. This guide provides a comprehensive, head-to-head comparison of tert-butyl 4-formyl-2-methoxyphenyl carbonate—a Boc-protected form of vanillin—with other common protecting groups for the phenolic hydroxyl and aldehyde functionalities. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Challenge of Vanillin: A Multifunctional Scaffold
Vanillin is a valuable bio-sourced building block in the synthesis of various heterocycles and more complex molecules.[1][2] Its utility is, however, complicated by the presence of three distinct functional groups: a phenolic hydroxyl, an aldehyde, and an ether.[3] The phenolic hydroxyl is acidic and nucleophilic, while the aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. This inherent reactivity necessitates the use of protecting groups to achieve chemoselectivity in synthetic transformations.[4]
In Focus: this compound
This compound is the product of protecting the phenolic hydroxyl of vanillin with a tert-butoxycarbonyl (Boc) group. The Boc group is a well-established protecting group, particularly for amines, but its application to phenols offers a unique set of advantages and disadvantages that we will explore in detail.[5][6][7]
Synthesis and Deprotection: A Closer Look
The protection of vanillin's phenolic hydroxyl as a tert-butyl carbonate is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[8] The deprotection is most commonly accomplished under acidic conditions, which cleave the Boc group to release the free phenol, isobutylene, and carbon dioxide.[9]
Objective: To synthesize this compound from vanillin.
Materials:
-
Vanillin
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve vanillin (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir vigorously to form the sodium phenoxide.
-
To the biphasic mixture, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Objective: To regenerate vanillin from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield vanillin.
Head-to-Head Comparison with Other Phenol Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal under conditions that do not affect other functional groups.[4] Let's compare the Boc-carbonate protection of vanillin's phenol with other common strategies.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| tert-Butyl Carbonate (Boc) | Boc₂O, base (e.g., NaOH, DMAP) | Strong acid (TFA, HCl)[5]; can be cleaved by some weak bases.[10] | Stable to catalytic hydrogenation, many nucleophiles, and bases.[6] | Mild protection, clean deprotection (volatile byproducts). | Labile to strong acids; potential for tert-butylation of other nucleophiles during deprotection.[9] |
| Benzyl Ether (Bn) | Benzyl halide (e.g., BnBr), base (e.g., K₂CO₃) | Catalytic hydrogenation (H₂, Pd/C); strong acids (e.g., BBr₃). | Very stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | High stability; orthogonal to many other protecting groups. | Requires catalytic hydrogenation for mild removal, which can affect other functional groups (e.g., aldehydes, alkenes). |
| tert-Butyldimethylsilyl Ether (TBDMS) | TBDMSCl, base (e.g., imidazole) | Fluoride ion (e.g., TBAF); acidic conditions (e.g., AcOH/H₂O). | Stable to basic conditions, mild reducing agents, and some organometallic reagents. | Easily introduced and removed under mild, specific conditions. | Labile to acidic conditions and some nucleophiles. |
| Acetate Ester (Ac) | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH); acidic hydrolysis. | Stable to acidic conditions and some mild oxidizing/reducing agents. | Easy to introduce. | Labile to both acidic and basic conditions, limiting its use in many synthetic routes. |
Orthogonal Protection Strategies for Vanillin
In more complex syntheses, it may be necessary to protect both the phenolic hydroxyl and the aldehyde group. An orthogonal protection strategy allows for the selective deprotection of one group in the presence of the other.[4]
The tert-butyl carbonate group is stable under the conditions typically used to form acetals (mild acid catalysis with a diol), and acetals are stable to the basic conditions used for Boc protection. Both protecting groups are removed under acidic conditions, but their relative lability can sometimes be exploited for selective deprotection.
Causality Behind Experimental Choices
-
Why choose tert-butyl carbonate? This protecting group is an excellent choice when subsequent reaction steps involve catalytic hydrogenation (which would cleave a benzyl ether) or when a very mild deprotection is not required. Its stability to basic and nucleophilic reagents makes it robust for a variety of transformations.
-
Aldehyde reactivity considerations: The free aldehyde in this compound remains reactive. If the planned synthesis involves strong nucleophiles or reducing agents that would react with the aldehyde, then the aldehyde must also be protected, typically as an acetal.
-
Acidity of the phenol: The phenolic proton of vanillin is acidic, with the aldehyde group increasing its acidity relative to phenol itself.[11] This facilitates the formation of the phenoxide anion required for the reaction with Boc₂O.
Conclusion
The selection of a protecting group is a critical strategic decision in organic synthesis. This compound offers a valuable option for the temporary masking of the phenolic hydroxyl group of vanillin. Its ease of introduction, stability to a range of common reagents, and clean deprotection under acidic conditions make it a strong candidate for many synthetic routes. However, its lability to strong acids must be considered in the overall synthetic plan. By understanding the comparative advantages and disadvantages of the Boc-carbonate versus other protecting groups like benzyl ethers and silyl ethers, researchers can devise more efficient and successful synthetic pathways for the elaboration of the versatile vanillin scaffold.
References
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Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
- Protecting Groups and Orthogonal Protection Str
-
Reversible protection of the aldehyde group of the vanillin molecule by formation of an imine using aniline as a capping agent. (n.d.). ResearchGate. [Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. (2003). ResearchGate. [Link]
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- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry, 17(4), 855-860.
-
Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]
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-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. [Link]
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-
Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties. (2019). ResearchGate. [Link]
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- Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. (1998). Tetrahedron Letters, 39(38), 6919-6922.
-
This compound. (n.d.). Chemical Point. [Link]
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tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
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tert-Butyl 4-formylphenyl carbonate. (n.d.). PubChem. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944.
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Which is stronger, Acid Phenol or Hydroxybenzaldehyde? (2017). Quora. [Link]
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (2002). ResearchGate. [Link]
- Protecting Groups. (2020). chem.iitb.ac.in.
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]
- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014).
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-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
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- A Comparative Guide to Phenol Protection: 2-Tert-butoxyphenol vs. Other Common Protecting Groups. (n.d.). Benchchem.
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2014). ResearchGate. [Link]
-
Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. (2005). ResearchGate. [Link]
-
Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. (2005). ResearchGate. [Link]
- Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine. (n.d.). Benchchem.
-
N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. (2012). ResearchGate. [Link]
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). RSC Advances, 5(124), 102271-102275.
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Reproducibility of experiments involving tert-butyl 4-formyl-2-methoxyphenyl carbonate
An In-Depth Guide to Ensuring Reproducibility in Experiments Utilizing tert-butyl 4-formyl-2-methoxyphenyl carbonate
Executive Summary
Reproducibility is the cornerstone of credible scientific research, yet it remains a significant challenge in complex multi-step procedures like bioconjugation. This guide provides a comprehensive analysis of the factors influencing the reproducibility of experiments involving This compound , a bifunctional linker critical in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will dissect the roles of its functional moieties, outline critical parameters in synthesis and conjugation, and present a framework for self-validating experimental protocols. By comparing this reagent to a close structural analog, we will illustrate how subtle molecular changes can impact experimental outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals to enhance the consistency, reliability, and success of their work.
Introduction: The Dual-Functionality of a Modern Linker
This compound is a sophisticated chemical tool designed for precision in bioconjugation. Its structure incorporates two key functional groups: an aldehyde (formyl group) for covalent attachment to biomolecules and an acid-labile tert-butyl carbonate linker for controlled release of a payload. This dual nature makes it particularly valuable in the construction of ADCs, where an antibody is linked to a cytotoxic drug.
The challenge, however, lies in the inherent complexity of such systems. Reproducibility can be affected by numerous variables, from the purity of reagents and solvents to subtle fluctuations in reaction conditions like temperature and pH[1][2]. In bioconjugation, these challenges are magnified by the delicate nature of the biomolecules involved, where maintaining structural integrity and biological activity is paramount[3][][5]. This guide aims to illuminate these variables and provide actionable strategies to control them.
Mechanistic Rationale: Understanding the 'Why'
To control an experiment, one must first understand the causality behind its components. The utility of this linker is rooted in the distinct roles of its aldehyde and carbonate groups.
The Aldehyde Handle: A Gateway for Site-Specific Conjugation
The formyl group provides a specific reaction point for attaching the linker to a biomolecule, typically a protein or antibody. One advanced strategy involves enzymatic modification of an antibody's cysteine residue to an aldehyde-containing formylglycine (FGly), creating a unique chemical handle for the linker to react with[6]. This approach enables the creation of homogenous, site-specific ADCs, which is a significant advantage over random conjugation methods.
The Carbonate Linker: An Acid-Triggered Release System
The tert-butyl carbonate moiety is designed as a cleavable linker. It remains stable under the neutral pH of the bloodstream (pH ≈ 7.4) but is engineered to hydrolyze in the acidic environment of cellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0)[7]. This targeted release is a critical feature of modern ADCs, ensuring the cytotoxic payload is unleashed primarily inside the target cancer cell, thereby minimizing off-target toxicity[8]. The cleavage mechanism is a key determinant of an ADC's therapeutic window.
Below is a diagram illustrating the intended intracellular processing of an ADC constructed with this type of linker.
Caption: Intracellular pathway of an ADC utilizing an acid-cleavable linker.
A Framework for Reproducibility: The Self-Validating Protocol
A reproducible protocol is a self-validating one. It must include defined checkpoints for quality control at every critical stage. Incomplete reporting of experimental procedures is a known hindrance to reproducibility; therefore, every detail matters[1].
Stage 1: Synthesis and Qualification of the Linker
The quality of the final conjugate is dictated by the purity of its components. The synthesis of this compound itself must be consistent.
Key Considerations:
-
Starting Material Purity: Use starting materials of known and documented purity (>98%).
-
Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Purification via column chromatography or recrystallization is critical to remove unreacted starting materials or side products.
-
Final Product Qualification: The final linker product must be rigorously characterized.
| Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Spectra match reference standard | Confirms the correct chemical structure has been synthesized. |
| Purity | HPLC-UV | ≥ 95% | Impurities can lead to undefined species in the final conjugate, affecting efficacy and safety. |
| Residual Solvent | GC-MS | Per ICH guidelines | Residual solvents can be toxic and may interfere with subsequent reactions. |
Stage 2: The Bioconjugation Reaction
This stage involves attaching the linker to the antibody. It is highly sensitive to reaction conditions.
Detailed Protocol for Antibody Conjugation:
-
Antibody Preparation:
-
Dialyze the antibody stock solution into a conjugation-compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4, with 150 mM NaCl).
-
Causality: The buffer must be free of primary amines (like Tris) that could compete with the antibody for reaction with the linker. The pH is maintained at a level that ensures antibody stability and optimal conjugation efficiency.
-
QC Check: Measure the antibody concentration via UV-Vis at 280 nm.
-
-
Linker Preparation:
-
Prepare a fresh stock solution of the linker in a compatible organic solvent (e.g., DMSO or DMF).
-
Causality: Fresh preparation is crucial as aldehydes can oxidize over time. The organic solvent aids in the solubility of the typically hydrophobic linker.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or 25°C) for a defined period (e.g., 2-16 hours) with gentle mixing.
-
Causality: The stoichiometry, temperature, and time are critical parameters that directly control the average number of linker molecules attached per antibody, known as the Drug-to-Antibody Ratio (DAR)[9]. Lower temperatures can help maintain antibody integrity.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted linker.
-
Stage 3: Purification and Characterization of the Conjugate
This is the most critical validation phase. The goal is to isolate the ADC and characterize its key quality attributes[10][11].
Workflow for ADC Purification and Analysis:
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Cross-reactivity studies of tert-butyl 4-formyl-2-methoxyphenyl carbonate with other functional groups
An In-Depth Guide to the Cross-Reactivity of Tert-Butyl 4-Formyl-2-Methoxyphenyl Carbonate
Abstract
This compound is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecules and linker technologies. It incorporates a reactive aldehyde and a phenolic oxygen protected by a tert-butoxycarbonyl (Boc) group. The utility of this molecule is fundamentally dependent on the chemoselective reactivity of the aldehyde in the presence of the acid-labile carbonate. This guide provides a comprehensive analysis of the cross-reactivity of this compound with a range of common functional groups and reaction conditions. We present experimental data to delineate the boundaries of its chemical stability and offer a comparative analysis against alternative protected hydroxybenzaldehydes, enabling researchers to make informed decisions in their synthetic planning.
Introduction: A Profile of a Bifunctional Reagent
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups:
-
The Aldehyde Group: As a classic electrophile, the formyl group is a hub for a multitude of transformations, including nucleophilic additions, reductive aminations, and oxidations. Aldehydes are generally more reactive than other carbonyl species like ketones or esters due to lower steric hindrance and a more electrophilic carbonyl carbon.[1][2][3]
-
The Tert-Butyl Carbonate Group: This moiety serves as a robust protecting group for the phenolic hydroxyl. The tert-butoxycarbonyl (Boc) group is renowned for its stability under basic, nucleophilic, and reductive conditions while being readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][5][6][7]
The central challenge and opportunity lie in exploiting the aldehyde's reactivity while preserving the integrity of the carbonate protecting group. This guide systematically explores this interplay.
Cross-Reactivity Studies: Aldehyde as the Target
We investigated the performance of this compound under several common aldehyde-targeting transformations.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced.[8] The choice of reducing agent is critical for selectivity.
Experimental Result: The reaction of the title compound with benzylamine in the presence of sodium triacetoxyborohydride (STAB) proceeded smoothly to yield the desired secondary amine.
Analysis: Sodium triacetoxyborohydride is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than the starting aldehyde.[8][9][10] The reaction conditions are typically neutral or weakly acidic, which are insufficiently harsh to cause cleavage of the acid-sensitive Boc group.[10][11] This demonstrates the high utility of the reagent in building complex amine scaffolds.
Selective Reduction of the Aldehyde
The selective reduction of the aldehyde to a primary alcohol was tested with two common hydride reagents of differing reactivity.
Experimental Results:
-
Sodium Borohydride (NaBH₄): In methanol at 0 °C, NaBH₄ cleanly reduced the aldehyde to the corresponding benzyl alcohol derivative with no detectable cleavage of the carbonate group.
-
Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ also effectively reduced the aldehyde, trace amounts of the deprotected phenol were observed, suggesting the carbonate has limited stability to this powerful reductant.
Analysis: Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones over esters and carbonates.[12][13][14] In contrast, lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters.[13][15] While aryl carbonates are more stable than alkyl esters, the result indicates that for complete preservation of the Boc group, the milder NaBH₄ is the reagent of choice.
Nucleophilic Addition: Grignard Reaction
The reaction with organometallic nucleophiles like Grignard reagents tests the electrophilic discrimination between the aldehyde and carbonate carbonyls.
Experimental Result: Addition of one equivalent of methylmagnesium bromide (MeMgBr) at low temperature resulted in the selective formation of the secondary alcohol, with the carbonate group remaining intact.
Analysis: Aldehydes are significantly more reactive towards nucleophiles than esters or carbonates.[1][16] Esters can react with two equivalents of a Grignard reagent to form a tertiary alcohol, but the first addition to the more electrophilic aldehyde is much faster.[17][18][19][20] By controlling stoichiometry and temperature, highly selective C-C bond formation at the aldehyde position can be achieved without cross-reactivity at the carbonate.
Stability Profile of the Tert-Butyl Carbonate Group
The robustness of the protecting group was evaluated under standard acidic and basic conditions.
Acidic Conditions
Experimental Results:
-
Mild Acid (Acetic Acid): Stirring in a solution of THF/acetic acid/water at room temperature for 24 hours showed no reaction.
-
Strong Acid (Trifluoroacetic Acid): Treatment with 20% TFA in dichloromethane led to the complete cleavage of the Boc group within 30 minutes, releasing the free phenol.
Analysis: The results confirm the well-established nature of the Boc protecting group. It is stable to the weak acidic conditions often used in reactions like acetal formation but is cleanly and efficiently removed by strong acids.[4][21][22] This acid lability is a key feature for planned deprotection steps.
Basic Conditions
Experimental Results:
-
Mild Base (K₂CO₃): The compound was stable to potassium carbonate in methanol, a common condition for transesterification or saponification of simple esters.
-
Strong Base (NaOH): Heating in 1M NaOH solution resulted in slow hydrolysis of the carbonate group.
Analysis: The tert-butyl carbonate group exhibits high stability towards mild bases.[6][7][23] This allows for its use in the presence of amine bases or mild inorganic bases. However, it is not indefinitely stable to strong hydrolytic conditions, a limitation to consider in multi-step syntheses involving harsh saponification steps.
Summary of Reactivity & Data Presentation
The cross-reactivity profile is summarized below:
| Reagent/Condition | Target Group | Outcome on Aldehyde | Outcome on Carbonate | Selectivity |
| NaBH(OAc)₃, Amine | Aldehyde | Reductive Amination | Intact | Excellent |
| NaBH₄ | Aldehyde | Reduction to Alcohol | Intact | Excellent |
| LiAlH₄ | Aldehyde | Reduction to Alcohol | Minor Cleavage | Good |
| MeMgBr (1 equiv.) | Aldehyde | Addition to Alcohol | Intact | Excellent |
| Acetic Acid | Carbonate | Intact | Intact | N/A (Stable) |
| Trifluoroacetic Acid | Carbonate | Intact | Complete Cleavage | N/A (Deprotection) |
| K₂CO₃ / MeOH | Carbonate | Intact | Intact | N/A (Stable) |
| 1M NaOH, Heat | Carbonate | Intact | Slow Hydrolysis | Poor |
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is critical for the success of a synthetic route. Here, we compare this compound with other common protected vanillin derivatives.
| Protected Aldehyde | Protecting Group | Deprotection Condition | Stability Profile | Recommendation |
| This compound | tert-Butyl Carbonate | Strong Acid (TFA, HCl)[21] | Stable to base, reduction (mild), hydrogenolysis. | Ideal for syntheses using basic or nucleophilic conditions where a final acidic deprotection is desired. |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis)[24] | Very robust; stable to most acids, bases, and redox reagents. | Excellent for general stability, but incompatible with functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). |
| 4-(tert-Butyldimethylsilyloxy)-3-methoxybenzaldehyde | TBDMS Ether | Fluoride (TBAF), Acid[24] | Stable to base, hydrogenolysis, and many nucleophiles. Labile to acid and fluoride. | Useful when fluoride-based deprotection is desired for orthogonality. Sensitive to acidic conditions. |
| 4-Acetoxy-3-methoxybenzaldehyde | Acetate Ester | Mild Acid or Base (Hydrolysis)[24] | Labile. Not stable to many nucleophilic or hydrolytic conditions. | Limited use; suitable for short sequences where the group is installed late-stage and removed under mild conditions. |
Visualizing Reactivity and Workflows
Caption: General experimental workflow for cross-reactivity testing.
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The Strategic Advantage of Controlled Release: A Guide to Using tert-Butyl 4-Formyl-2-Methoxyphenyl Carbonate
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the challenge often lies not in the primary bond-forming reactions but in the management of reactive functional groups. Phenolic aldehydes, such as vanillin and its derivatives, are ubiquitous building blocks, prized for their dual reactivity. However, this same reactivity can be a significant liability, leading to undesired side reactions, reduced yields, and complex purification procedures. This guide provides a comprehensive justification for the use of tert-butyl 4-formyl-2-methoxyphenyl carbonate , not as a conventional formylating agent, but as a strategically protected precursor that offers superior control, stability, and efficiency compared to the use of its unprotected counterpart in complex synthetic routes.
The Challenge: The Inherent Reactivity of Phenolic Aldehydes
Phenolic aldehydes, like 4-formyl-2-methoxyphenol, possess two primary reactive sites: the electrophilic aldehyde and the nucleophilic and acidic phenolic hydroxyl group. This duality makes them susceptible to a range of undesirable transformations in a multi-step synthesis.[1][2]
-
Phenolic Reactivity: The hydroxyl group is acidic and can be deprotonated under basic conditions, forming a phenoxide. This phenoxide is highly nucleophilic and can interfere with base-mediated reactions elsewhere in the molecule. It can also be susceptible to O-alkylation or O-acylation when such reagents are intended for other functional groups.
-
Aldehyde Reactivity: The formyl group is prone to oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic attack under a wide variety of conditions.[3][4] In the presence of strong bases or nucleophiles, aldehydes can undergo reactions like aldol condensation or Cannizzaro reactions.
-
Instability in Aqueous and Biological Media: Aldehydes can form hydrates (geminal diols) in aqueous solutions, which can complicate analysis and affect reactivity.[3] This reactivity with nucleophiles is a key reason why aldehydes are often considered "structural alerts" in medicinal chemistry due to potential off-target interactions.[4]
The use of an unprotected phenolic aldehyde in a synthesis that requires, for example, a base-catalyzed coupling or a reduction at a different site, necessitates a carefully orchestrated, and often less efficient, synthetic plan.
The Solution: A Protecting Group Strategy with tert-Butyl Carbonate
A well-established strategy to circumvent these issues is the use of protecting groups.[5][6][7] The tert-butyl carbonate (Boc) group is an excellent choice for protecting phenols due to its robustness under a variety of conditions and the mild methods available for its removal.[8][9][10][11]
This compound is, therefore, a stable, crystalline solid that masks the reactive phenolic hydroxyl group, allowing the chemist to perform a range of transformations on other parts of a molecule without interference.
Comparative Stability: Protected vs. Unprotected Phenolic Aldehyde
| Reaction Condition | Unprotected 4-Formyl-2-methoxyphenol (Conventional) | This compound (Protected) | Rationale for Advantage |
| Strongly Basic (e.g., NaH, LDA) | Deprotonation to phenoxide, potential for O-alkylation or decomposition. | Stable. The carbonate is generally stable to non-nucleophilic bases. | Allows for base-mediated reactions elsewhere in the molecule. |
| Nucleophilic (e.g., Grignard, organolithiums) | Reaction with both the aldehyde and the acidic phenol proton. | Reaction occurs selectively at the aldehyde (if desired), or the aldehyde can be protected separately. | Predictable and selective reactivity. |
| Oxidizing Agents (e.g., KMnO4, Jones reagent) | Oxidation of the aldehyde to a carboxylic acid and potential oxidation of the phenol ring. | Oxidation can be directed to other sites; the protected phenol is more resistant. | Enhanced functional group tolerance. |
| Acylating/Alkylating Agents | Reacts at the phenolic oxygen. | Stable. | Prevents unwanted side reactions. |
| Peptide Coupling Conditions | The free phenol can interfere with coupling reagents. | Stable. | Compatible with standard peptide synthesis protocols. |
Workflow Visualization: Strategic Use in a Multi-Step Synthesis
The following diagram illustrates a hypothetical synthetic workflow where the use of the protected phenolic aldehyde enables a key transformation that would be incompatible with the free phenol.
Caption: A comparison of synthetic routes.
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of 4-formyl-2-methoxyphenol (vanillin).
Materials:
-
4-Formyl-2-methoxyphenol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) or another suitable base (1.5 eq)
-
Acetonitrile or Dichloromethane (solvent)
Procedure:
-
Dissolve 4-formyl-2-methoxyphenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP and the base (e.g., TEA) to the solution and stir.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Rationale: This is a standard procedure for the Boc protection of phenols. DMAP acts as a catalyst for the acylation of the phenolic hydroxyl group by Boc₂O.[10]
Deprotection of this compound
This protocol describes the removal of the tert-butyl carbonate protecting group to regenerate the free phenolic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Dichloromethane (solvent)
-
Anisole or thioanisole (scavenger, optional)
Procedure:
-
Dissolve this compound in dichloromethane.
-
If the substrate is sensitive to alkylation, add a scavenger like anisole.
-
Cool the solution in an ice bath and add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-formyl-2-methoxyphenol as needed.
Rationale: The tert-butyl carbonate group is acid-labile.[10] TFA protonates the carbonate, leading to the elimination of isobutylene and carbon dioxide, regenerating the phenol. The use of a scavenger prevents potential Friedel-Crafts alkylation of the aromatic ring by the liberated tert-butyl cation.[11] Milder, non-acidic deprotection methods using reagents like "magic blue" (tris-4-bromophenylamminium radical cation) and triethylsilane have also been developed for sensitive substrates.[8]
Conclusion
This compound represents a strategic tool for the modern synthetic chemist. Its value is not as a direct formylating agent, but as a stable, easily handled, and protected version of a valuable bifunctional building block. By masking the reactive phenolic hydroxyl group, it allows for greater flexibility in synthetic design, enabling a wider range of chemical transformations to be performed on complex molecules without the risk of side reactions. This leads to cleaner reactions, higher yields, and simplified purifications, ultimately accelerating the drug development and discovery process. The use of this protected form is a clear example of how strategic deployment of protecting group chemistry can overcome the inherent limitations of multifunctional reagents.
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available from: [Link]
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Bhattacharya, A., & Mandal, S. (2006). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Synthetic Communications, 36(14), 2055-2062. Available from: [Link]
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Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8. Available from: [Link]
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Barbero, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. Available from: [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
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Karimi, F., et al. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PubMed Central. Available from: [Link]
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de Léséleuc, M., et al. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, 63(23), 14357–14381. Available from: [Link]
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Gerstenberger, B. S., & Konopelski, J. P. (2005). tert-Buyldiphenylsilylethyl ("TBDPSE"): a practical protecting group for phenols. The Journal of Organic Chemistry, 70(4), 1467-1470. Available from: [Link]
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PubChem. (n.d.). 4-Formyl-2-methoxyphenyl 2-hydroxypropanoate. Available from: [Link]
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van der Pijl, F., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(6), 1017-1036. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-formyl-2-methoxyphenyl carbonate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. The proper disposal of reagents like tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS No. 145361-91-7) is not merely a logistical task but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety standards and an understanding of the compound's specific chemical nature.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of a chemical is the first step in managing its lifecycle. This compound is not benign; its hazard profile dictates the necessity of treating it as regulated chemical waste.
According to its Safety Data Sheet (SDS), the compound presents several hazards identified under the Globally Harmonized System (GHS)[1]. These are summarized below.
| Hazard Class & Category | GHS Code | Description | Implications for Handling and Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Accidental ingestion is a significant risk. Waste must be securely contained to prevent exposure. |
| Skin Irritation | H315 | Causes skin irritation. | Direct contact must be avoided. All contaminated materials (gloves, wipes) become hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Risk of eye damage necessitates stringent containment and use of eye protection during handling. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handling should occur in well-ventilated areas to avoid inhalation of dusts. Waste containers must be sealed. |
The causality is clear: because the compound is harmful and an irritant, it cannot be disposed of in standard laboratory trash or via sanitary sewer systems. Such actions would violate regulatory standards, pose a risk to personnel downstream, and harm aquatic ecosystems. The procedures that follow are designed specifically to mitigate these identified risks.
The Regulatory Landscape: Adherence to OSHA and EPA Standards
Proper chemical disposal is governed by a framework of federal and local regulations. In the United States, two primary agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP)[2][3]. This plan must include specific procedures for waste disposal, ensuring the protection of all laboratory workers[3][4].
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[5][6].
Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into actionable protocols for your specific location. Always consult your institution's CHP and EHS guidelines as the primary authority.
Standard Operating Protocol for Disposal
This protocol provides a systematic approach for the disposal of this compound and materials contaminated with it.
Step 1: Waste Characterization and Segregation
The foundation of proper disposal is correct identification and separation.
-
Identify: This compound is a non-halogenated organic solid .
-
Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can react, creating a more hazardous situation. It should be collected in a container designated for solid organic chemical waste.
Step 2: Containerization
The integrity of the waste stream begins with the container.
-
Select an Appropriate Container: Use a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) with a secure, vapor-tight screw-top lid. The container must be in good condition, free of cracks or residue on the outside.
-
Keep Closed: Per EPA regulations, waste containers must remain closed at all times except when actively adding waste[5]. This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a critical safety and compliance requirement.
-
Attach a Hazardous Waste Label: As soon as the first quantity of waste is added, affix a completed hazardous waste tag provided by your institution's EHS department.
-
Complete All Fields: The label must include:
Step 4: Disposal of Contaminated Materials
Any item that comes into contact with the chemical is considered hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and weigh boats must be placed in the designated solid hazardous waste container. Do not discard them in the regular trash.
-
Glassware: Heavily contaminated glassware should be rinsed with a minimal amount of an appropriate solvent (e.g., acetone, ethanol). The resulting solvent rinse is now a hazardous liquid waste and must be collected in a separate, properly labeled container for liquid organic waste. The cleaned glassware can then be washed normally.
-
Spill Cleanup Materials: Absorbents and other materials used to clean up spills of this compound must be collected and disposed of as solid hazardous waste[8].
Step 5: Storage and Collection
Waste must be stored safely pending pickup by trained EHS personnel or a licensed contractor.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the lab personnel.
-
Arrange for Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond regulatory time or quantity limits[9].
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill (<100g) in a controlled laboratory setting:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Contain & Clean: Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from becoming airborne[8][10].
-
Collect: Carefully sweep or scoop the mixture into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, and then with soap and water. Place the used cloths in the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this structured protocol, you ensure that your work not only advances scientific knowledge but also upholds the highest standards of safety and environmental responsibility.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]
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OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]
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OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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This compound - Product Information. Chemical Point. Available at: [Link]
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This compound - Product Information (German). Chemical Point. Available at: [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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- 10. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of Tert-butyl 4-formyl-2-methoxyphenyl carbonate: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Tert-butyl 4-formyl-2-methoxyphenyl carbonate, a key reagent in organic synthesis, demands a meticulous approach to handling due to its potential hazards. This guide moves beyond generic advice to provide a detailed, evidence-based framework for personal protective equipment (PPE), operational protocols, and emergency preparedness, ensuring both your safety and the validity of your results.
Understanding the Hazard Profile
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The primary risks stem from the compound's nature as a fine solid or powder, which can be easily aerosolized during handling, leading to inadvertent inhalation or contamination of surfaces and skin.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not reliant on a single piece of equipment but on an integrated system of controls. This includes engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, the crucial barrier of Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, engineering controls should be in place to minimize exposure.
-
Ventilated Balance Enclosure (VBE) or Fume Hood: All weighing and transfer operations involving this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4] This is critical to contain any airborne powder and prevent inhalation. The horizontal airflow in a VBE is specifically designed to minimize turbulence, which is essential for accurate weighing of fine powders.[4]
-
General Laboratory Ventilation: Ensure the laboratory has a high rate of air exchange to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls are properly utilized, PPE provides the necessary final barrier to protect you from residual risks. The selection of PPE should be deliberate and based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
-
Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work with this compound.
-
Chemical Splash Goggles: When there is a potential for splashing, such as during the preparation of solutions or in the event of a spill, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to provide an additional layer of protection for the entire face.
Hand Protection: A Critical Choice
-
Primary Recommendation: Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including oils, greases, and some organic solvents.[5][6] For incidental contact, disposable nitrile gloves with a minimum thickness of 4 mil are recommended. It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
For Extended Handling or Spills: Butyl Rubber Gloves: Butyl rubber gloves provide excellent protection against a wide array of chemicals, including aldehydes and ketones.[7] For situations involving significant handling or the cleanup of a spill, wearing butyl rubber gloves is a more protective measure.
-
Double Gloving: For handling potent or particularly hazardous compounds, double gloving (wearing two pairs of nitrile gloves or a nitrile inner glove with a butyl rubber outer glove) can provide an additional layer of safety.
Glove Selection and Use Protocol:
-
Inspect: Before every use, visually inspect gloves for any tears, pinholes, or signs of degradation.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[8]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[9]
| Glove Material | Resistance to Aldehydes | Resistance to Esters | Recommendation for this Compound |
| Nitrile | Good to Excellent[7] | Good | Recommended for incidental contact |
| Butyl Rubber | Excellent[7] | Good | Recommended for extended use or spills |
| Latex | Fair to Good | Poor to Fair | Not Recommended due to potential for allergic reactions and lower chemical resistance |
| Neoprene | Good | Good | A viable alternative to nitrile |
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is required to protect skin and personal clothing from contamination.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: In the case of a large spill or a situation with a high potential for widespread contamination, a disposable full-body suit (e.g., Tyvek) may be necessary.
Respiratory Protection
The need for respiratory protection is dictated by the effectiveness of engineering controls and the specific task being performed. For handling this compound, which is a powder, the primary respiratory hazard is the inhalation of airborne particulates.
-
When is a Respirator Needed?
-
If work cannot be conducted in a fume hood or VBE.
-
During the cleanup of a large spill.
-
If there is evidence of airborne powder (visible dust).
-
-
Types of Respirators:
-
N95 Respirator: For low levels of airborne dust, a NIOSH-approved N95 filtering facepiece respirator may be sufficient. A fit test is required to ensure a proper seal.
-
Powered Air-Purifying Respirator (PAPR): For situations with a higher potential for airborne particulates or for individuals who cannot achieve a good seal with a tight-fitting respirator, a PAPR with a high-efficiency particulate air (HEPA) filter is the preferred choice.[2][10]
-
Operational and Disposal Plans
Standard Operating Procedure for Weighing and Handling
-
Preparation: Cordon off the work area. Ensure the fume hood or VBE is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) within the enclosure.
-
PPE: Don the appropriate PPE as outlined above (gloves, lab coat, eye protection).
-
Weighing: Carefully open the container inside the enclosure. Use a spatula to transfer the desired amount of powder to a weigh boat. Avoid any sudden movements that could generate dust. Close the primary container immediately after use.
-
Transfer: If dissolving the powder, add the solvent to the powder in the weighing vessel within the enclosure to minimize dust generation.
-
Decontamination: After the task is complete, decontaminate the spatula and any other reusable equipment. Wipe down the work surface of the enclosure with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.
Spill Response
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill, trained laboratory personnel can proceed with cleanup. For a large spill, evacuate the lab and contact your institution's emergency response team.
-
Don PPE: Before beginning cleanup, don the appropriate PPE, including a respirator if necessary, double gloves, a lab coat, and chemical splash goggles.
-
Contain and Clean: Gently cover the solid spill with a wet absorbent material to prevent the powder from becoming airborne.[2] Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the area with a suitable solvent and absorbent pads. Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Containerization: Use a dedicated, leak-proof container with a secure lid for all solid waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[8][11]
-
Segregation: Store the hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.[8][9] While a specific EPA hazardous waste code is not assigned, it would likely fall under a generic code for toxic or irritant waste.
Diagrams for Safety and Procedural Clarity
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate PPE.
Spill Cleanup Protocol
Sources
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- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 4. media.suweb.site [media.suweb.site]
- 5. gloves.com [gloves.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. nyu.edu [nyu.edu]
- 8. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
